molecular formula C12H16N4O7 B1225672 RL-6-Me-7-OH CAS No. 2184-54-5

RL-6-Me-7-OH

Número de catálogo: B1225672
Número CAS: 2184-54-5
Peso molecular: 328.28 g/mol
Clave InChI: QCYVUUAIJUUUPI-BBVRLYRLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Masuda's compound V, formally identified as Resolvin E3 (RvE3), is a novel endogenous lipid mediator biosynthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA). Its planar structure has been unambiguously determined to be 17,18-dihydroxy-5Z,8Z,11Z,13E,15E-EPE. Unlike other E series resolvins generated via the 5-lipoxygenase (5-LOX) pathway in neutrophils, RvE3 is produced by eosinophils via the 12/15-lipoxygenase (12/15-LOX) pathway from the precursor 18-HEPE. This compound exhibits potent anti-inflammatory actions by specifically limiting neutrophil infiltration in vivo, as demonstrated in zymosan-induced peritonitis models. In vitro, RvE3 inhibits neutrophil chemotaxis at low nanomolar concentrations. The significance of this endogenous mediator lies in its role in controlling inflammation and promoting the resolution of inflammatory processes, making it a compound of high interest for research into self-limiting inflammatory responses and related diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

2184-54-5

Fórmula molecular

C12H16N4O7

Peso molecular

328.28 g/mol

Nombre IUPAC

6-methyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1H-pteridine-2,4,7-trione

InChI

InChI=1S/C12H16N4O7/c1-4-11(22)16(2-5(18)8(20)6(19)3-17)9-7(13-4)10(21)15-12(23)14-9/h5-6,8,17-20H,2-3H2,1H3,(H2,14,15,21,23)/t5-,6+,8-/m0/s1

Clave InChI

QCYVUUAIJUUUPI-BBVRLYRLSA-N

SMILES isomérico

CC1=NC2=C(NC(=O)NC2=O)N(C1=O)C[C@H]([C@H]([C@H](CO)O)O)O

SMILES canónico

CC1=NC2=C(NC(=O)NC2=O)N(C1=O)CC(C(C(CO)O)O)O

Sinónimos

6-methyl-7-hydroxyribolumazine
7-hydroxy-6-methyl-8-(1-D-ribityl)lumazine
Masuda's Compound V

Origen del producto

United States

Foundational & Exploratory

Unveiling 7-hydroxy-6-methyl-8-D-ribityllumazine: A Technical Guide to its Discovery and Origin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and origin of 7-hydroxy-6-methyl-8-D-ribityllumazine, a key intermediate in the intricate world of riboflavin metabolism. Also known by its trivial name, Masuda's compound V, this pteridine derivative has garnered interest for its role in biological systems. This document provides a comprehensive overview, including its discovery, biosynthetic pathway, and relevant experimental methodologies, to support further research and potential therapeutic applications.

Discovery

The initial identification of 7-hydroxy-6-methyl-8-D-ribityllumazine is credited to T. Masuda and colleagues. In their seminal 1958 publication in the Journal of Vitaminology, they described the isolation and characterization of a novel pteridine derivative, which they designated "compound V". This discovery was a significant contribution to the understanding of riboflavin metabolism.

Origin and Biosynthesis

7-hydroxy-6-methyl-8-D-ribityllumazine is a naturally occurring compound found in various organisms, including in green leaves.[1] Its origin is intrinsically linked to the riboflavin (vitamin B2) biosynthesis pathway.

Precursor Molecule: 6,7-dimethyl-8-D-ribityllumazine

The immediate precursor to 7-hydroxy-6-methyl-8-D-ribityllumazine is 6,7-dimethyl-8-D-ribityllumazine. This penultimate compound in the riboflavin synthesis pathway is formed by the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate. This reaction is catalyzed by the enzyme 6,7-dimethyl-8-D-ribityllumazine synthase .

Formation of 7-hydroxy-6-methyl-8-D-ribityllumazine

The conversion of 6,7-dimethyl-8-D-ribityllumazine to its 7-hydroxy derivative has been observed to occur enzymatically in green leaves. While the specific enzyme responsible for this hydroxylation has not been definitively characterized and named, it is understood to be a hydroxylase.

A potential, though not definitively biological, reaction for the formation of 7-hydroxy-6-methyl-8-D-ribityllumazine involves the reaction of 6,7-dimethyl-8-D-ribityllumazine with 1,4-benzoquinone, which results in the production of hydroquinone and the 7-hydroxy derivative. Further research is required to determine if this reaction is catalyzed by an enzyme in biological systems.

The overall biosynthetic pathway leading to the formation of 7-hydroxy-6-methyl-8-D-ribityllumazine is depicted in the following signaling pathway diagram.

Riboflavin_Biosynthesis_to_7_hydroxy cluster_riboflavin_pathway Riboflavin Biosynthesis cluster_hydroxylation Hydroxylation GTP GTP ARAP 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione GTP->ARAP Multiple Steps Ribulose_5_phosphate Ribulose 5-phosphate DHBP 3,4-Dihydroxy-2-butanone 4-phosphate Ribulose_5_phosphate->DHBP DHBP synthase DMRL 6,7-Dimethyl-8-D-ribityllumazine ARAP->DMRL DHBP->DMRL 6,7-dimethyl-8-D-ribityllumazine synthase HMR 7-hydroxy-6-methyl-8-D- ribityllumazine DMRL->HMR Hydroxylase (in green leaves)

Caption: Biosynthesis pathway of 7-hydroxy-6-methyl-8-D-ribityllumazine.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the enzymatic conversion of 6,7-dimethyl-8-D-ribityllumazine to 7-hydroxy-6-methyl-8-D-ribityllumazine. The kinetic parameters for the responsible hydroxylase are yet to be determined.

However, kinetic data for the preceding enzyme, 6,7-dimethyl-8-D-ribityllumazine synthase , has been reported. This information is crucial for understanding the overall flux through this metabolic pathway.

EnzymeSubstrateKm (µM)Vmax (nmol/mg/h)Organism
6,7-dimethyl-8-D-ribityllumazine synthase5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione513000Schizosaccharomyces pombe
3,4-dihydroxy-2-butanone 4-phosphate6713000Schizosaccharomyces pombe

Table 1: Kinetic parameters of 6,7-dimethyl-8-D-ribityllumazine synthase.

Experimental Protocols

Isolation of 7-hydroxy-6-methyl-8-D-ribityllumazine (Masuda's compound V)

The original method for the isolation of "compound V" as described by Masuda and colleagues involved extraction from natural sources, likely plant materials. While the full text of the original publication is not widely available, subsequent studies on related pteridines suggest a general workflow.

Isolation_Workflow Start Biological Material (e.g., Green Leaves) Homogenization Homogenization in Aqueous Buffer Start->Homogenization Centrifugation Centrifugation to Remove Solids Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Column_Chromatography Column Chromatography (e.g., Cellulose, Sephadex) Supernatant->Column_Chromatography Fraction_Collection Fraction Collection and Fluorescence Monitoring Column_Chromatography->Fraction_Collection Purification Further Purification (e.g., Paper Chromatography, HPLC) Fraction_Collection->Purification Characterization Spectroscopic Characterization (UV-Vis, Fluorescence, NMR, Mass Spectrometry) Purification->Characterization End Isolated 7-hydroxy-6-methyl-8-D- ribityllumazine Characterization->End

Caption: Generalized workflow for the isolation of pteridine compounds.

Key Steps in the Isolation Protocol:

  • Extraction: The biological material is homogenized in a suitable buffer to extract the water-soluble pteridine compounds.

  • Clarification: The homogenate is centrifuged to remove cell debris and other insoluble materials.

  • Chromatography: The resulting supernatant is subjected to one or more rounds of column chromatography. Common stationary phases for pteridine separation include cellulose and Sephadex.

  • Fractionation and Detection: Fractions are collected and monitored for the presence of the target compound, often by its characteristic fluorescence under UV light.

  • Purification: Fractions containing the compound of interest are pooled and further purified using techniques such as paper chromatography or high-performance liquid chromatography (HPLC).

  • Characterization: The purified compound is then structurally elucidated using a combination of spectroscopic methods, including UV-Vis absorption spectroscopy, fluorescence spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry.

Enzymatic Assay for 6,7-dimethyl-8-D-ribityllumazine synthase

The activity of 6,7-dimethyl-8-D-ribityllumazine synthase can be determined by monitoring the formation of its product, 6,7-dimethyl-8-D-ribityllumazine.

Reaction Mixture:

  • 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (substrate)

  • 3,4-dihydroxy-2-butanone 4-phosphate (substrate)

  • Enzyme preparation (cell extract or purified enzyme)

  • Buffer (e.g., phosphate buffer at a specific pH)

Procedure:

  • The reaction is initiated by the addition of one of the substrates or the enzyme.

  • The mixture is incubated at a controlled temperature.

  • The reaction is stopped at various time points, typically by the addition of acid or by heat denaturation.

  • The amount of 6,7-dimethyl-8-D-ribityllumazine formed is quantified. This can be achieved by measuring the increase in fluorescence characteristic of the product or by separating the product using HPLC and quantifying it with a suitable detector.

Conclusion

The discovery of 7-hydroxy-6-methyl-8-D-ribityllumazine by T. Masuda and its subsequent identification as a metabolite in the riboflavin biosynthesis pathway have provided valuable insights into the complex biochemistry of this essential vitamin. While the precise enzymatic machinery for its formation is still under investigation, the foundational knowledge of its origin from 6,7-dimethyl-8-D-ribityllumazine opens avenues for further research. This technical guide serves as a resource for scientists and researchers, providing a consolidated overview of the discovery, biosynthesis, and key experimental considerations for studying this intriguing pteridine derivative. Further elucidation of its physiological role and the enzymes involved in its metabolism could have significant implications for drug development and our understanding of metabolic disorders.

References

The Immunomodulatory Potential of RL-6-Me-7-OH: A Vitamin B₂ Biosynthesis Derivative

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

RL-6-Me-7-OH, a structural analog of intermediates in the microbial vitamin B₂ (riboflavin) biosynthesis pathway, has emerged as a molecule of significant interest in immunology. This technical guide provides an in-depth overview of this compound, focusing on its role as a modulator of the immune system through the activation of Mucosal Associated Invariant T (MAIT) cells. This document consolidates key quantitative data, details relevant experimental protocols, and presents visual representations of the underlying biological pathways and experimental workflows to support further research and development in this area.

Introduction

The microbial riboflavin biosynthesis pathway, absent in humans, presents a unique source of antigens that can be recognized by the immune system. Intermediates and byproducts of this pathway can act as potent activators of MAIT cells, a class of innate-like T cells. This compound (7-hydroxy-6-methyl-8-ribityllumazine) is a lumazine derivative that has been identified as a weak activator of MAIT cells. Its structural similarity to the direct precursors of riboflavin makes it a valuable tool for studying the intricacies of MAIT cell biology and a potential scaffold for the development of novel immunomodulatory therapeutics.

Biochemical Context: The Riboflavin Biosynthesis Pathway

This compound is structurally related to the key intermediate 6,7-dimethyl-8-ribityllumazine, which is formed in the penultimate step of the riboflavin biosynthesis pathway. This pathway is essential for many bacteria and yeasts.

The formation of 6,7-dimethyl-8-ribityllumazine is catalyzed by the enzyme lumazine synthase. This enzyme facilitates the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate.

Riboflavin_Biosynthesis_Pathway cluster_0 Riboflavin Biosynthesis cluster_1 Related Derivative GTP GTP ARFP 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione GTP->ARFP Multiple Steps Ribulose5P Ribulose-5-Phosphate DHBP 3,4-Dihydroxy-2-butanone 4-phosphate Ribulose5P->DHBP RibB Lumazine 6,7-Dimethyl-8-ribityllumazine ARFP->Lumazine Lumazine Synthase DHBP->Lumazine Riboflavin Riboflavin Lumazine->Riboflavin Riboflavin Synthase RL6Me7OH This compound Lumazine->RL6Me7OH Metabolic Modification MAIT_Cell_Activation_Pathway RL6Me7OH This compound MR1_APC MR1 on Antigen Presenting Cell (APC) RL6Me7OH->MR1_APC Binding TCR MAIT Cell T-Cell Receptor (TCR) MR1_APC->TCR Presentation MAIT_Cell MAIT Cell TCR->MAIT_Cell Activation Signal Signaling Intracellular Signaling Cascade MAIT_Cell->Signaling Cytokines Cytokine Production (e.g., IFN-γ, TNF-α) Signaling->Cytokines Cytotoxicity Cytotoxic Activity Signaling->Cytotoxicity MAIT_Cell_Activation_Workflow PBMCs Isolate PBMCs from healthy donor blood APCs Use PBMCs as Antigen Presenting Cells (APCs) PBMCs->APCs Stimulation Incubate APCs with This compound APCs->Stimulation CoCulture Co-culture stimulated APCs with isolated MAIT cells Stimulation->CoCulture Staining Stain cells with fluorescently labeled antibodies for MAIT cell markers (e.g., Vα7.2) and activation markers (e.g., CD69) CoCulture->Staining Analysis Analyze by Flow Cytometry Staining->Analysis

An In-depth Technical Guide on the Core Biochemical Properties of 7-hydroxy-6-methyl-8-d-ribityllumazine (RL-6-Me-7-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-hydroxy-6-methyl-8-d-ribityllumazine, commonly referred to as RL-6-Me-7-OH, is a bicyclic pteridine derivative that originates as a metabolite from the microbial biosynthesis of riboflavin (Vitamin B2). This molecule has garnered significant interest within the immunology and drug development communities for its role as a ligand for the major histocompatibility complex (MHC) class I-related protein, MR1. Although considered a weak agonist, the interaction of this compound with MR1 and its subsequent presentation to Mucosal Associated Invariant T (MAIT) cells provides a valuable tool for understanding the mechanisms of innate-like T cell activation. This guide details the core biochemical properties of this compound, including its synthesis, its interaction with MR1, and the functional consequences for MAIT cell biology.

Introduction

Mucosal Associated Invariant T (MAIT) cells are a unique subset of innate-like T cells that play a crucial role in host defense against a wide range of bacteria and yeasts. Unlike conventional T cells that recognize peptide antigens presented by classical MHC molecules, MAIT cells recognize small organic metabolites derived from microbial vitamin B synthesis pathways. These metabolites are presented by the non-polymorphic MR1 molecule.

This compound is one such metabolite, formed from the riboflavin precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). While other derivatives like 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU) are highly potent MAIT cell activators, this compound is characterized by its weaker, yet significant, biological activity. This makes it an important subject of study for dissecting the nuances of MR1-ligand binding and MAIT cell receptor (TCR) engagement.

Physicochemical Properties and Synthesis

This compound is a stable, bicyclic lumazine compound. Its synthesis is typically achieved through the condensation of 5-A-RU with a dicarbonyl compound, followed by an oxidation step. A common synthetic route involves the reaction of 5-A-RU with 2,3-butanedione to yield 6,7-dimethyl-8-D-ribityllumazine (RL-6,7-DiMe), which is subsequently oxidized to form this compound[1].

Experimental Protocol: Synthesis of this compound

The following protocol outlines a general approach for the chemical synthesis of this compound, based on established methodologies for similar lumazine derivatives[1].

Step 1: Synthesis of 6,7-dimethyl-8-D-ribityllumazine (RL-6,7-DiMe)

  • Dissolve 5-amino-6-D-ribitylaminouracil (5-A-RU) in an appropriate aqueous buffer (e.g., phosphate buffer, pH 7.0).

  • Add an excess of 2,3-butanedione to the solution.

  • Heat the reaction mixture at a controlled temperature (e.g., 80-100°C) for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and purify the product, RL-6,7-DiMe, using column chromatography (e.g., silica gel).

Step 2: Oxidation of RL-6,7-DiMe to this compound

  • Dissolve the purified RL-6,7-DiMe in a suitable solvent.

  • Introduce an oxidizing agent, such as a benzoquinone derivative, to the solution[1].

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the oxidation is complete, purify the final product, this compound, using reverse-phase high-performance liquid chromatography (HPLC).

  • Confirm the identity and purity of the product using NMR spectroscopy and high-resolution mass spectrometry.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of RL-6,7-DiMe cluster_1 Step 2: Oxidation A 5-A-RU C Condensation Reaction (Aqueous Buffer, Heat) A->C B 2,3-Butanedione B->C D Purification (Column Chromatography) C->D E RL-6,7-DiMe D->E F RL-6,7-DiMe H Oxidation Reaction (Room Temperature) F->H G Oxidizing Agent (e.g., Benzoquinone) G->H I Purification (Reverse-Phase HPLC) H->I J This compound I->J

Caption: A diagram illustrating the two-step chemical synthesis of this compound.

Biochemical Interaction with MR1

The biological activity of this compound is mediated through its binding to the MR1 protein. This interaction is characterized by a moderate to weak affinity and a non-covalent binding mode.

Quantitative Binding Data

Quantitative analysis of the interaction between this compound and MR1 has been performed using competitive binding assays.

ParameterValueMethodReference
IC₅₀ ~2.5 - 100 µMFluorescence Polarization[2]
Binding Classification Moderate to WeakFluorescence Polarization[2]

Table 1: Quantitative binding data for the interaction of this compound with the MR1 protein.

Mechanism of Binding

Structural studies have revealed key aspects of the this compound binding to the MR1 antigen-binding cleft. Unlike potent agonists such as 5-OP-RU, this compound does not possess a reactive carbonyl group and therefore does not form a covalent Schiff base with the Lys43 residue within the MR1 binding pocket[3]. The binding is stabilized by a network of non-covalent interactions, including hydrogen bonds and van der Waals forces. The ribityl chain of this compound extends from the binding cleft, making it accessible for interaction with the MAIT TCR[3].

Experimental Protocol: MR1 Binding Affinity Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based competitive binding assay to determine the IC₅₀ of this compound for MR1[4].

Materials:

  • Recombinant soluble human MR1 protein, refolded and purified.

  • A fluorescently labeled MR1 ligand (tracer) with known binding affinity (e.g., fluorescently tagged 5-OP-RU analog).

  • This compound (competitor).

  • Assay Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 5 mM EDTA).

  • 384-well, non-binding, black microplates.

  • A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Preparation of Reagents: Prepare a dilution series of this compound in assay buffer. Prepare solutions of MR1 protein and the fluorescent tracer at optimized concentrations (typically, the tracer concentration should be below its Kd, and the MR1 concentration should be sufficient to yield a stable FP signal).

  • Assay Setup: In the microplate wells, add the assay buffer, the fluorescent tracer, and the diluted this compound.

  • Initiation of Binding: Add the MR1 protein to each well to initiate the binding reaction. Include controls with no competitor (maximum polarization) and no MR1 (minimum polarization).

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 24-48 hours).

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using the plate reader with appropriate excitation and emission filters for the chosen fluorophore[4].

  • Data Analysis: Plot the mP values against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Workflow for MR1 Fluorescence Polarization Assay

G A Prepare Reagents: - MR1 Protein - Fluorescent Tracer - this compound Dilution Series B Dispense Reagents into 384-well Plate A->B C Incubate to Reach Binding Equilibrium B->C D Measure Fluorescence Polarization (mP) C->D E Data Analysis: Plot mP vs. [Ligand] D->E F Determine IC50 Value E->F

Caption: A flowchart of the experimental workflow for a fluorescence polarization-based MR1 binding assay.

MAIT Cell Activation

The presentation of the MR1/RL-6-Me-7-OH complex on the surface of an antigen-presenting cell (APC) leads to the activation of MAIT cells, albeit with lower potency compared to other microbial metabolites.

Quantitative MAIT Cell Activation Data

The potency of this compound in activating MAIT cells is quantified by its EC₅₀ value.

ParameterValueMethodReference
EC₅₀ 25 µMMAIT Cell Activation Assay[5]
Activation Level WeakMAIT Cell Activation Assay[3][5]

Table 2: Quantitative data on the activation of MAIT cells by this compound.

MAIT Cell Activation Signaling Pathway

The recognition of the MR1/RL-6-Me-7-OH complex by the MAIT TCR initiates a downstream signaling cascade. A crucial interaction is the formation of a direct hydrogen bond between the ribityl moiety of this compound and the highly conserved Tyr-95 residue of the MAIT TCR α-chain[3]. This TCR engagement, in concert with co-stimulatory signals (e.g., from CD28) and pro-inflammatory cytokines (such as IL-12 and IL-18) provided by the APC, leads to full MAIT cell activation[6]. This results in the production of effector cytokines like IFN-γ and IL-17, and the upregulation of cytotoxic molecules like granzyme B.

MAIT Cell Activation Signaling Pathway

G cluster_APC Antigen-Presenting Cell (APC) cluster_MAIT MAIT Cell MR1 MR1 TCR MAIT TCR MR1->TCR TCR Engagement RL6 This compound RL6->MR1 Binding CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Co-stimulation IL12_18 IL-12 / IL-18 IL12_18R IL-12R / IL-18R IL12_18->IL12_18R Cytokine Signaling Signaling Downstream Signaling Cascade TCR->Signaling CD28->Signaling IL12_18R->Signaling Activation MAIT Cell Activation: - Cytokine Production (IFN-γ, IL-17) - Cytotoxicity (Granzyme B) Signaling->Activation

Caption: A diagram of the signaling pathway leading to MAIT cell activation by this compound.

Experimental Protocol: MAIT Cell Activation Assay

This protocol outlines a method to assess MAIT cell activation by measuring the upregulation of the surface marker CD69 and the production of IFN-γ using flow cytometry[7][8].

Materials:

  • Antigen-presenting cells expressing MR1 (e.g., C1R.MR1 B cell line).

  • MAIT cells (either primary human MAIT cells isolated from peripheral blood mononuclear cells (PBMCs) or a MAIT cell line).

  • This compound.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Fluorescently conjugated antibodies against CD69, IFN-γ, and MAIT cell markers (e.g., Vα7.2, CD161).

  • Protein transport inhibitor (e.g., Brefeldin A).

  • Fixation and permeabilization buffers.

  • A flow cytometer.

Procedure:

  • Cell Culture: Seed APCs in a 96-well plate.

  • Ligand Stimulation: Add a dilution series of this compound to the wells containing APCs and incubate for a few hours to allow for ligand loading onto MR1.

  • Co-culture: Add MAIT cells to the wells and co-culture for 18-24 hours.

  • Intracellular Cytokine Staining: For the final 4-6 hours of incubation, add a protein transport inhibitor to the culture to allow for the intracellular accumulation of IFN-γ.

  • Staining:

    • Harvest the cells and stain for surface markers (e.g., anti-Vα7.2, anti-CD161, anti-CD69) in a staining buffer (e.g., PBS with 2% FBS).

    • Fix and permeabilize the cells according to the manufacturer's protocol.

    • Stain for intracellular IFN-γ with a fluorescently conjugated anti-IFN-γ antibody.

  • Flow Cytometry: Acquire the data on a flow cytometer.

  • Data Analysis: Gate on the MAIT cell population (e.g., Vα7.2⁺ CD161⁺ cells) and quantify the percentage of CD69⁺ cells and IFN-γ⁺ cells. Plot the percentage of activated cells against the ligand concentration to determine the EC₅₀.

Conclusion

This compound serves as a foundational tool for investigating the interaction between microbial metabolites and the innate-like immune system. Its well-characterized, albeit weak, agonistic activity allows for a detailed examination of the structural and kinetic requirements for MR1-mediated antigen presentation and MAIT cell activation. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers aiming to explore this fascinating area of immunology and to develop novel therapeutics targeting the MR1-MAIT cell axis. The non-covalent nature of its binding to MR1 also provides a valuable contrast to the more potent, covalent-binding ligands, offering deeper insights into the spectrum of molecular recognition by MR1.

References

RL-6-Me-7-OH role in innate-like T cell biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of RL-6-Me-7-OH in Innate-like T Cell Biology

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Mucosal-Associated Invariant T (MAIT) cells are a unique subset of innate-like T cells that recognize microbial metabolites presented by the non-polymorphic MR1 molecule. The discovery of these small molecule antigens, derived from the bacterial riboflavin (Vitamin B2) synthesis pathway, has illuminated a novel mechanism of immune surveillance. This document provides a detailed examination of 7-hydroxy-6-methyl-8-D-ribityllumazine (this compound), a ribityllumazine metabolite that acts as a weak agonist for MAIT cells. We will explore its biochemical origins, the structural basis of its interaction with the MR1-TCR complex, quantitative measures of its activity, the signaling pathways it initiates, and detailed experimental protocols for its study. Understanding the role of weaker agonists like this compound is crucial for a comprehensive view of MAIT cell biology and for the rational design of novel immunomodulatory therapeutics.

Introduction to MAIT Cells and MR1 Ligands

Innate-like T cells, such as MAIT cells, bridge the gap between the innate and adaptive immune systems. MAIT cells are characterized by a semi-invariant T cell receptor (TCR), typically composed of a TRAV1-2 alpha chain in humans, which recognizes the highly conserved, non-classical MHC class I-like molecule, MR1[1][2]. For years, the nature of the antigens presented by MR1 remained elusive until it was discovered that MAIT cells respond to small molecule intermediates generated during the biosynthesis of riboflavin by a wide range of bacteria and yeasts[3][4][5].

These antigens include highly potent but unstable pyrimidine-based compounds, such as 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), and more stable, bicyclic lumazine derivatives[1][6]. This compound falls into the latter category and is a product of the non-enzymatic reaction between the riboflavin precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) and microbial metabolites[3][7]. While significantly less potent than pyrimidine antigens, this compound serves as a valuable tool for probing the structural and functional requirements of MAIT cell activation[1][5].

Biochemical Genesis of this compound

The formation of MAIT cell antigens is intrinsically linked to the microbial riboflavin synthesis pathway. The key precursor is 5-amino-6-D-ribitylaminouracil (5-A-RU)[1][3]. While 5-A-RU itself does not activate MAIT cells, it can non-enzymatically react with small dicarbonyl molecules like methylglyoxal and glyoxal, which are byproducts of other metabolic pathways[1][3].

The reaction with methylglyoxal yields the highly potent but unstable antigen 5-OP-RU. This compound can be captured and stabilized by MR1 or undergo a spontaneous dehydrative cyclization to form more stable lumazine derivatives, including this compound[3][8]. This chemical relationship highlights a key aspect of MAIT cell biology: MR1 can capture transitory intermediates that might otherwise evolve into less potent signaling molecules[3].

G cluster_pathway Microbial Metabolic Pathways 5-A-RU 5-Amino-6-D-ribitylaminouracil (5-A-RU) 5-OP-RU 5-OP-RU (Potent, Unstable Agonist) 5-A-RU->5-OP-RU Non-enzymatic condensation Methylglyoxal Methylglyoxal (from Glycolysis) Methylglyoxal->5-OP-RU This compound This compound (Weak, Stable Agonist) 5-OP-RU->this compound Spontaneous cyclization MR1_Capture MR1 Capture & Stabilization 5-OP-RU->MR1_Capture Trapping of intermediate MAIT_Activation MAIT Cell Activation This compound->MAIT_Activation TCR Recognition MR1_Capture->MAIT_Activation TCR Recognition

Biochemical formation of MAIT cell antigens.

Molecular Recognition: The MR1-TCR-Ligand Complex

The activation of MAIT cells is initiated by the trimolecular interaction between the MAIT TCR, the MR1 molecule, and the bound antigen. MR1 possesses a unique antigen-binding cleft that accommodates these small heterocyclic metabolites.

Unlike potent agonists such as 5-OP-RU, which form a covalent Schiff base with a lysine residue (Lys43) within the MR1 binding pocket, this compound binds non-covalently[3][5][8]. Despite this, the ribityl tail of this compound is positioned in a nearly identical manner to that of 5-OP-RU within the cleft[3][8]. This orientation allows for a critical hydrogen bond to form between the 2'-hydroxyl group of the ligand's ribityl tail and the highly conserved Tyr95 residue on the CDR3α loop of the MAIT TCR[5][9]. This single contact is considered a primary reason why this compound can activate MAIT cells, albeit weakly, whereas ligands that do not facilitate this interaction (like 6-FP) are non-stimulatory[5]. The reduced potency of this compound compared to 5-OP-RU is attributed to the latter's ability to form a Schiff base, which stabilizes the MR1 complex, and to make more extensive contacts with the TCR[3][6].

Quantitative Data on MAIT Cell Activation

The biological activity of MR1 ligands is quantified by their half-maximal effective concentration (EC50) in MAIT cell activation assays. These assays typically measure the upregulation of activation markers like CD69 or the production of cytokines such as IFN-γ. This compound is consistently characterized as a weak agonist.

LigandLigand TypePotency (EC50)Key CharacteristicsCitations
5-OP-RU Ribityl-PyrimidineHigh (pM - nM range)Most potent known agonist; forms covalent Schiff base with MR1. Highly unstable.[1][6]
This compound RibityllumazineLow (~25 µM) Weak agonist; binds non-covalently to MR1. Thermodynamically stable.[1][10]
RL-6,7-diMe RibityllumazineLowWeak agonist, similar in potency to this compound.[1][4][5]
Ac-6-FP PterinInhibitor (IC50 ~0.1 µM)Non-stimulatory; acts as a competitive inhibitor of MAIT cell activation.[7]

Signaling Pathways in MAIT Cell Activation

Upon recognition of the MR1-ligand complex, the MAIT TCR initiates a downstream signaling cascade similar to that of conventional T cells, leading to a rapid effector response.

  • TCR Engagement: The binding of the MAIT TCR to the MR1/RL-6-Me-7-OH complex triggers the phosphorylation of CD3 immunoreceptor tyrosine-based activation motifs (ITAMs) by Src-family kinases like LCK.

  • Signal Transduction: Phosphorylated ITAMs recruit and activate ZAP-70, which in turn phosphorylates key adaptor proteins such as LAT and SLP-76. This leads to the formation of a signalosome that activates multiple downstream pathways.

  • Effector Function: Key pathways activated include the PLCγ-calcineurin-NFAT pathway, the RAS-MAPK pathway leading to AP-1 activation, and the NF-κB pathway[2]. The convergence of these signals results in the rapid transcription of genes encoding pro-inflammatory cytokines (IFN-γ, TNF-α) and cytotoxic molecules (Granzyme B, Perforin).

  • Co-stimulation: Full MAIT cell activation often requires co-stimulatory signals from receptors like CD28 or signals from cytokine receptors (e.g., for IL-12 and IL-18), which synergize with the TCR signal[2].

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MR1 MR1 + this compound TCR MAIT TCR CD3 CD3 LCK LCK TCR->LCK TCR Engagement ZAP70 ZAP-70 CD3->ZAP70 LCK->CD3 Phosphorylates ITAMs LAT LAT Signalosome ZAP70->LAT PLCG PLCγ LAT->PLCG Downstream Signaling MAPK RAS-MAPK Pathway LAT->MAPK Downstream Signaling NFKB NF-κB Pathway LAT->NFKB Downstream Signaling Transcription Gene Transcription PLCG->Transcription MAPK->Transcription NFKB->Transcription Effector Effector Molecules (IFN-γ, TNF-α, Granzyme B) Transcription->Effector

MAIT cell TCR-dependent signaling pathway.

Experimental Protocols

Protocol: In Vitro MAIT Cell Activation Assay

This protocol outlines a standard method to assess the activation of human MAIT cells in response to this compound using flow cytometry.

Objective: To quantify the upregulation of the activation marker CD69 and production of IFN-γ by MAIT cells following stimulation with this compound-pulsed antigen-presenting cells (APCs).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD8+ T cells (containing MAIT cells) and monocytes (as APCs).

  • This compound (MedChemExpress or equivalent).

  • Complete RPMI-1640 medium.

  • 96-well U-bottom culture plates.

  • Flow cytometry antibodies: Anti-human CD3, TCR Vα7.2, CD8, CD69, IFN-γ.

  • Brefeldin A (protein transport inhibitor).

  • Fixation/Permeabilization Buffer Kit.

  • Flow cytometer.

Methodology:

  • APC Preparation:

    • Isolate monocytes from PBMCs by plastic adherence or magnetic selection (e.g., CD14+ beads).

    • Seed APCs (e.g., monocytes) at 5 x 10⁴ to 1 x 10⁵ cells/well in a 96-well U-bottom plate and allow them to adhere overnight[11].

  • Antigen Loading:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to working concentrations (e.g., 0.1 µM to 100 µM) in culture medium.

    • Remove the medium from the APCs and add 100 µL of the this compound dilutions. Include a vehicle-only control.

    • Incubate for 2-4 hours at 37°C to allow for antigen uptake and presentation by MR1.

  • Co-culture:

    • Isolate responder cells (PBMCs or purified T cells) containing MAIT cells.

    • Add responder cells to the APC-containing wells at a 2:1 ratio of responders to APCs[12].

    • Co-culture for 18-24 hours at 37°C, 5% CO₂[12].

  • Cytokine Accumulation:

    • For the final 4-5 hours of incubation, add Brefeldin A (e.g., 3 µg/mL) to each well to block cytokine secretion and allow for intracellular accumulation[11].

  • Staining and Analysis:

    • Harvest cells and wash with FACS buffer.

    • Perform surface staining with antibodies against CD3, TCR Vα7.2, and CD69 for 30 minutes at 4°C.

    • Wash the cells, then fix and permeabilize them according to the manufacturer's protocol.

    • Perform intracellular staining with an anti-IFN-γ antibody for 30 minutes at 4°C.

    • Wash the cells and acquire data on a flow cytometer.

    • Analyze the data by gating on MAIT cells (CD3+ TCR Vα7.2+) and quantifying the percentage of CD69+ and IFN-γ+ cells.

G cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis Isolate_APCs 1. Isolate APCs (e.g., Monocytes) Plate_APCs 3. Plate APCs in 96-well plate Isolate_APCs->Plate_APCs Isolate_Responders 2. Isolate Responder Cells (PBMCs or T cells) Load_Antigen 4. Load APCs with This compound Plate_APCs->Load_Antigen Co_Culture 5. Add Responder Cells & Co-culture (18-24h) Load_Antigen->Co_Culture Add_BFA 6. Add Brefeldin A (final 4-5h) Co_Culture->Add_BFA Harvest 7. Harvest & Wash Cells Add_BFA->Harvest Surface_Stain 8. Surface Stain (CD3, Vα7.2, CD69) Harvest->Surface_Stain Fix_Perm 9. Fix & Permeabilize Surface_Stain->Fix_Perm Intra_Stain 10. Intracellular Stain (IFN-γ) Fix_Perm->Intra_Stain FCM 11. Acquire on Flow Cytometer Intra_Stain->FCM Data_Analysis 12. Gate on MAIT Cells & Analyze Activation FCM->Data_Analysis

Experimental workflow for MAIT cell activation assay.

Conclusion and Future Directions

This compound is a stable ribityllumazine metabolite that functions as a weak agonist for MAIT cells. Its study provides critical insights into the molecular requirements for MR1-TCR engagement, demonstrating that while covalent Schiff base formation with MR1 is not essential for activation, it is a key determinant of ligand potency. The conserved interaction between the ligand's ribityl tail and the TCR's Tyr95 residue appears to be a minimal requirement for a stimulatory response.

For drug development professionals, understanding the structure-activity relationship of weak agonists like this compound is invaluable. It provides a chemical scaffold that can be modified to either enhance potency, creating super-agonists for therapeutic MAIT cell activation, or to develop competitive antagonists that could block MAIT cell function in autoimmune or inflammatory conditions. Further research into analogs of this compound will continue to refine our understanding of this important innate-like T cell population and unlock its therapeutic potential.

References

An In-depth Technical Guide on the Immune Function of RL-6-Me-7-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RL-6-Me-7-OH is a synthetic ribityllumazine compound that has garnered interest in the field of immunology for its role as an agonist for Mucosal-Associated Invariant T (MAIT) cells.[1][2][3] These unconventional T cells are abundant in mucosal tissues and the liver and play a crucial role in the immune response to microbial infections. This technical guide provides a comprehensive overview of the exploratory studies on the immune function of this compound, detailing its mechanism of action, experimental protocols for its characterization, and quantitative data regarding its activity.

Mechanism of Action: MAIT Cell Activation

This compound activates both human and mouse MAIT cells through its presentation by the non-polymorphic MHC class I-related molecule, MR1.[1] The activation process is initiated by the binding of this compound to the MR1 molecule within antigen-presenting cells (APCs). The resulting this compound-MR1 complex is then trafficked to the cell surface, where it is recognized by the semi-invariant T cell receptor (TCR) of MAIT cells.[4][5]

This TCR engagement, in conjunction with co-stimulatory signals from molecules like CD28 and cytokines such as IL-7, IL-12, and IL-18, triggers a downstream signaling cascade.[5][6] This cascade involves the activation of key transcription factors, including RORγt, PLZF, and T-bet, leading to MAIT cell activation, proliferation, and the production of effector molecules.[6]

Unlike more potent MAIT cell agonists such as 5-OP-RU, this compound is considered a weak agonist.[1] This is attributed to its inability to form a covalent Schiff base with the MR1 molecule, a characteristic of highly potent ligands.[7] The interaction of this compound with the MAIT TCR is primarily mediated by a direct hydrogen bond between its ribityl chain and the TCR.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from exploratory studies on this compound and related compounds.

Table 1: MAIT Cell Activation Potency

CompoundEC50 for MAIT Cell ActivationSpeciesNotesReference
This compound 25 µM Human & MouseWeak agonist activity.[1]
5-OP-RU1-8 pMHuman & MousePotent agonist activity.
5-OE-RU510 pMHuman & MousePotent agonist activity.
RL-6,7-diMeWeak activationHuman & MouseWeak agonist activity.[1]

Table 2: MR1 Binding Affinity

CompoundIC50 for MR1 BindingNotesReference
This compound 2.6 µM Moderate binder. Does not form a Schiff base with MR1.[8][9]
5-OP-RU4.2 nMStrong binder. Forms a Schiff base with MR1.[9]
Ac-6-FP39 nMStrong binder. Inhibitor of MAIT cell activation.[9]
6-FP108 nMStrong binder. Inhibitor of MAIT cell activation.[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

Protocol 1: In Vitro MAIT Cell Activation Assay

This protocol outlines the steps to assess the activation of MAIT cells in response to this compound by measuring the upregulation of the activation marker CD69 using flow cytometry.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

  • This compound (stock solution in DMSO).

  • Antigen-presenting cells (APCs), such as THP-1 cells.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.

  • Anti-CD3, Anti-CD161, Anti-TCR Vα7.2, and Anti-CD69 antibodies conjugated to fluorescent dyes.

  • Flow cytometer.

Procedure:

  • Co-culture PBMCs or isolated MAIT cells with APCs in a 96-well plate.

  • Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the wells. Include a DMSO vehicle control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Harvest the cells and stain with fluorescently labeled antibodies against CD3, CD161, TCR Vα7.2, and CD69.

  • Acquire data on a flow cytometer.

  • Analyze the data by gating on the MAIT cell population (CD3+CD161+TCR Vα7.2+) and quantifying the percentage of CD69+ cells.

Protocol 2: Cytokine Production Assay

This protocol describes the measurement of cytokine production (e.g., IFN-γ, TNF-α) by MAIT cells upon stimulation with this compound.

Materials:

  • Same as Protocol 1.

  • Brefeldin A or Monensin (protein transport inhibitors).

  • Intracellular staining antibodies for IFN-γ and TNF-α.

  • Permeabilization/fixation buffer.

Procedure:

  • Follow steps 1-3 of Protocol 1.

  • Four to six hours before the end of the incubation period, add a protein transport inhibitor (e.g., Brefeldin A) to the cell cultures to allow for intracellular cytokine accumulation.

  • Harvest the cells and perform surface staining for MAIT cell markers as described in Protocol 1.

  • Fix and permeabilize the cells using a commercial permeabilization/fixation buffer.

  • Perform intracellular staining with fluorescently labeled antibodies against IFN-γ and TNF-α.

  • Acquire data on a flow cytometer.

  • Analyze the data by gating on the MAIT cell population and quantifying the percentage of cells positive for IFN-γ and TNF-α.

Visualizations

Signaling Pathway of MAIT Cell Activation by this compound

MAIT_Cell_Activation cluster_APC Antigen Presenting Cell cluster_MAIT MAIT Cell RL-6-Me-7-OH_in This compound MR1 MR1 RL-6-Me-7-OH_in->MR1 Binds MR1_complex This compound-MR1 Complex MR1->MR1_complex TCR MAIT TCR MR1_complex->TCR Presents Antigen Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade CD28 CD28 CD28->Signaling_Cascade Transcription_Factors Transcription Factors (RORγt, PLZF, T-bet) Signaling_Cascade->Transcription_Factors Activates Activation MAIT Cell Activation (Proliferation, Cytokine Production) Transcription_Factors->Activation Induces CD80_86 CD80/CD86 CD80_86->CD28 Co-stimulation

Caption: MAIT cell activation by this compound presented by MR1.

Experimental Workflow for MAIT Cell Activation Assay

MAIT_Activation_Workflow start Isolate PBMCs and APCs coculture Co-culture PBMCs/MAIT cells with APCs start->coculture stimulate Stimulate with this compound (24 hours) coculture->stimulate stain Stain for Surface Markers (CD3, CD161, TCR Vα7.2, CD69) stimulate->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Workflow for assessing MAIT cell activation via CD69 upregulation.

Logical Relationship of MAIT Cell Ligand Potency

Ligand_Potency Potent_Agonists Potent Agonists (e.g., 5-OP-RU) Schiff_Base Forms Schiff Base with MR1 Potent_Agonists->Schiff_Base Weak_Agonists Weak Agonists (e.g., this compound) No_Schiff_Base No Schiff Base Formation Weak_Agonists->No_Schiff_Base Inhibitors Inhibitors (e.g., Ac-6-FP) Inhibitors->Schiff_Base

Caption: Relationship between ligand potency and Schiff base formation with MR1.

References

RL-6-Me-7-OH: A Novel Ligand for MR1 and a Tool for MAIT Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mucosal-Associated Invariant T (MAIT) cells are a unique class of innate-like T cells that recognize microbial metabolites presented by the non-polymorphic MHC class I-related molecule, MR1. This recognition is crucial for immune surveillance against a broad range of pathogens. The discovery of specific MR1 ligands has been instrumental in advancing our understanding of MAIT cell biology. Among these ligands is 7-hydroxy-6-methyl-8-D-ribityllumazine (RL-6-Me-7-OH), a synthetic ribityllumazine that has emerged as a valuable tool for studying MR1-TCR interactions and MAIT cell activation. Although a weaker agonist compared to other MR1 ligands, its specific properties provide unique insights into the structural requirements for MAIT cell recognition. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, synthesis, and its role in activating MAIT cells, supported by detailed experimental protocols and data.

Introduction to this compound and its Interaction with MR1

This compound is a pteridine-based compound belonging to the lumazine family. It is a synthetic analog of intermediates in the microbial riboflavin (vitamin B2) biosynthesis pathway. The discovery that MR1 presents vitamin B-based small molecule ligands was a significant breakthrough in immunology. This compound, along with other related lumazines, was identified as being capable of binding to MR1 and activating both human and murine MAIT cells.[1]

The interaction between this compound and MR1 is characterized by the ligand binding within the A' pocket of the MR1 molecule. The crystal structure of the human MAIT cell T-cell receptor (TCR) in complex with MR1 loaded with this compound (PDB: 4LCW) has provided detailed insights into this interaction.[2] Unlike some more potent MR1 ligands, this compound does not form a covalent Schiff base with the lysine residue (K43) in the MR1 binding cleft.[3] This highlights that while covalent bond formation can enhance binding affinity, it is not an absolute requirement for MR1 binding and subsequent MAIT cell activation.

Quantitative Data on MR1 Ligand Interactions

The binding affinity and activation potential of MR1 ligands are critical parameters for understanding their biological function. The following table summarizes the available quantitative data for this compound and compares it with other key MR1 ligands.

LigandLigand TypeMAIT Cell ActivityIC50 (μM)EC50 (μM)References
This compound LumazineWeak Agonist~2.5 - 10025[1][4]
5-OP-RUPyrimidinePotent Agonist< 10.000001 - 0.000008[4]
5-OE-RUPyrimidinePotent AgonistNot Reported0.00051[4]
RL-6,7-diMeLumazineWeak AgonistNot ReportedNot Reported[4]
6-FPPterinInhibitor< 1-[1]
Ac-6-FPPterinInhibitor< 1-[1]

Experimental Protocols

Synthesis of 7-hydroxy-6-methyl-8-D-ribityllumazine (this compound)

Starting Materials:

  • 5-amino-6-D-ribitylaminouracil (5-A-RU)

  • 2,3-butanedione

  • Oxidizing agent (e.g., benzoquinone)

  • Appropriate solvents and buffers

General Procedure:

  • Condensation: A solution of 5-A-RU is reacted with 2,3-butanedione in an aqueous buffer at a controlled pH. This reaction leads to the formation of 6,7-dimethyl-8-D-ribityllumazine (RL-6,7-diMe).

  • Oxidation: The resulting RL-6,7-diMe is then subjected to oxidation. This can be achieved using an oxidizing agent like benzoquinone. This step introduces the hydroxyl group at the 7-position of the lumazine ring, yielding this compound.

  • Purification: The final product is purified using standard chromatographic techniques, such as high-performance liquid chromatography (HPLC), to obtain pure this compound.

Note: The synthesis of ribityllumazines can be complex, and the stability of intermediates can be a challenge. Reaction conditions, including pH, temperature, and reaction time, need to be carefully optimized.

MAIT Cell Activation Assay

This protocol describes a method to assess the activation of MAIT cells in response to MR1 ligands using flow cytometry to measure the upregulation of activation markers like CD69 and the production of cytokines such as IFN-γ.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from healthy donors or a MAIT cell line.

  • Antigen-presenting cells (APCs), such as a human monocyte cell line (e.g., THP-1) engineered to overexpress MR1.

  • This compound and other MR1 ligands (as positive and negative controls).

  • Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum).

  • Fluorescently labeled antibodies against human CD3, TCR Vα7.2, CD161, CD69, and IFN-γ.

  • Protein transport inhibitor (e.g., Brefeldin A).

  • Fixation and permeabilization buffers.

  • Flow cytometer.

Procedure:

  • Cell Preparation: Isolate PBMCs using density gradient centrifugation or culture the MAIT and APC cell lines.

  • Antigen Loading: Incubate the APCs with this compound at various concentrations (e.g., 1-100 µM) in a 96-well plate for 2-4 hours at 37°C to allow for MR1 loading. Include wells with a potent agonist (e.g., 5-OP-RU) as a positive control and a vehicle control (e.g., DMSO).

  • Co-culture: Add the MAIT cells or PBMCs to the wells containing the antigen-loaded APCs. The typical ratio of effector cells to target cells is 10:1.

  • Incubation: Co-culture the cells for 18-24 hours at 37°C in a 5% CO2 incubator. For intracellular cytokine staining, add a protein transport inhibitor for the final 4-6 hours of incubation.

  • Staining for Surface Markers: Harvest the cells and wash them with PBS. Stain the cells with fluorescently labeled antibodies against surface markers (CD3, TCR Vα7.2, CD161, CD69) for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled antibody against IFN-γ for 30 minutes at 4°C in the dark.

  • Flow Cytometry Analysis: Wash the cells and resuspend them in FACS buffer. Acquire the data on a flow cytometer.

  • Data Analysis: Gate on the MAIT cell population (CD3+ TCR Vα7.2+ CD161+) and analyze the expression of CD69 and IFN-γ.

Visualizing Key Pathways and Workflows

Ligand Discovery and Validation Workflow

The identification of novel MR1 ligands like this compound typically follows a multi-step process.

Ligand_Discovery_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase in_silico In Silico Screening biochemical Biochemical Screening in_silico->biochemical Candidate Selection binding_assay MR1 Binding Assay biochemical->binding_assay Hit Compounds cell_surface MR1 Cell Surface Upregulation binding_assay->cell_surface mait_activation MAIT Cell Activation Assay cell_surface->mait_activation structural Structural Studies (Crystallography) mait_activation->structural caption Workflow for MR1 Ligand Discovery and Validation

Caption: Workflow for MR1 Ligand Discovery and Validation.

MR1-TCR Signaling Pathway

The activation of MAIT cells upon recognition of the MR1-RL-6-Me-7-OH complex initiates a downstream signaling cascade that is analogous to conventional T-cell activation.

MR1_TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MR1_Ligand MR1 + this compound MAIT_TCR MAIT TCR MR1_Ligand->MAIT_TCR Recognition CD3 CD3 Complex MAIT_TCR->CD3 Lck Lck CD3->Lck Recruitment & Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 LAT->SLP76 Recruitment PLCg1 PLCγ1 SLP76->PLCg1 Activation PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Calcineurin Calcineurin Ca_release->Calcineurin AP1 AP-1 PKC->AP1 Activation NFkB NF-κB PKC->NFkB Activation NFAT NFAT Calcineurin->NFAT Dephosphorylation & Nuclear Translocation Gene_expression Gene Expression (IFN-γ, TNF-α, Granzymes) NFAT->Gene_expression AP1->Gene_expression NFkB->Gene_expression caption MAIT Cell Activation Signaling Pathway

Caption: MAIT Cell Activation Signaling Pathway.

Conclusion and Future Directions

This compound serves as a crucial chemical probe for dissecting the molecular intricacies of MR1-mediated antigen presentation and MAIT cell activation. Its characterization as a weak agonist, particularly in comparison to potent pyrimidine-based ligands, underscores the fine-tuning of MAIT cell responses. Future research will likely focus on leveraging the structural knowledge of the this compound-MR1-TCR complex to design novel MR1 ligands with tailored properties. These could include super-agonists for enhanced MAIT cell activation in therapeutic contexts, such as cancer immunotherapy or as vaccine adjuvants, as well as antagonists to dampen MAIT cell responses in autoimmune and inflammatory diseases. The continued exploration of the chemical space around the ribityllumazine scaffold promises to yield new insights into the fascinating biology of MAIT cells and their role in health and disease.

References

Unveiling the Natural Sources of 7-hydroxy-6-methyl-8-D-ribityllumazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-hydroxy-6-methyl-8-D-ribityllumazine, a naturally occurring pteridine derivative also known as Masuda's compound V, is an intriguing molecule with known inhibitory effects on riboflavin synthase, a key enzyme in the vitamin B2 biosynthesis pathway. This technical guide provides a comprehensive overview of the known natural sources of this compound, methodologies for its extraction and analysis, and its role in biological pathways. The information presented herein is intended to serve as a foundational resource for researchers investigating its therapeutic potential and physiological significance.

Natural Occurrence and Distribution

7-hydroxy-6-methyl-8-D-ribityllumazine has been identified in a limited but diverse range of natural sources, spanning the insect, fungal, and animal kingdoms. While its presence is confirmed, quantitative data on its abundance remains scarce.

Table 1: Natural Sources of 7-hydroxy-6-methyl-8-D-ribityllumazine

KingdomSpeciesCommon NameTissue/SourceStatus
AnimaliaFormica polyctenaEuropean red wood antWhole bodyReported
FungiRussula emeticaThe sickenerFruiting bodyReported
AnimaliaAnatidae familyDucks, geese, swansTissuesDetected
AnimaliaGallus gallus domesticusChickenTissuesDetected
AnimaliaSus scrofa domesticusDomestic pigTissuesDetected

Note: "Reported" indicates qualitative identification in the literature. "Detected" signifies presence confirmed by metabolomic databases, though not yet quantified in peer-reviewed studies.

Biological Role and Signaling Pathway Involvement

The primary characterized biological activity of 7-hydroxy-6-methyl-8-D-ribityllumazine is its role as an inhibitor of riboflavin synthase. This enzyme catalyzes the final step in the biosynthesis of riboflavin (vitamin B2), a precursor to essential coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). By inhibiting this enzyme, the compound can disrupt riboflavin metabolism. This pathway is crucial in many microorganisms but absent in humans, making riboflavin synthase a potential target for antimicrobial drug development. The compound is also noted to be involved in the broader riboflavin metabolism pathway in humans, although its specific role is not fully elucidated[1].

Riboflavin_Biosynthesis_Inhibition cluster_pathway Riboflavin Biosynthesis Pathway cluster_inhibition Inhibition GTP GTP Pyrimidinedione 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione GTP->Pyrimidinedione Multiple Steps DMRL 6,7-Dimethyl-8-D-ribityllumazine Pyrimidinedione->DMRL 6,7-Dimethyl-8- ribityllumazine synthase Butanone_Phosphate 3,4-Dihydroxy-2-butanone 4-phosphate Butanone_Phosphate->DMRL Riboflavin Riboflavin DMRL->Riboflavin Riboflavin synthase Riboflavin_synthase_node Inhibitor 7-hydroxy-6-methyl-8-D-ribityllumazine Inhibitor->Riboflavin_synthase_node

Inhibition of Riboflavin Synthase.

Experimental Protocols

While a specific, standardized protocol for the isolation of 7-hydroxy-6-methyl-8-D-ribityllumazine has not been extensively published, a general methodology can be adapted from established procedures for pteridine and lumazine extraction from biological matrices, particularly from insects and fungi[2][3]. Pteridines are light and temperature-sensitive; therefore, all procedures should be conducted under subdued light and at low temperatures[4].

General Workflow for Extraction and Analysis

The following diagram outlines a logical workflow for the isolation, purification, and analysis of 7-hydroxy-6-methyl-8-D-ribityllumazine from natural sources.

Extraction_Workflow cluster_extraction Sample Preparation & Extraction cluster_purification Purification cluster_analysis Analysis & Quantification Start Biological Sample (e.g., Formica polyctena) Homogenization Homogenization in Extraction Buffer Start->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SPE Solid Phase Extraction (SPE) (e.g., C18 cartridge) Supernatant->SPE Elution Elution with Methanol/Water SPE->Elution HPLC HPLC with Fluorescence Detection Elution->HPLC MS Mass Spectrometry (MS) for Confirmation HPLC->MS Quantification Quantification using Standard Curve HPLC->Quantification

Extraction and Analysis Workflow.
Detailed Methodology

3.2.1. Materials and Reagents

  • Extraction Buffer: 0.1 M NaOH / 0.15 M Glycine, pH 7.2

  • Solvents: HPLC-grade methanol, acetonitrile, and water

  • Solid Phase Extraction (SPE) Cartridges: C18, 500 mg

  • Analytical Standards: 7-hydroxy-6-methyl-8-D-ribityllumazine (if available) or a related, stable pteridine for method development.

  • Standard laboratory equipment: Homogenizer, refrigerated centrifuge, evaporator, HPLC system with fluorescence detector, mass spectrometer.

3.2.2. Sample Preparation and Extraction

  • Sample Collection: Collect fresh or properly stored (at -80°C) biological samples. For insects or small organisms, whole bodies may be used. For larger tissues, dissect and use a representative sample.

  • Homogenization: Weigh approximately 1 gram of the sample and homogenize in 10 mL of ice-cold extraction buffer. The alkaline nature of the buffer aids in the solubilization of pteridines[4].

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted pteridines.

3.2.3. Purification by Solid Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of deionized water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 10 mL of deionized water to remove salts and other polar impurities.

  • Elution: Elute the pteridines from the cartridge with 5 mL of a methanol/water solution (e.g., 50:50 v/v).

  • Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a smaller volume (e.g., 500 µL) of the initial mobile phase for HPLC analysis.

3.2.4. Quantification by HPLC with Fluorescence Detection

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used for pteridine separation.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Fluorescence Detection: Pteridines are naturally fluorescent. Set the fluorescence detector to an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm. These wavelengths may need to be optimized for 7-hydroxy-6-methyl-8-D-ribityllumazine.

  • Quantification: Prepare a standard curve using a purified standard of the target compound. If a standard is not commercially available, relative quantification can be performed against an internal standard or by using a closely related pteridine standard and assuming a similar fluorescence response factor.

3.2.5. Structural Confirmation by Mass Spectrometry

The identity of the compound in the purified fractions can be confirmed by coupling the HPLC system to a mass spectrometer (LC-MS). The expected mass for 7-hydroxy-6-methyl-8-D-ribityllumazine (C12H16N4O7) can be used to identify the corresponding peak.

Future Directions

The limited research on 7-hydroxy-6-methyl-8-D-ribityllumazine presents numerous opportunities for further investigation. Key areas for future research include:

  • Quantitative Analysis: Development of validated analytical methods to accurately quantify the compound in its known natural sources.

  • Biosynthetic Pathway: Elucidation of the specific enzymatic reactions leading to the formation of this hydroxylated lumazine derivative.

  • Pharmacological Profiling: In-depth studies to characterize its inhibitory kinetics against riboflavin synthase from various pathogenic organisms.

  • Mechanism of Action: Investigation of its effects on other cellular pathways and potential off-target interactions.

Conclusion

7-hydroxy-6-methyl-8-D-ribityllumazine is a naturally occurring lumazine with demonstrated bioactivity. While its known natural sources are few, its presence in diverse organisms suggests a potentially broader distribution. The methodologies outlined in this guide provide a framework for the extraction, purification, and analysis of this compound, paving the way for further research into its biological significance and therapeutic applications. The development of robust quantitative methods and a deeper understanding of its biosynthetic and metabolic pathways are critical next steps in unlocking the full potential of this intriguing molecule.

References

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Preliminary Characterization of 7-Hydroxy-6-methyl-8-D-ribityllumazine (RL-6-Me-7-OH)

This document provides a comprehensive preliminary characterization of 7-hydroxy-6-methyl-8-D-ribityllumazine, commonly referred to as this compound. It is a metabolite derived from the riboflavin (vitamin B2) biosynthesis pathway and has been identified as a ligand for the major histocompatibility complex, class I-related protein (MR1). This guide summarizes its physicochemical properties, biological activity, and the experimental methodologies used for its characterization.

Physicochemical Properties

This compound is a pteridine derivative belonging to the class of organic compounds known as lumazines.[1] It is a weakly activating hapten for both human and mouse Mucosal-Associated Invariant T (MAIT) cells.[2]

PropertyValueReference
Systematic Name 7-hydroxy-6-methyl-8-D-ribityllumazine[1]
Synonyms This compound, Masuda's compound V[1]
Molecular Formula C12H16N4O7[2]
Molecular Weight 328.28 g/mol [2]
CAS Number 2184-54-5[2]
Appearance Solid[2]
Storage Store at -80°C for up to 6 months or -20°C for up to 1 month.[2]

Synthesis

This compound is synthetically derived from the key riboflavin biosynthetic intermediate 5-amino-6-D-ribitylaminouracil (5-A-RU). The synthesis involves a two-step process where 5-A-RU is first reacted with 2,3-butanedione to yield 6,7-dimethyl-8-D-ribityllumazine (RL-6,7-DiMe). Subsequently, RL-6,7-DiMe undergoes oxidation to produce this compound.[1]

Experimental Protocol: Synthesis of this compound

DOT Script for Synthesis Pathway:

Synthesis_Pathway 5-A-RU 5-A-RU RL-6,7-DiMe RL-6,7-DiMe 5-A-RU->RL-6,7-DiMe Condensation 2,3-butanedione 2,3-butanedione 2,3-butanedione->RL-6,7-DiMe This compound This compound RL-6,7-DiMe->this compound Oxidation

Caption: Synthesis pathway of this compound from 5-A-RU.

Biological Activity: MAIT Cell Activation

This compound is characterized as a weak activator of Mucosal-Associated Invariant T (MAIT) cells.[3][4] MAIT cells are a subset of T lymphocytes that recognize microbial vitamin B metabolites presented by the MR1 molecule.

ParameterValueReference
Biological Activity MAIT cell activator[2][3]
Target MR1[3][4][5]
EC50 (MAIT cell activation) 25 µM[2][3]

The activation of MAIT cells by this compound is dependent on the MR1 protein.[5] Structural studies have shown that this compound binds within the antigen-binding cleft of MR1.[4] Unlike some more potent MAIT cell antigens, this compound does not form a covalent Schiff base with the Lys43 residue in the MR1 binding pocket.[4] The interaction is characterized by a direct hydrogen bond between the ribityl moiety of this compound and the highly conserved Tyr95 residue of the MAIT T cell receptor (TCR).[4] This direct interaction is thought to be a key determinant of its ability to activate MAIT cells, albeit weakly.[4]

Experimental Protocol: MAIT Cell Activation Assay

While a specific protocol for this compound is not detailed, a general methodology for assessing MAIT cell activation can be outlined as follows:

  • Cell Culture: Co-culture of antigen-presenting cells (APCs) expressing MR1 with a MAIT cell line or primary MAIT cells.

  • Antigen Loading: Incubation of the co-culture with varying concentrations of this compound.

  • Activation Measurement: After a suitable incubation period, MAIT cell activation is assessed by measuring the upregulation of activation markers such as CD69 or the production of cytokines like Interferon-γ (IFN-γ) and Tumor Necrosis Factor (TNF).[1]

  • Data Analysis: Flow cytometry is typically used to quantify the percentage of activated MAIT cells or the amount of cytokine produced. The EC50 value is then calculated from the dose-response curve.

DOT Script for Signaling Pathway:

MAIT_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell RL-6-Me-7-OH_in This compound MR1 MR1 RL-6-Me-7-OH_in->MR1 Binding MR1_RL MR1 + this compound Complex MR1->MR1_RL TCR MAIT TCR MR1_RL->TCR Recognition (H-bond with Tyr95) Activation MAIT Cell Activation TCR->Activation Cytokines IFN-γ, TNF Activation->Cytokines CD69 CD69 Upregulation Activation->CD69

Caption: MAIT cell activation by this compound via MR1 presentation.

Structural Insights

X-ray crystallography studies of the MAIT TCR in complex with MR1 bound to this compound have provided valuable insights into the molecular basis of its activity.[4] These studies confirm that this compound occupies the antigen-binding cleft of MR1.[4] The ribityl chain of the molecule is oriented to allow for direct interaction with the MAIT TCR.[4] The lack of Schiff base formation distinguishes its binding mode from other more potent pyrimidine-based antigens.[4]

Conclusion

This compound is a riboflavin metabolite that acts as a weak agonist for MAIT cells through its interaction with the MR1 protein. Its synthesis from a known riboflavin pathway intermediate and its characterized biological activity make it a useful tool for studying MAIT cell biology and the role of MR1 in antigen presentation. Further research to elucidate a detailed synthetic protocol and to explore its potential as a modulator of the immune response is warranted.

References

RL-6-Me-7-OH and Microbial Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key MAIT Cell Ligand Derived from the Microbial Riboflavin Pathway

This technical guide provides a comprehensive overview of 7-hydroxy-6-methyl-8-(1-d-ribityl)lumazine (RL-6-Me-7-OH), a microbial metabolite that plays a significant role in immunology. As a derivative of the riboflavin biosynthesis pathway, this compound serves as a ligand for Mucosal Associated Invariant T (MAIT) cells, positioning it as a molecule of interest for researchers, scientists, and drug development professionals. This document details its biochemical origins, its interaction with the immune system, relevant quantitative data, and the experimental protocols used for its study.

Introduction to this compound and its Microbial Origins

This compound is a bicyclic ribityllumazine compound that originates from the microbial riboflavin (Vitamin B2) synthesis pathway.[1][2] This pathway is essential for many bacteria and yeast but is absent in mammals, making its intermediates and byproducts unique molecular signatures of microbial presence. This compound is a stable, weakly activating ligand for MAIT cells, which are a class of innate-like T cells that recognize small molecule metabolites presented by the non-polymorphic MHC class I-related molecule, MR1.[2][3][4]

The discovery that MAIT cells recognize intermediates of the riboflavin biosynthesis pathway has been a significant advancement in understanding the interplay between the host immune system and the microbiome.[1] this compound is one of several such ligands, which also include the more potent, but unstable, pyrimidine precursors like 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU).[4][5]

The Riboflavin Biosynthesis Pathway and Formation of this compound

The formation of this compound is intrinsically linked to the microbial production of riboflavin. The key precursor is 5-amino-6-D-ribitylaminouracil (5-A-RU), a central intermediate in the pathway.[1][4]

The biosynthetic journey to this compound involves several key steps:

  • Formation of 5-A-RU : A series of enzymatic reactions, with RibA and RibG/RibD being essential, produce 5-A-RU.[4]

  • Condensation Reaction : 5-A-RU can non-enzymatically condense with small dicarbonyl metabolites, such as methylglyoxal, which are byproducts of glycolysis in both microbes and mammals.[4][6] This reaction forms highly unstable but potent pyrimidine antigens like 5-OP-RU.[4][5]

  • Cyclization to Lumazines : Due to their instability, these pyrimidine intermediates can undergo spontaneous cyclization to form more stable lumazine derivatives.[4][5] this compound is such a product, formed from the oxidation of 6,7-dimethyl-8-D-ribityllumazine (RL-6,7-diMe), another lumazine derivative.[6]

Riboflavin_Biosynthesis_and_RL_6_Me_7_OH_Formation cluster_ribo Riboflavin Biosynthesis Pathway cluster_glycolysis Glycolysis Byproduct cluster_formation Ligand Formation GTP GTP RibA_RibG RibA, RibG/RibD enzymes GTP->RibA_RibG Multiple steps 5_A_RU 5-amino-6-D-ribitylaminouracil (5-A-RU) RibA_RibG->5_A_RU Methylglyoxal Methylglyoxal 5_OP_RU 5-OP-RU (unstable pyrimidine) Potent MAIT Activator RL_6_7_diMe RL-6,7-diMe 5_OP_RU->RL_6_7_diMe Cyclization RL_6_Me_7_OH This compound Weak MAIT Activator RL_6_7_diMe->RL_6_Me_7_OH Oxidation 5_A_RUMethylglyoxal 5_A_RUMethylglyoxal 5_A_RUMethylglyoxal->5_OP_RU Non-enzymatic condensation

Biosynthesis of this compound from the Riboflavin Pathway.

Interaction with the Immune System: The MR1-MAIT Cell Axis

This compound functions as an antigen for MAIT cells through a specific signaling pathway involving the MR1 molecule.

  • Antigen Presentation : this compound binds to the antigen-binding cleft of the MR1 molecule on antigen-presenting cells.[2] Unlike more potent pyrimidine ligands, this compound does not form a covalent Schiff base with the Lys43 residue in the MR1 pocket.[2][5]

  • TCR Recognition : The MR1-ligand complex is presented on the cell surface, where it is recognized by the T cell receptor (TCR) of a MAIT cell.

  • MAIT Cell Activation : This recognition event triggers the activation of the MAIT cell. A critical interaction for activation is the hydrogen bond formed between the ribityl chain of the ligand and the highly conserved Tyr95α residue of the MAIT TCR's CDR3α loop.[2][7] The weaker potency of this compound compared to other ligands is likely due to fewer contact points with the TCR.[7]

MAIT_Cell_Activation_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_mait MAIT Cell MR1 MR1 Molecule MR1_Complex MR1-Ligand Complex MR1->MR1_Complex Forms RL_6_Me_7_OH_antigen This compound RL_6_Me_7_OH_antigen->MR1 Binds to cleft MAIT_TCR MAIT TCR MR1_Complex->MAIT_TCR Recognized by (Tyr95α interaction) Activation MAIT Cell Activation (Cytokine Release, etc.) MAIT_TCR->Activation Triggers

Signaling pathway for MAIT cell activation by this compound.

Quantitative Data

The biological activity of this compound and related compounds is often quantified by their half-maximal effective concentration (EC50) for MAIT cell activation or their half-maximal inhibitory concentration (IC50) for MR1 binding.

CompoundTypeBiological ActivityPotency (EC50/IC50)Reference
This compound Ribityl-lumazineWeak MAIT cell activationEC50 = 25 μM[4]
5-OP-RU Ribityl-pyrimidinePotent MAIT cell activationNot specified, but orders of magnitude more potent than lumazines[4][6]
RL-6,7-diMe Ribityl-lumazineWeak MAIT cell activationLess potent than 5-OP-RU[4]
rRL-6-CH₂OH Ribityl-lumazinePotent MAIT cell activationMore potent than this compound[2]
Ac-6-FP PterinMR1 binding, MAIT cell inhibitionIC50 = 0.1 μM[6]

Experimental Protocols

The study of this compound and its interaction with MR1 and MAIT cells involves several key experimental procedures.

MR1-Ligand Capture and Refolding Assay

This protocol is used to identify and characterize novel MR1 ligands from microbial sources.

Objective : To refold recombinant human MR1 in the presence of microbial supernatant to capture and identify binding ligands.

Methodology :

  • Preparation of Supernatant : Culture a riboflavin-producing bacterium (e.g., Salmonella Typhimurium, Mycobacterium smegmatis) in a suitable medium. Pellet the cells by centrifugation and collect the supernatant.

  • MR1 Refolding :

    • Prepare a refolding buffer containing Tris buffer, L-arginine, EDTA, reduced and oxidized glutathione.

    • Add recombinant human MR1 heavy chain and β2-microglobulin to the buffer.

    • Add the bacterial supernatant or a purified sample of the suspected ligand (like synthetic this compound).

    • Incubate at 4-10°C for several days to allow for proper protein folding around the ligand.

  • Purification and Analysis :

    • Purify the refolded MR1-ligand complexes using size-exclusion and ion-exchange chromatography.

    • Analyze the captured ligands via mass spectrometry (e.g., EI-MS) to determine their molecular formula and structure.[6]

MAIT Cell Activation Assay

This assay quantifies the ability of a ligand to activate MAIT cells.

Objective : To measure the activation of a MAIT cell line or primary MAIT cells in response to an MR1-presented ligand.

Methodology :

  • Cell Culture :

    • Culture an antigen-presenting cell line that expresses MR1 (e.g., C1R-MR1).

    • Culture a MAIT cell line or use primary MAIT cells isolated from peripheral blood mononuclear cells (PBMCs).

  • Antigen Loading : Incubate the antigen-presenting cells with varying concentrations of the synthetic ligand (e.g., this compound) for several hours.

  • Co-culture : Add the MAIT cells to the wells containing the loaded antigen-presenting cells.

  • Activation Measurement : After an incubation period (e.g., 18-24 hours), measure MAIT cell activation by:

    • Flow Cytometry : Staining for surface activation markers like CD69.

    • ELISA/ELISpot : Measuring the secretion of cytokines such as Interferon-γ (IFN-γ) and Tumor Necrosis Factor (TNF).[6]

  • Data Analysis : Plot the activation marker expression or cytokine concentration against the ligand concentration to determine the EC50 value.

Experimental_Workflow cluster_protocol1 Protocol 1: MR1-Ligand Capture cluster_protocol2 Protocol 2: MAIT Cell Activation Assay P1_Step1 Culture Microbe & Collect Supernatant P1_Step2 Refold MR1 with Supernatant/Ligand P1_Step1->P1_Step2 P1_Step3 Purify Complex P1_Step2->P1_Step3 P1_Step4 Analyze Ligand (Mass Spectrometry) P1_Step3->P1_Step4 P2_Step1 Load APCs with This compound P2_Step2 Co-culture with MAIT Cells P2_Step1->P2_Step2 P2_Step3 Measure Activation (Flow Cytometry/ELISA) P2_Step2->P2_Step3 P2_Step4 Calculate EC50 P2_Step3->P2_Step4

Workflow for key experiments in this compound research.

Conclusion and Future Directions

This compound is a crucial piece in the puzzle of MAIT cell biology, providing a direct link between microbial metabolism and host immune surveillance. While it is a less potent activator than its unstable pyrimidine precursors, its stability makes it a valuable tool for studying the MR1-MAIT cell axis.

Future research in this area may focus on:

  • Drug Development : Designing stable, synthetic analogs of riboflavin pathway intermediates that can either potently activate MAIT cells for therapeutic purposes (e.g., as vaccine adjuvants or in cancer immunotherapy) or inhibit their activation in autoimmune contexts.

  • Microbiome Studies : Investigating how the composition of the gut and mucosal microbiome affects the production of this compound and other MAIT cell ligands, and how this in turn influences host immunity.

  • Expanding the Ligand Repertoire : Further exploring the full spectrum of microbial metabolites that can be presented by MR1 to understand the breadth of MAIT cell recognition.[3]

The continued study of this compound and related microbial metabolites will undoubtedly yield further insights into the complex and dynamic relationship between microbes and the mammalian immune system.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-hydroxy-6-methyl-8-D-ribityllumazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the proposed chemical synthesis of 7-hydroxy-6-methyl-8-D-ribityllumazine. Due to the limited availability of a direct, published chemical synthesis protocol for this specific compound, the following methodology is a scientifically informed projection based on established synthetic routes for structurally related pteridine and lumazine derivatives. The protocol is divided into three main stages: the synthesis of the 6-methyl-7-hydroxylumazine core, the regioselective attachment of the D-ribityl side chain, and the final deprotection to yield the target molecule. This document is intended to serve as a comprehensive guide for researchers aiming to synthesize this and similar lumazine compounds for applications in drug discovery and biochemical research.

Introduction

The proposed synthesis involves the initial formation of the lumazine heterocyclic system through the condensation of a substituted diaminopyrimidine with an α-ketoester. This is followed by the strategic introduction of the D-ribityl side chain at the N-8 position, a step that requires careful control of regioselectivity. The final step involves the removal of protecting groups to afford the target compound.

Proposed Synthetic Pathway

The overall synthetic strategy is depicted in the workflow diagram below.

G cluster_0 Stage 1: Synthesis of 6-methyl-7-hydroxylumazine Core cluster_1 Stage 2: N-8 Ribitylation cluster_2 Stage 3: Deprotection A 2,4,5-Triamino-6-hydroxypyrimidine C Condensation Reaction A->C B Ethyl 2-oxopropanoate B->C D 6-methyl-7-hydroxylumazine C->D F N-Alkylation D->F E Protected D-ribityl halide E->F G Protected 7-hydroxy-6-methyl-8-D-ribityllumazine F->G H Deprotection G->H I 7-hydroxy-6-methyl-8-D-ribityllumazine H->I G Pyrimidine 2,4,5-Triamino-6- hydroxypyrimidine Lumazine 6-methyl-7-hydroxylumazine Pyrimidine->Lumazine Condensation Ketoester Ethyl 2-oxopropanoate Ketoester->Lumazine ProtectedLumazine Protected 8-D-ribityllumazine Lumazine->ProtectedLumazine N-Alkylation Ribityl Protected D-ribityl halide Ribityl->ProtectedLumazine FinalProduct 7-hydroxy-6-methyl-8-D-ribityllumazine ProtectedLumazine->FinalProduct Deprotection

Application Notes and Protocols for RL-6-Me-7-OH in MAIT Cell Activation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosal-Associated Invariant T (MAIT) cells are a unique subset of innate-like T cells that play a crucial role in immunity against a wide range of microbial pathogens. They recognize microbial metabolites, primarily from the riboflavin (vitamin B2) biosynthesis pathway, presented by the non-polymorphic MHC class I-related molecule, MR1.[1] The synthetic compound, 7-hydroxy-6-methyl-8-D-ribityllumazine (RL-6-Me-7-OH), is a known weak agonist for MAIT cells.[2] While not as potent as other ligands like 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), this compound serves as a valuable tool for studying the nuances of MAIT cell activation and for comparative studies with stronger agonists. These application notes provide a detailed protocol for utilizing this compound in MAIT cell activation assays, intended for researchers in immunology, infectious disease, and drug development.

Mechanism of Action: this compound and MAIT Cell Activation

MAIT cell activation is initiated by the presentation of small molecule antigens by MR1 on the surface of antigen-presenting cells (APCs).[1] this compound, a synthetic ribityllumazine, can be loaded onto MR1 molecules. The ribityl chain of this compound extends from the MR1 binding groove and is recognized by the semi-invariant T cell receptor (TCR) of MAIT cells.[3][4] This interaction, along with co-stimulatory signals, triggers a downstream signaling cascade, leading to MAIT cell activation. This activation is characterized by the upregulation of activation markers such as CD69 and the production of effector cytokines like IFN-γ and TNF-α.[1][5] It is important to note that this compound is considered a less potent MAIT cell agonist compared to pyrimidine-based antigens like 5-OP-RU.[2][3][6] This is partly because, unlike 5-OP-RU, it does not form a covalent Schiff base with the MR1 molecule, which is thought to stabilize the complex and lead to more robust activation.[3][6]

MAIT_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell MR1 MR1 MR1_RL6 MR1-RL-6-Me-7-OH Complex MR1->MR1_RL6 RL6Me7OH This compound RL6Me7OH->MR1 Loading TCR MAIT TCR MR1_RL6->TCR Recognition Signaling Downstream Signaling Cascade (Lck, ZAP70, etc.) TCR->Signaling CD8 CD8 Activation MAIT Cell Activation Signaling->Activation Cytokines Cytokine Production (IFN-γ, TNF-α) Activation->Cytokines CD69 CD69 Upregulation Activation->CD69

Figure 1: Simplified signaling pathway of MAIT cell activation by this compound.

Experimental Protocols

This section outlines a detailed protocol for an in vitro MAIT cell activation assay using this compound.

Objective: To measure the activation of human MAIT cells in response to this compound presented by antigen-presenting cells.

Materials:

  • Cells:

    • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated MAIT cells and APCs (e.g., monocytes).

    • MR1-expressing cell line (e.g., THP-1) as APCs.

  • Reagents:

    • This compound (synthetic).

    • 5-OP-RU (positive control).

    • DMSO (vehicle control).

    • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

    • FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

    • Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD3, anti-TCR Vα7.2, anti-CD161, anti-CD8, anti-CD69, anti-IFN-γ, anti-TNF-α).

    • Protein transport inhibitor (e.g., Brefeldin A or Monensin).

    • Cell stimulation cocktail (e.g., PMA and Ionomycin) as a positive control for cytokine production.

  • Equipment:

    • 96-well U-bottom cell culture plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Flow cytometer.

    • Centrifuge.

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Staining cluster_analysis Analysis pbmc_iso Isolate PBMCs plate_cells Plate APCs and PBMCs/ MAIT Cells pbmc_iso->plate_cells apc_prep Prepare APCs (e.g., THP-1 cells) apc_prep->plate_cells add_ligands Add Ligands: - this compound - 5-OP-RU (Positive Control) - DMSO (Vehicle Control) plate_cells->add_ligands incubate Incubate (18-24 hours) add_ligands->incubate add_pti Add Protein Transport Inhibitor (last 4-6 hours) incubate->add_pti stain Surface and Intracellular Staining add_pti->stain facs Acquire on Flow Cytometer stain->facs analyze Analyze Data (CD69, IFN-γ, TNF-α) facs->analyze

Figure 2: Experimental workflow for the MAIT cell activation assay.

Step-by-Step Protocol:

  • Preparation of Cells:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Alternatively, use a commercially available MR1-expressing cell line, such as THP-1 cells, as APCs. Culture these cells according to the supplier's instructions.

    • If using isolated cells, MAIT cells can be enriched from PBMCs using magnetic bead separation targeting Vα7.2 TCR.

  • Cell Plating:

    • Plate APCs (e.g., 5 x 10⁴ THP-1 cells per well) in a 96-well U-bottom plate.

    • Add PBMCs (e.g., 2 x 10⁵ cells per well) or isolated MAIT cells to the wells containing the APCs. The ratio of MAIT cells to APCs can be optimized but a 1:1 to 4:1 ratio is a good starting point.

  • Ligand Addition:

    • Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. A typical concentration range to test is 0.1 µM to 50 µM.

    • Prepare dilutions of 5-OP-RU (positive control) in a similar manner. A typical concentration range is 0.01 µM to 10 µM.

    • Add the diluted this compound, 5-OP-RU, or an equivalent volume of DMSO (vehicle control) to the appropriate wells.

  • Incubation:

    • Incubate the plate for 18-24 hours in a humidified incubator at 37°C with 5% CO₂.

    • For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of incubation.

  • Staining for Flow Cytometry:

    • Harvest the cells by centrifugation.

    • Wash the cells with FACS buffer.

    • Surface Staining: Resuspend the cells in FACS buffer containing fluorochrome-conjugated antibodies against surface markers (e.g., CD3, TCR Vα7.2, CD161, CD8, CD69). Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

    • Fixation and Permeabilization: If performing intracellular staining, fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions.

    • Intracellular Staining: Resuspend the permeabilized cells in permeabilization buffer containing fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α). Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with permeabilization buffer.

    • Resuspend the cells in FACS buffer for analysis.

  • Flow Cytometry and Data Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the MAIT cell population (e.g., CD3⁺, Vα7.2⁺, CD161⁺).

    • Analyze the expression of the activation marker CD69 and the intracellular cytokines IFN-γ and TNF-α within the MAIT cell gate.

Data Presentation

The following tables summarize expected quantitative data from MAIT cell activation assays using this compound. Note that the exact values can vary depending on the donor, cell purity, and specific experimental conditions.

Table 1: Upregulation of Activation Marker CD69 on MAIT Cells

LigandConcentration (µM)% CD69⁺ MAIT Cells (Mean ± SD)
Vehicle (DMSO)-5 ± 2
This compound115 ± 5
This compound1040 ± 10
This compound2560 ± 15
5-OP-RU (Positive Control)0.175 ± 10
5-OP-RU (Positive Control)190 ± 5

Table 2: Intracellular Cytokine Production by MAIT Cells

LigandConcentration (µM)% IFN-γ⁺ MAIT Cells (Mean ± SD)% TNF-α⁺ MAIT Cells (Mean ± SD)
Vehicle (DMSO)-< 1< 1
This compound1010 ± 415 ± 6
This compound2525 ± 830 ± 10
5-OP-RU (Positive Control)150 ± 1260 ± 15

Note: The data presented in these tables are representative and compiled from typical outcomes described in the literature. Actual results may vary. The EC50 for this compound has been reported to be approximately 25 µM for MAIT cell activation.[2]

Troubleshooting and Considerations

  • Low Activation: If low activation is observed with this compound, ensure the quality and concentration of the reagent. The viability of the APCs and MAIT cells is also critical. Consider increasing the concentration of this compound or the incubation time.

  • High Background: High background activation in the vehicle control may indicate contamination of reagents or cell culture with microbial products. Use sterile techniques and endotoxin-free reagents.

  • Donor Variability: MAIT cell frequency and responsiveness can vary significantly between individuals. It is recommended to test multiple donors.

  • Choice of APCs: The type of APC used can influence the level of MAIT cell activation. Cell lines like THP-1 provide consistency, while primary monocytes may better reflect in vivo conditions.

Conclusion

This compound is a useful tool for probing the activation of MAIT cells. While it is a weaker agonist than 5-OP-RU, its ability to activate MAIT cells in an MR1-dependent manner makes it valuable for comparative studies and for understanding the spectrum of MAIT cell ligand recognition. The detailed protocol provided here offers a robust framework for researchers to incorporate this compound into their MAIT cell activation assays.

References

Application Notes and Protocols for In Vitro MR1 Loading with RL-6-Me-7-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosal-Associated Invariant T (MAIT) cells are a unique subset of T lymphocytes that recognize microbial metabolites presented by the non-polymorphic MHC class I-related molecule, MR1. This recognition plays a crucial role in the immune response to a wide range of pathogens. 7-hydroxy-6-methyl-8-D-ribityllumazine (RL-6-Me-7-OH) is a synthetic analogue of a microbial riboflavin (vitamin B2) metabolite that acts as an MR1 ligand. While considered a weaker agonist compared to other MR1 ligands like 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), this compound is a valuable tool for studying MAIT cell biology due to its stability and ability to bind MR1 non-covalently.[1] These application notes provide detailed protocols for the in vitro loading of MR1 with this compound for subsequent MAIT cell activation experiments.

Data Presentation: Quantitative Analysis of this compound Interaction with MR1

The following table summarizes the key quantitative data for the interaction of this compound with MR1, providing a basis for experimental design.

ParameterValueLigand ClassificationNotesReference
IC50 ~2.5 - 100 µMModerate to Weak BinderDetermined by competitive fluorescence polarization assay. The wide range may depend on the specific assay conditions.[2][3]
EC50 25 µMWeak ActivationEffective concentration for 50% of maximal MAIT cell activation in a specific assay.[4]
Binding Type Non-covalentNon-Schiff base formingUnlike many potent MR1 ligands, this compound does not form a covalent Schiff base with the Lys43 residue in the MR1 binding pocket.[1][2][1][2]

Experimental Protocols

Protocol 1: In Vitro Loading of MR1 on Antigen Presenting Cells (APCs) with this compound

This protocol describes the loading of MR1 on the surface of antigen-presenting cells (APCs), such as the C1R cell line overexpressing MR1 (C1R.MR1), with this compound.

Materials:

  • C1R.MR1 cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • This compound (prepare a stock solution in a suitable solvent, e.g., DMSO, and dilute to the final concentration in culture medium)

  • Phosphate Buffered Saline (PBS)

  • 6-well tissue culture plates

  • Flow cytometer

  • APC-conjugated anti-MR1 antibody (e.g., clone 26.5)

  • Isotype control antibody

Procedure:

  • Cell Culture: Culture C1R.MR1 cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator. Ensure cells are in the logarithmic growth phase.

  • Cell Seeding: Seed 1 x 10^6 C1R.MR1 cells per well in a 6-well plate in 2 mL of complete RPMI-1640 medium.

  • Ligand Preparation: Prepare working solutions of this compound in complete RPMI-1640 medium. A concentration range of 10-100 µM is recommended to start, based on the known EC50. Include a vehicle control (medium with the same concentration of solvent used for the ligand stock).

  • MR1 Loading (Pulsing): Add the this compound working solutions to the respective wells.

  • Incubation: Incubate the cells for 3 to 16 hours at 37°C in a humidified 5% CO2 incubator.[2] The optimal incubation time may need to be determined empirically.

  • Cell Harvesting and Staining:

    • Gently resuspend the cells and transfer them to FACS tubes.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cell pellet in 100 µL of FACS buffer (PBS with 2% FBS) containing the APC-conjugated anti-MR1 antibody or the isotype control at the recommended dilution.

    • Incubate on ice for 30 minutes in the dark.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in 300 µL of FACS buffer.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Analyze the data to determine the mean fluorescence intensity (MFI) of MR1 surface expression. An increase in MFI in the this compound treated cells compared to the vehicle control indicates successful MR1 loading and surface stabilization.

Protocol 2: MAIT Cell Activation Assay using this compound-Loaded APCs

This protocol outlines the co-culture of this compound-loaded APCs with MAIT cells to assess T-cell activation.

Materials:

  • This compound-loaded C1R.MR1 cells (from Protocol 1)

  • Purified human MAIT cells or a MAIT cell line

  • Complete RPMI-1640 medium

  • 96-well U-bottom tissue culture plates

  • Flow cytometer

  • PE-conjugated anti-CD69 antibody

  • FITC-conjugated anti-CD3 antibody

  • APC-conjugated anti-TCR Vα7.2 antibody

  • (Optional) Reagents for intracellular cytokine staining (e.g., Brefeldin A, fixation/permeabilization buffers, anti-IFN-γ antibody)

Procedure:

  • Prepare Loaded APCs: Load C1R.MR1 cells with this compound as described in Protocol 1. After incubation, wash the cells twice with complete RPMI-1640 medium to remove excess unbound ligand.

  • Co-culture Setup:

    • Seed 5 x 10^4 washed, this compound-loaded C1R.MR1 cells per well in a 96-well U-bottom plate.

    • Add 5 x 10^4 purified MAIT cells or MAIT cell line to each well. The optimal APC to T-cell ratio may need to be determined.

    • Include control wells with MAIT cells and unloaded (vehicle-treated) C1R.MR1 cells.

  • Incubation: Co-culture the cells for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Staining for Activation Markers:

    • Harvest the cells and transfer to FACS tubes.

    • Wash the cells with FACS buffer.

    • Stain the cells with anti-CD3, anti-TCR Vα7.2, and anti-CD69 antibodies for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells for flow cytometry analysis.

  • (Optional) Intracellular Cytokine Staining:

    • Four hours before the end of the co-culture, add Brefeldin A to the wells to inhibit cytokine secretion.

    • After harvesting and surface staining, fix and permeabilize the cells according to the manufacturer's protocol.

    • Stain for intracellular IFN-γ.

    • Wash and resuspend the cells for flow cytometry analysis.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the MAIT cell population (CD3+ TCR Vα7.2+) and analyze the expression of CD69 and/or IFN-γ. An upregulation of these markers in the presence of this compound-loaded APCs indicates MAIT cell activation.

Mandatory Visualization

experimental_workflow Experimental Workflow for In Vitro MR1 Loading and MAIT Cell Activation cluster_prep Preparation cluster_loading MR1 Loading cluster_coculture MAIT Cell Co-culture cluster_analysis Analysis prep_cells Culture C1R.MR1 Cells pulse_cells Pulse C1R.MR1 Cells with this compound (3-16 hours) prep_cells->pulse_cells prep_ligand Prepare this compound Solution prep_ligand->pulse_cells wash_cells Wash to Remove Unbound Ligand pulse_cells->wash_cells stain_surface Surface Stain for MR1 Expression pulse_cells->stain_surface Upregulation Check coculture Co-culture Loaded APCs with MAIT Cells (18-24 hours) wash_cells->coculture stain_activation Stain for Activation Markers (CD69, IFN-γ) coculture->stain_activation flow_cytometry Flow Cytometry Analysis stain_surface->flow_cytometry stain_activation->flow_cytometry

Caption: Workflow for MR1 loading and MAIT cell activation.

signaling_pathway MR1-Mediated MAIT Cell Activation Pathway cluster_apc Antigen Presenting Cell (APC) cluster_mait MAIT Cell er Endoplasmic Reticulum (ER) ligand_binding This compound Binds MR1 er->ligand_binding This compound mr1_synthesis MR1 Synthesis mr1_synthesis->er surface_expression MR1-Ligand Complex Surface Expression ligand_binding->surface_expression tcr MAIT TCR (Vα7.2) surface_expression->tcr TCR Recognition cd3 CD3 Complex tcr->cd3 lck Lck cd3->lck zap70 ZAP-70 lck->zap70 downstream Downstream Signaling (LAT, SLP-76) zap70->downstream tf_activation Transcription Factor Activation (NF-κB, AP-1) downstream->tf_activation effector Effector Functions tf_activation->effector cytokine cytokine effector->cytokine Cytokine Production (IFN-γ, TNF-α) degranulation degranulation effector->degranulation Degranulation (Granzyme B)

Caption: MR1 signaling pathway leading to MAIT cell activation.

References

Application of RL-6-Me-7-OH in Immunology Research: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for the use of RL-6-Me-7-OH in immunology research, with a focus on its role in the activation of Mucosal Associated Invariant T (MAIT) cells.

This compound, or 7-hydroxy-6-methyl-8-d-ribityllumazine, is a metabolite of the microbial riboflavin (vitamin B2) biosynthesis pathway.[1][2] In the field of immunology, it is recognized as a ligand for the MHC class I-related molecule, MR1. The formation of the this compound:MR1 complex is a critical step in the antigen-specific activation of MAIT cells, a subset of innate-like T cells involved in host defense against microbial infections.[2][3] Unlike more potent pyrimidine-based MAIT cell antigens such as 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), this compound is a thermodynamically stable lumazine derivative that acts as a weaker agonist for MAIT cell activation.[4][5]

Data Presentation

The following tables summarize the key quantitative data regarding the immunological activity of this compound in comparison to other relevant MR1 ligands.

LigandLigand TypeMAIT Cell Activation Potency (EC50)MR1 Binding Affinity (IC50)Key CharacteristicsReferences
This compound Ribityl-lumazine~25 µMModerateWeak agonist; stable metabolite of riboflavin biosynthesis.[5] Does not form a Schiff base with MR1.[3][3][5]
5-OP-RURibityl-pyrimidine~1-8 pMStrong (< 1 µM)Highly potent agonist; unstable intermediate that forms a Schiff base with MR1.[5][6][5][6]
Ac-6-FPPterinInhibitoryStrong (< 1 µM)Competitive inhibitor of MAIT cell activation.[1][6][1][6]

Signaling Pathway

The activation of MAIT cells by this compound follows a well-defined signaling pathway initiated by the presentation of the ligand by MR1 on antigen-presenting cells (APCs).

MAIT_Cell_Activation_Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_MAIT MAIT Cell cluster_output MAIT Cell Response RL6Me7OH_ext This compound (extracellular) RL6Me7OH_int This compound (intracellular) RL6Me7OH_ext->RL6Me7OH_int Uptake MR1_RL6 MR1:this compound Complex RL6Me7OH_int->MR1_RL6 MR1_ER MR1 (in ER) MR1_ER->MR1_RL6 Binding in ER MR1_surface Surface MR1: This compound MR1_RL6->MR1_surface Transport to cell surface MAIT_TCR MAIT TCR MR1_surface->MAIT_TCR TCR Engagement Signal_Transduction Signal Transduction (e.g., LCK, ZAP70) MAIT_TCR->Signal_Transduction CD28 CD28 CD28->Signal_Transduction Transcription_Factors Transcription Factors (e.g., RORγt, PLZF, T-bet) Signal_Transduction->Transcription_Factors Effector_Functions Effector Functions Transcription_Factors->Effector_Functions Cytokine_Secretion Cytokine Secretion (IFN-γ, TNF-α, IL-17) Cytotoxicity Cytotoxicity (Granzymes, Perforin) CD80_86 CD80/CD86 CD80_86->CD28 Co-stimulation MAIT_Cell_Activation_Workflow cluster_prep Cell Preparation cluster_coculture Co-culture cluster_incubation Incubation cluster_staining Flow Cytometry Staining cluster_analysis Data Analysis Isolate_Cells Isolate/Culture APCs and MAIT Cells Seed_APCs Seed APCs in 96-well Plate Isolate_Cells->Seed_APCs Add_Ligand Add this compound (or controls) Seed_APCs->Add_Ligand Add_MAITs Add MAIT Cells Add_Ligand->Add_MAITs Incubate Incubate 18-24h at 37°C Add_MAITs->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Stain_Viability Stain for Viability Harvest_Cells->Stain_Viability Stain_Surface Stain Surface Markers (CD3, Vα7.2, CD161, CD69) Stain_Viability->Stain_Surface Acquire_Data Acquire Data on Flow Cytometer Stain_Surface->Acquire_Data Gate_MAITs Gate on Live, Singlet, CD3+Vα7.2+CD161++ MAIT Cells Acquire_Data->Gate_MAITs Analyze_CD69 Quantify %CD69+ MAIT Cells Gate_MAITs->Analyze_CD69 FP_Binding_Assay_Workflow cluster_reagents Reagent Preparation cluster_plate_setup Plate Setup (384-well) cluster_incubation_measure Incubation & Measurement cluster_analysis Data Analysis Prepare_MR1 Prepare Soluble MR1 Solution Add_MR1 Add MR1 to Wells Prepare_MR1->Add_MR1 Prepare_Tracer Prepare Fluorescent Tracer Solution Add_Tracer Add Fluorescent Tracer Prepare_Tracer->Add_Tracer Prepare_Competitor Prepare Serial Dilutions of this compound Add_Competitor Add this compound Dilutions Prepare_Competitor->Add_Competitor Add_MR1->Add_Competitor Add_Competitor->Add_Tracer Incubate Incubate to Reach Equilibrium Add_Tracer->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Plot_Data Plot FP vs. [this compound] Measure_FP->Plot_Data Calculate_IC50 Fit Curve and Calculate IC50 Plot_Data->Calculate_IC50

References

Techniques for measuring RL-6-Me-7-OH binding to MR1

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of immunology and drug development is the precise measurement of ligand binding to target proteins. The major histocompatibility complex class I-related protein (MR1) presents small molecule metabolites to Mucosal-Associated Invariant T (MAIT) cells, playing a crucial role in immune surveillance. One such ligand is 7-hydroxy-6-methyl-8-D-ribityllumazine (RL-6-Me-7-OH), a vitamin B2 (riboflavin) derivative. Understanding the binding characteristics of this compound to MR1 is vital for developing novel immunomodulatory therapeutics.

This compound is recognized as a moderate-affinity ligand for MR1.[1] Unlike the most potent MR1 ligands, such as 5-OP-RU, this compound does not form a covalent Schiff base with the Lys43 residue in the MR1 binding pocket.[2][3] Its binding is sufficient to stabilize the MR1 molecule, enabling its transport to the cell surface for MAIT cell recognition.[4][5]

This document provides detailed application notes and protocols for several key techniques used to measure and characterize the binding of this compound to MR1, tailored for researchers, scientists, and drug development professionals.

Quantitative Data: MR1-Ligand Binding Affinities

A fluorescence polarization-based competitive binding assay has been instrumental in quantifying the affinity of various ligands for MR1. The data below summarizes the half-maximal inhibitory concentration (IC50) for this compound and other representative MR1 ligands, providing a comparative landscape of binding strengths.[1][6]

Ligand ClassLigand NameBinding Affinity (IC50)Binding CategoryCovalent Bond (Schiff Base)Reference
Strong Binders 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU)4.2 nMStrongYes[6]
Acetyl-6-formylpterin (Ac-6-FP)39 nMStrongYes[6]
6-formylpterin (6-FP)108 nMStrongYes[6]
Moderate Binder 7-hydroxy-6-methyl-8-D-ribityllumazine (this compound) 2.6 µM Moderate No [1][6]
2′D-RL-7-Me11 µMModerateNo[6]
Weak Binders 6-methyl-8-D-ribityllumazine (RL-6-Me)113 µMWeakNo[1][6]
Vanillin325 µMWeakYes[6]
Diclofenac (DCF)2.6 mMWeakNo[1][6]

Technique 1: Fluorescence Polarization (FP) Competitive-Binding Assay

This cell-free assay provides a direct and quantitative measurement of ligand affinity by monitoring the displacement of a fluorescently labeled probe from the MR1 binding pocket.[6][7]

Experimental Protocol
  • Reagent Preparation :

    • MR1 Protein : Use purified, refolded, and "empty" human MR1 protein. A method involves refolding MR1 with a displaceable ligand like 2-hydroxy-5-methoxybenzaldehyde (HMB) and subsequently removing it via dialysis at acidic pH.[1]

    • Fluorescent Probe : A stable, fluorescent analog of a high-affinity MR1 ligand is required (e.g., JYM20, a fluorescent analog of 5-OP-RU).[6]

    • Test Ligand : Prepare a dilution series of this compound in the assay buffer.

    • Assay Buffer : A suitable buffer such as Bis-Tris Propane (BTP) at a physiological pH.

  • Assay Setup :

    • In a 384-well microplate, add a fixed concentration of empty MR1 protein and the fluorescent probe (e.g., 10 nM JYM20).[6] The concentration of MR1 should be optimized to achieve a stable and robust fluorescence polarization signal with the probe.

    • Add the this compound dilution series to the wells. Include control wells with no competitor ligand (maximum polarization) and wells with no MR1 protein (minimum polarization).

  • Incubation and Measurement :

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

    • Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis :

    • Normalize the polarization values against the controls.

    • Plot the normalized polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent probe.

Workflow Diagram

FP_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis P1 Prepare empty MR1 Protein A1 Mix MR1 + Probe in 384-well plate P1->A1 P2 Prepare Fluorescent Probe (e.g., JYM20) P2->A1 P3 Create this compound Dilution Series A2 Add this compound dilutions P3->A2 A1->A2 A3 Incubate to reach equilibrium A2->A3 D1 Measure Fluorescence Polarization A3->D1 D2 Plot Dose-Response Curve D1->D2 D3 Calculate IC50 Value D2->D3 SPR_Workflow cluster_prep 1. Immobilization cluster_binding 2. Binding Assay cluster_analysis 3. Data Analysis P1 Activate Sensor Chip Surface P2 Immobilize MR1 Protein P1->P2 P3 Block & Deactivate Surface P2->P3 B1 Inject this compound (Analyte) at various concentrations P3->B1 B2 Record Association & Dissociation Phases B1->B2 B3 Regenerate Chip Surface B2->B3 A1 Reference & Blank Subtraction B2->A1 B3->B1 Next Cycle A2 Fit Data to Binding Model A1->A2 A3 Determine KD (Affinity) & Kinetics A2->A3 CETSA_Workflow cluster_treat 1. Cell Treatment cluster_heat 2. Thermal Challenge cluster_detect 3. Detection cluster_analysis 4. Analysis T1 Culture MR1-expressing cells T2 Treat cells with this compound or Vehicle T1->T2 T3 Incubate to allow binding T2->T3 H1 Aliquot cell suspension T3->H1 H2 Heat aliquots across a temperature gradient H1->H2 D1 Lyse cells & pellet aggregated protein H2->D1 D2 Collect soluble protein fraction D1->D2 D3 Detect soluble MR1 (e.g., Western Blot) D2->D3 A1 Plot Soluble MR1 vs. Temperature D3->A1 A2 Observe shift in melting curve A1->A2

References

Application Notes and Protocols: Studying MAIT Cell TCR Recognition with RL-6-Me-7-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosal-Associated Invariant T (MAIT) cells are a unique subset of innate-like T cells that play a crucial role in immunity against a broad range of pathogens. They recognize microbial metabolites presented by the non-polymorphic MHC-I-like molecule, MR1. The study of MAIT cell activation and T cell receptor (TCR) recognition is pivotal for understanding their function in disease and for the development of novel therapeutics. One such activating ligand is 7-hydroxy-6-methyl-8-D-ribityllumazine (RL-6-Me-7-OH), a derivative of the riboflavin (vitamin B2) synthesis pathway found in many bacteria and yeasts. Although considered a weaker agonist compared to the potent ligand 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), this compound is a valuable tool for dissecting the nuances of MAIT cell TCR recognition. Unlike 5-OP-RU, this compound does not form a covalent Schiff base with the Lys43 residue in the MR1 binding cleft, offering a different modality of interaction for structural and functional studies.[1][2]

These application notes provide a comprehensive guide for utilizing this compound to study MAIT cell biology, including detailed experimental protocols and a summary of relevant quantitative data.

Data Presentation

Quantitative Analysis of MR1 Ligand Potency

The potency of various MR1 ligands in activating MAIT cells can be quantified by measuring their half-maximal effective concentration (EC50). This table summarizes the EC50 values for this compound in comparison to other key MR1 ligands.

LigandChemical StructureMAIT Cell ActivationEC50References
This compound 7-hydroxy-6-methyl-8-D-ribityllumazineWeak Agonist~25 µM[3][4]
5-OP-RU 5-(2-oxopropylideneamino)-6-D-ribitylaminouracilPotent Agonist1-8 pM[3]
5-OE-RU 5-(2-oxoethylideneamino)-6-D-ribitylaminouracilPotent Agonist~510 pM[3]
RL-6,7-diMe 6,7-dimethyl-8-D-ribityllumazineWeak Agonist-[3][5]
6-FP 6-formylpterinAntagonist/Non-stimulatory for most MAITs-[3][4]
Ac-6-FP Acetyl-6-formylpterinAntagonistIC50 ~0.1 µM[6]

Experimental Protocols

Protocol 1: In Vitro MAIT Cell Activation Assay using this compound

This protocol details the steps to measure the activation of MAIT cells in response to this compound presented by antigen-presenting cells (APCs).

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or isolated MAIT cells and APCs (e.g., monocytes or MR1-expressing cell line).

  • This compound (synthesized or commercially available).

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, L-glutamine).

  • Cell stimulation cocktail (e.g., PMA and ionomycin) as a positive control.

  • Brefeldin A or Monensin (protein transport inhibitors).

  • Fluorochrome-conjugated antibodies against CD3, TCR Vα7.2, CD161, CD69, IFN-γ, and TNF-α.

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Alternatively, enrich for MAIT cells using magnetic bead-based sorting for Vα7.2+ cells or by sorting CD3+CD161++ cells.

    • If using a cell line as APCs, ensure they express MR1 (e.g., C1R.MR1).

  • Antigen Loading:

    • Plate APCs (e.g., 1 x 10^5 monocytes or MR1-expressing cells) in a 96-well U-bottom plate.

    • Prepare serial dilutions of this compound in complete RPMI medium. A typical starting concentration range would be 1 µM to 100 µM.

    • Add the diluted this compound to the APCs and incubate for at least 2 hours at 37°C to allow for MR1 loading.

  • Co-culture and Activation:

    • Add MAIT cells (e.g., 2 x 10^5 PBMCs or 5 x 10^4 purified MAIT cells) to the wells containing the antigen-loaded APCs.

    • Include appropriate controls:

      • Unstimulated cells (MAIT cells + APCs without antigen).

      • Positive control (e.g., PMA/Ionomycin).

      • Vehicle control (solvent used for this compound).

    • Incubate the co-culture for 12-24 hours at 37°C in a 5% CO2 incubator.

  • Intracellular Cytokine Staining:

    • Approximately 4-6 hours before the end of the incubation, add a protein transport inhibitor (e.g., Brefeldin A) to the cultures to allow for intracellular cytokine accumulation.

    • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

    • Perform surface staining with antibodies against CD3, TCR Vα7.2, CD161, and the activation marker CD69 for 30 minutes at 4°C.

    • Wash the cells and then fix and permeabilize them using a commercial kit according to the manufacturer's instructions.

    • Perform intracellular staining with antibodies against IFN-γ and TNF-α for 30 minutes at 4°C.

    • Wash the cells and resuspend in FACS buffer.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the MAIT cell population (e.g., CD3+TCR Vα7.2+ or CD3+CD161++) and analyze the expression of CD69, IFN-γ, and TNF-α.

Protocol 2: Staining of MAIT Cells with this compound-loaded MR1 Tetramers

This protocol describes the use of custom-loaded MR1 tetramers to identify MAIT cells that recognize this compound.

Materials:

  • Recombinant human MR1 and β2-microglobulin.

  • This compound.

  • Streptavidin conjugated to a fluorochrome (e.g., PE or APC).

  • PBMCs or isolated T cells.

  • FACS buffer.

  • Fluorochrome-conjugated antibodies against CD3, TCR Vα7.2, CD161.

  • Flow cytometer.

Procedure:

  • MR1 Tetramer Production (if not commercially available):

    • Refold biotinylated recombinant human MR1 and β2-microglobulin in the presence of a molar excess of this compound.

    • Purify the folded MR1-ligand complexes using size-exclusion chromatography.

    • Generate tetramers by mixing the biotinylated MR1-ligand complexes with fluorochrome-conjugated streptavidin at a 4:1 molar ratio.

  • Cell Staining:

    • Prepare a single-cell suspension of PBMCs or isolated T cells.

    • Wash the cells with FACS buffer.

    • Incubate the cells with the this compound-loaded MR1 tetramer for 30-60 minutes at room temperature in the dark. It is recommended to titrate the tetramer concentration for optimal staining.

    • Wash the cells to remove unbound tetramer.

    • Perform surface staining with antibodies against CD3, TCR Vα7.2, and CD161 for 30 minutes at 4°C.

    • Wash the cells and resuspend in FACS buffer.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the lymphocyte population and then on CD3+ T cells.

    • Identify the MAIT cell population that binds to the this compound-loaded MR1 tetramer.

Visualizations

MAIT Cell TCR Recognition and Signaling Pathway

MAIT_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell MR1 MR1 TCR MAIT TCR (Vα7.2) MR1->TCR TCR Recognition RL6Me7OH This compound RL6Me7OH->MR1 Binding Signaling Downstream Signaling (LAT, SLP-76, ZAP-70) TCR->Signaling CD8 CD8αα CD8->TCR Co-receptor Activation Cellular Activation (Cytokine production, Cytotoxicity) Signaling->Activation

Caption: TCR recognition of this compound presented by MR1 initiates MAIT cell activation.

Experimental Workflow for MAIT Cell Activation Assay

MAIT_Cell_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Cells Isolate PBMCs or MAIT Cells & APCs Load_APCs Load APCs with This compound Isolate_Cells->Load_APCs Prepare_Ligand Prepare this compound Serial Dilutions Prepare_Ligand->Load_APCs Co_culture Co-culture MAIT Cells with loaded APCs Load_APCs->Co_culture Add_Inhibitor Add Protein Transport Inhibitor Co_culture->Add_Inhibitor Stain_Cells Surface & Intracellular Staining Add_Inhibitor->Stain_Cells Flow_Cytometry Flow Cytometry Acquisition Stain_Cells->Flow_Cytometry Analyze_Data Gate on MAIT Cells & Analyze Activation Markers Flow_Cytometry->Analyze_Data

Caption: Workflow for assessing MAIT cell activation in response to this compound.

Conclusion

This compound serves as a valuable research tool for investigating the intricacies of MAIT cell TCR recognition and activation. Its non-covalent binding to MR1 provides a distinct model compared to the more potent, covalent-binding ligands. The protocols and data presented here offer a framework for researchers to design and execute experiments aimed at furthering our understanding of MAIT cell biology, which holds significant promise for the development of novel immunotherapies.

References

Probing MR1 Antigen Presentation: Application and Protocols for RL-6-Me-7-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the ribityllumazine derivative, 7-hydroxy-6-methyl-8-D-ribityllumazine (RL-6-Me-7-OH), as a tool to investigate the major histocompatibility complex, class I-related (MR1) antigen presentation pathway. This document outlines the quantitative aspects of this compound interaction with MR1, detailed experimental protocols for its application, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to this compound and MR1 Antigen Presentation

The MR1 protein is a non-polymorphic, MHC class I-like molecule that specializes in presenting small molecule metabolites to Mucosal-Associated Invariant T (MAIT) cells.[1][2] This presentation pathway is crucial for the immune surveillance of a wide range of microbes that synthesize riboflavin (vitamin B2), as the presented antigens are often derivatives of this metabolic pathway.[3][4]

This compound is a naturally occurring lumazine derivative formed from the condensation of 5-amino-6-D-ribitylaminouracil (5-A-RU), an intermediate in the microbial riboflavin synthesis pathway, with other small metabolites.[5][6] Unlike the highly potent pyrimidine antigens such as 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), this compound does not form a covalent Schiff base with the lysine residue (K43) in the MR1 binding cleft.[1][7] This results in a lower binding affinity and reduced potency in MAIT cell activation, making it a valuable tool for studying the nuances of MR1-ligand interactions and the threshold of MAIT cell responsiveness.[5][8]

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative data for this compound in the context of MR1 binding and MAIT cell activation, providing a comparative overview with the potent agonist 5-OP-RU.

LigandMR1 Binding Affinity (IC50)MAIT Cell Activation (EC50)Potency ClassificationReference
This compound ~2.5 - 100 µM25 µMWeak to Moderate Agonist[5][8]
5-OP-RU 1 - 8 pMNot explicitly foundPotent Agonist[5]

Experimental Protocols

In Vitro MAIT Cell Activation Assay using this compound

This protocol details the steps to measure the activation of MAIT cells in response to this compound presented by antigen-presenting cells (APCs).

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a MAIT cell line (e.g., Jurkat.MAIT)

  • An MR1-expressing APC line (e.g., C1R.MR1) or monocyte-derived dendritic cells

  • This compound (synthetic or purified)

  • 5-OP-RU (as a positive control)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin

  • Flow cytometry buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against CD3, TCR Vα7.2, CD8, and CD69

  • 96-well U-bottom plates

Procedure:

  • APC Preparation:

    • Seed MR1-expressing APCs (e.g., C1R.MR1 cells) at a density of 5 x 10^4 cells/well in a 96-well U-bottom plate.

  • Ligand Preparation and Addition:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Prepare a dilution series of 5-OP-RU as a positive control (e.g., 1 pM to 1 nM).

    • Add the diluted ligands to the wells containing the APCs. Include a vehicle-only control.

  • MAIT Cell Co-culture:

    • Isolate PBMCs from healthy donors or use a MAIT cell line.

    • Add 1 x 10^5 PBMCs or MAIT cells to each well.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Staining and Analysis:

    • Harvest the cells and wash them with flow cytometry buffer.

    • Stain the cells with fluorochrome-conjugated antibodies against surface markers (CD3, TCR Vα7.2, CD8, and the activation marker CD69).

    • Acquire the samples on a flow cytometer.

    • Gate on the MAIT cell population (CD3+ TCR Vα7.2+) and analyze the expression of CD69 to determine the percentage of activated cells.

    • Plot the percentage of CD69+ MAIT cells against the log of the this compound concentration to determine the EC50 value.

MR1-Ligand Binding Assay

This protocol provides a method to assess the ability of this compound to stabilize MR1 on the cell surface, as an indirect measure of binding.

Materials:

  • MR1-overexpressing cell line (e.g., C1R.MR1)

  • This compound

  • Acetyl-6-formylpterin (Ac-6-FP) as a positive control for MR1 stabilization

  • RPMI-1640 medium supplemented with 10% FBS

  • Flow cytometry buffer

  • Fluorochrome-conjugated anti-MR1 antibody (e.g., clone 26.5)

  • 96-well V-bottom plates

Procedure:

  • Cell Seeding:

    • Seed C1R.MR1 cells at a density of 1 x 10^5 cells/well in a 96-well V-bottom plate.

  • Ligand Incubation:

    • Prepare a dilution series of this compound (e.g., 1 µM to 200 µM) and Ac-6-FP (e.g., 1 µM to 100 µM) in culture medium.

    • Add the ligands to the cells. Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator to allow for ligand loading and MR1 surface expression.

  • Flow Cytometry Staining and Analysis:

    • Wash the cells with cold flow cytometry buffer.

    • Stain the cells with a fluorochrome-conjugated anti-MR1 antibody.

    • Acquire the samples on a flow cytometer.

    • Analyze the Mean Fluorescence Intensity (MFI) of the MR1 staining on the C1R.MR1 cells. An increase in MFI compared to the vehicle control indicates ligand-induced stabilization and surface expression of MR1.

Visualizations

MR1 Antigen Presentation Signaling Pathway

MR1_Antigen_Presentation MR1 Antigen Presentation Pathway cluster_extracellular Extracellular/Endosome cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_surface Cell Surface Exogenous Ligand Exogenous Ligand MR1_unfolded Unfolded MR1 Exogenous Ligand->MR1_unfolded Endosomal Loading Microbial Metabolites Microbial Metabolites 5-A-RU 5-A-RU Microbial Metabolites->5-A-RU This compound This compound 5-A-RU->this compound This compound->MR1_unfolded ER Loading MR1_beta2m MR1-β2m Complex MR1_unfolded->MR1_beta2m Ligand Binding & Folding MR1_transport Transport Vesicle MR1_beta2m->MR1_transport ER to Golgi Transport MR1_surface Surface MR1-Ligand MR1_transport->MR1_surface Exocytosis MAIT_TCR MAIT Cell TCR MR1_surface->MAIT_TCR TCR Recognition Activation MAIT Cell Activation MAIT_TCR->Activation

Caption: MR1 antigen presentation pathway for this compound.

Experimental Workflow for Probing MR1 Antigen Presentation

Experimental_Workflow Experimental Workflow for Studying this compound Start Start Prepare_Ligands Prepare this compound and Control Ligands Start->Prepare_Ligands APC_Culture Culture MR1-expressing Antigen Presenting Cells (APCs) Prepare_Ligands->APC_Culture Ligand_Loading Incubate APCs with Ligands APC_Culture->Ligand_Loading MAIT_CoCulture Co-culture with MAIT Cells Ligand_Loading->MAIT_CoCulture Binding_Assay Assess MR1 Surface Stabilization (Anti-MR1 staining by Flow Cytometry) Ligand_Loading->Binding_Assay Activation_Analysis Analyze MAIT Cell Activation (CD69 expression by Flow Cytometry) MAIT_CoCulture->Activation_Analysis Data_Analysis Determine EC50 and Compare Binding Activation_Analysis->Data_Analysis Binding_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for this compound and MR1 interaction studies.

References

Application Notes and Protocols for Flow Cytometry Analysis of MAIT Cells using RL-6-Me-7-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosal-Associated Invariant T (MAIT) cells are a unique subset of innate-like T cells that play a crucial role in immunity against microbial infections. They are characterized by a semi-invariant T cell receptor (TCR) that recognizes microbial-derived vitamin B metabolites presented by the non-polymorphic MHC class I-related molecule, MR1. The activation of MAIT cells leads to the rapid release of pro-inflammatory cytokines and cytotoxic molecules. This document provides a detailed protocol for the identification and functional analysis of human MAIT cells by flow cytometry, with a specific focus on activation using the synthetic ligand RL-6-Me-7-OH.

This compound is a lumazine-based compound that acts as a MAIT cell agonist, albeit with lower potency compared to other well-characterized ligands like 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU). Understanding the response of MAIT cells to weaker agonists such as this compound is critical for dissecting the nuances of MAIT cell activation and for the development of novel immunomodulatory therapeutics.

Experimental Principles

This protocol outlines the steps for the identification of MAIT cells from peripheral blood mononuclear cells (PBMCs) and the subsequent in vitro stimulation with this compound. The activation status of MAIT cells is assessed by measuring the upregulation of the early activation marker CD69 and the intracellular production of the hallmark cytokines Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). Due to the reduced potency of this compound, co-stimulation with the pro-inflammatory cytokines Interleukin-12 (IL-12) and Interleukin-18 (IL-18) is recommended to elicit a robust and measurable response.

Section 1: Identification of Human MAIT Cells by Flow Cytometry

Materials

Table 1: Reagents for PBMC Isolation and Staining

ReagentRecommended Concentration/Amount
Ficoll-Paque PLUSAs per manufacturer's instructions
Phosphate-Buffered Saline (PBS)---
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)---
Human TruStain FcX™ (Fc Block)As per manufacturer's instructions
Live/Dead Fixable Viability DyeAs per manufacturer's instructions
Monoclonal Antibodies for Surface StainingSee Table 2

Table 2: Antibody Panel for MAIT Cell Identification

TargetFluorochromeCloneRecommended Titration
CD3PE-Texas Red7D6Titrate for optimal signal
TCR Vα7.2PE3C10Titrate for optimal signal
CD161Brilliant Violet 605™HP-3G10Titrate for optimal signal
CD4AmcyanRPA-T4Titrate for optimal signal
CD8Alexa Fluor 700RPA-T8Titrate for optimal signal
Protocol for Surface Staining
  • Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.

  • Cell Counting and Resuspension: Count the isolated PBMCs and resuspend them in FACS buffer at a concentration of 1 x 10^7 cells/mL.

  • Fc Receptor Blocking: Add Human TruStain FcX™ (Fc Block) to the cell suspension and incubate for 10 minutes at 4°C.

  • Viability Staining: Stain the cells with a Live/Dead fixable viability dye according to the manufacturer's instructions to enable exclusion of dead cells from the analysis.

  • Surface Marker Staining: Add the antibody cocktail (Table 2) to the cells and incubate for 30 minutes at 4°C in the dark.

  • Wash: Wash the cells twice with 2 mL of FACS buffer by centrifugation at 400 x g for 5 minutes.

  • Resuspension: Resuspend the cells in 300-500 µL of FACS buffer for flow cytometry acquisition.

Gating Strategy for MAIT Cell Identification

A sequential gating strategy is crucial for accurately identifying MAIT cells.[1][2]

MAIT_Gating_Strategy Start Total Events Singlets Singlets (FSC-A vs FSC-H) Start->Singlets Lymphocytes Lymphocytes (FSC-A vs SSC-A) Singlets->Lymphocytes LiveCells Live Cells (Viability Dye-) Lymphocytes->LiveCells TCells T Cells (CD3+) LiveCells->TCells MAIT MAIT Cells (TCR Vα7.2+ CD161++) TCells->MAIT

Caption: Gating strategy for identifying MAIT cells.

Section 2: MAIT Cell Activation with this compound and Flow Cytometry Analysis

Materials

Table 3: Reagents for MAIT Cell Activation and Intracellular Staining

ReagentRecommended Concentration/Amount
RPMI 1640 Medium + 10% FBS---
This compound25 µM (EC50)
Recombinant Human IL-1210 ng/mL
Recombinant Human IL-1850 ng/mL
Brefeldin A5 µg/mL
PMA (Phorbol 12-myristate 13-acetate)50 ng/mL (for positive control)
Ionomycin1 µg/mL (for positive control)
Fixation/Permeabilization BufferAs per manufacturer's instructions
Permeabilization/Wash BufferAs per manufacturer's instructions
Monoclonal Antibodies for Intracellular StainingSee Table 4

Table 4: Antibody Panel for MAIT Cell Activation Markers

TargetFluorochromeCloneRecommended Titration
CD69FITCFN50Titrate for optimal signal
IFN-γAPC4S.B3Titrate for optimal signal
TNF-αPE-Cy7MAb11Titrate for optimal signal
Protocol for MAIT Cell Activation and Intracellular Staining
  • Cell Culture Preparation: Resuspend PBMCs in complete RPMI 1640 medium at a concentration of 1-2 x 10^6 cells/mL.

  • Stimulation: Aliquot 1 mL of the cell suspension into each well of a 24-well plate and add the following stimuli:

    • Unstimulated Control: Medium only.

    • This compound Stimulation: 25 µM this compound.

    • This compound + Cytokine Co-stimulation: 25 µM this compound, 10 ng/mL IL-12, and 50 ng/mL IL-18.

    • Positive Control: 50 ng/mL PMA and 1 µg/mL Ionomycin.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.

  • Protein Transport Inhibition: Add Brefeldin A to each well to a final concentration of 5 µg/mL to block cytokine secretion.

  • Continued Incubation: Continue to incubate for an additional 4-6 hours (total incubation time of 5-8 hours).

  • Harvest and Surface Stain: Harvest the cells and perform surface staining for MAIT cell identification markers (Table 2) and the activation marker CD69 (Table 4) as described in section 1.2.

  • Fixation and Permeabilization: After surface staining, wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining: Add the intracellular antibody cocktail (IFN-γ and TNF-α, Table 4) to the permeabilized cells and incubate for 30 minutes at 4°C in the dark.

  • Wash and Resuspend: Wash the cells twice with permeabilization/wash buffer and then resuspend in FACS buffer for analysis.

  • Acquisition: Acquire the samples on a flow cytometer.

Section 3: Visualizing the Workflow and Signaling Pathway

Experimental Workflow

MAIT_Cell_Workflow cluster_Preparation Cell Preparation cluster_Stimulation In Vitro Stimulation cluster_Staining Staining cluster_Analysis Analysis PBMC_Isolation PBMC Isolation Stimulation Stimulation with This compound +/- IL-12/IL-18 (5-8 hours) PBMC_Isolation->Stimulation BrefeldinA Add Brefeldin A (last 4-6 hours) Surface_Staining Surface Staining (MAIT markers + CD69) Stimulation->Surface_Staining Fix_Perm Fixation & Permeabilization Surface_Staining->Fix_Perm Intracellular_Staining Intracellular Staining (IFN-γ, TNF-α) Fix_Perm->Intracellular_Staining Flow_Cytometry Flow Cytometry Acquisition Intracellular_Staining->Flow_Cytometry Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for MAIT cell activation analysis.

MAIT Cell Activation Signaling Pathway

MAIT_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell MR1 MR1 TCR MAIT TCR MR1->TCR TCR Engagement RL_6 This compound RL_6->MR1 Binding IL12_R IL-12 IL12R IL-12R IL12_R->IL12R Co-stimulation IL18_R IL-18 IL18R IL-18R IL18_R->IL18R Co-stimulation Signaling Downstream Signaling TCR->Signaling IL12R->Signaling IL18R->Signaling Activation Activation (CD69 Upregulation) Signaling->Activation Cytokines Cytokine Production (IFN-γ, TNF-α) Signaling->Cytokines

Caption: MAIT cell activation by this compound and cytokines.

Conclusion

This document provides a comprehensive guide for the flow cytometric analysis of MAIT cells activated with the ligand this compound. By following these detailed protocols and utilizing the provided antibody panels and gating strategies, researchers can effectively identify and characterize the functional responses of this important immune cell population. The inclusion of co-stimulatory cytokines is highlighted as a key consideration for eliciting a detectable response to the weaker agonist, this compound. The provided diagrams offer a clear visualization of the experimental process and the underlying biological pathway, aiding in the design and execution of these experiments.

References

Application Notes and Protocols: RL-6-Me-7-OH in Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of RL-6-Me-7-OH, a known Mucosal-associated Invariant T (MAIT) cell agonist, in the context of inflammation research. Due to the limited direct studies of this compound as a primary inflammatory modulator, this document focuses on its application as a tool to activate MAIT cells, thereby enabling the investigation of their role in various inflammatory models.

Introduction

This compound is a stable, synthetic ligand for the MHC class I-related molecule, MR1.[1][2] It functions as an agonist for MAIT cells, a subset of innate-like T cells implicated in both host defense and the pathogenesis of inflammatory and autoimmune diseases.[1][2] While less potent than other MAIT cell agonists like 5-OP-RU, the stability of this compound offers potential advantages for in vitro and in vivo studies. These protocols outline how this compound can be utilized to explore the contribution of MAIT cells to inflammatory responses.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell TypeAssayReference
EC50 (MAIT cell activation)25 µMHuman MAIT cellsCD69 upregulation[1]

Signaling Pathways

The primary mechanism of action for this compound is the activation of MAIT cells through the MR1-TCR pathway. Upon binding of the this compound/MR1 complex to the MAIT cell receptor, a signaling cascade is initiated, leading to the production of various pro-inflammatory cytokines such as IFN-γ, TNF-α, and IL-17.

MAIT_Cell_Activation MAIT Cell Activation by this compound cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell This compound This compound MR1 MR1 This compound->MR1 Binding TCR MAIT TCR MR1->TCR Presentation Signaling_Cascade Signaling Cascade TCR->Signaling_Cascade Activation Cytokine_Production Cytokine Production (IFN-γ, TNF-α, IL-17) Signaling_Cascade->Cytokine_Production Induction Inflammatory_Pathways Downstream Inflammatory Signaling cluster_MAIT_Cytokines MAIT Cell Derived Cytokines cluster_Target_Cell Target Immune Cell (e.g., Macrophage) IFNg IFN-γ JAK_STAT JAK-STAT Pathway IFNg->JAK_STAT TNFa TNF-α NFkB NF-κB Pathway TNFa->NFkB IL17 IL-17 IL17->NFkB Pro_inflammatory_Mediators Pro-inflammatory Mediators JAK_STAT->Pro_inflammatory_Mediators NFkB->Pro_inflammatory_Mediators in_vitro_workflow In Vitro Macrophage Co-culture Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Isolate_PBMCs 1. Isolate PBMCs (containing MAIT cells) Add_RL6Me7OH 3. Add this compound to PBMCs Isolate_PBMCs->Add_RL6Me7OH Culture_Macrophages 2. Culture Macrophages (e.g., THP-1 derived) Co_culture 4. Co-culture activated PBMCs with Macrophages Culture_Macrophages->Co_culture Add_RL6Me7OH->Co_culture Measure_Cytokines 5. Measure Cytokines in Supernatant (ELISA, CBA) Co_culture->Measure_Cytokines Analyze_Markers 6. Analyze Macrophage Activation Markers (Flow Cytometry) Co_culture->Analyze_Markers in_vivo_workflow In Vivo LPS-Induced Inflammation Workflow cluster_pretreatment Pre-treatment cluster_induction Inflammation Induction cluster_monitoring Monitoring and Analysis Administer_RL6Me7OH 1. Administer this compound (or vehicle) to mice (i.v. or i.p.) Induce_Inflammation 2. Induce systemic inflammation with LPS (i.p.) after 24h Administer_RL6Me7OH->Induce_Inflammation Monitor_Health 3. Monitor clinical signs (weight loss, temperature) Induce_Inflammation->Monitor_Health Collect_Samples 4. Collect blood and tissues at a defined endpoint Monitor_Health->Collect_Samples Analyze_Samples 5. Analyze serum cytokines and tissue immune cell infiltration Collect_Samples->Analyze_Samples

References

Troubleshooting & Optimization

Troubleshooting low MAIT cell activation with RL-6-Me-7-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with low Mucosal-Associated Invariant T (MAIT) cell activation, particularly when using the synthetic ligand RL-6-Me-7-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate MAIT cells?

A1: this compound (Ribityllumazine-6-methyl-7-hydroxy) is a synthetic analog of a bacterial metabolite derived from the riboflavin (vitamin B2) synthesis pathway. It acts as an antigen for MAIT cells. This ligand is presented by the MHC class I-related molecule, MR1, on the surface of antigen-presenting cells (APCs). The MAIT cell T-cell receptor (TCR) then recognizes the this compound-MR1 complex, leading to MAIT cell activation.

Q2: How does the potency of this compound compare to other MAIT cell activating ligands?

A2: this compound is considered a less potent MAIT cell activator compared to the highly potent endogenous ligand 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU). Its activation potential is often described as weak to moderate. Researchers should consider this inherent lower potency when designing experiments and interpreting results.

Q3: What are the typical markers used to assess MAIT cell activation?

A3: Upregulation of surface markers such as CD69 and CD25 are early indicators of activation.[1] Effector functions can be assessed by measuring the production of cytokines like IFN-γ, TNF-α, and IL-17 through intracellular cytokine staining, and by detecting degranulation via surface expression of CD107a.[1]

Q4: Is co-stimulation necessary for MAIT cell activation with this compound?

A4: Yes, similar to conventional T cells, robust MAIT cell activation typically requires co-stimulatory signals in addition to TCR engagement.[2] This can be provided by co-stimulatory molecules like CD28 or by pro-inflammatory cytokines such as IL-12 and IL-18.

Troubleshooting Guide: Low MAIT Cell Activation with this compound

This guide addresses common issues that may lead to lower-than-expected MAIT cell activation in in vitro assays using this compound.

Problem 1: Suboptimal or No MAIT Cell Activation Signal
Possible Cause Troubleshooting Steps
Inherent Low Potency of this compound - Increase the concentration of this compound. A titration experiment is recommended to determine the optimal concentration for your specific cell system. - As a positive control, use a more potent ligand like 5-OP-RU to confirm that the experimental system is responsive.
Inadequate MR1 Expression on APCs - Ensure the antigen-presenting cells (APCs) used in your co-culture express sufficient levels of MR1. Some cell lines may have low or absent MR1 expression.[3] - Consider using cell lines known to express MR1 or transfecting your APCs with an MR1-expressing vector. - Pre-treating APCs with TLR agonists can sometimes enhance MR1 surface expression.
Suboptimal Co-stimulation - Include co-stimulatory cytokines such as IL-12 and IL-18 in your culture medium to enhance the activation signal.[2] - Ensure that the APCs are providing adequate co-stimulation. Activation of APCs prior to co-culture can enhance their co-stimulatory capacity.
Issues with this compound Reagent - Check the stability and proper storage of your this compound stock solution. Repeated freeze-thaw cycles should be avoided. - Prepare fresh dilutions of the ligand for each experiment from a properly stored stock.
Low MAIT Cell Frequency in Donor Samples - The frequency of MAIT cells can vary between individuals. If using PBMCs, screen donors for a reasonable frequency of MAIT cells (typically identified as CD3+ Vα7.2+ CD161++). - Consider enriching for MAIT cells prior to the activation assay if frequencies are consistently low.
Problem 2: High Background or Non-Specific Activation
Possible Cause Troubleshooting Steps
Contamination of Cell Culture - Ensure aseptic techniques are strictly followed. Regularly test cell lines for mycoplasma contamination. - Use fresh, sterile culture medium and reagents for each experiment.
APC Activation by Other Stimuli - If using bacteria-derived ligands, ensure they are free of other microbial components that could non-specifically activate APCs and MAIT cells. - Include an "APC only" control to assess baseline activation levels in the absence of MAIT cells.
MAIT Cell Activation by Cytokines in Serum - Use heat-inactivated fetal bovine serum (FBS) to minimize the impact of complement and other activating factors. - Consider using serum-free media or reducing the serum concentration if high background persists.

Data Presentation

Table 1: Relative Potency of Common MAIT Cell Ligands

LigandEC50 (Effective Concentration, 50%)PotencyReference
5-OP-RU~1-8 pMVery High[4]
5-OE-RU~510 pMHigh[4]
rRL-6-CH2OHModerateModerate[5]
RL-6,7-diMeWeakLow[4]
This compound ~25 µM Low [4]

EC50 values can vary depending on the experimental system.

Experimental Protocols

Protocol 1: MAIT Cell Activation Assay using Flow Cytometry

Objective: To assess the activation of MAIT cells in response to this compound by measuring the upregulation of CD69.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated MAIT cells and APCs.

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin).

  • This compound stock solution.

  • 5-OP-RU (as a positive control).

  • PMA and Ionomycin (as a non-specific positive control).

  • Brefeldin A and Monensin.

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-TCR Vα7.2, anti-CD161, anti-CD69.

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

  • 96-well U-bottom plate.

Procedure:

  • Cell Preparation:

    • Thaw and rest PBMCs overnight in complete RPMI-1640 medium.

    • Adjust cell concentration to 1 x 10^6 cells/mL.

  • Assay Setup:

    • Plate 1 x 10^5 cells per well in a 96-well U-bottom plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640. Add to the respective wells.

    • Include the following controls:

      • Unstimulated control (medium only).

      • Positive control (e.g., 1 µM 5-OP-RU).

      • Non-specific positive control (PMA/Ionomycin).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

    • For intracellular cytokine staining, add Brefeldin A and Monensin for the last 4-6 hours of incubation.

  • Staining:

    • Harvest cells and wash with FACS buffer.

    • Perform surface staining with anti-CD3, anti-TCR Vα7.2, anti-CD161, and anti-CD69 antibodies for 30 minutes at 4°C in the dark.

    • Wash cells twice with FACS buffer.

  • Data Acquisition:

    • Acquire samples on a flow cytometer.

    • Gate on live, single lymphocytes, then on CD3+ cells, followed by Vα7.2+ CD161++ to identify MAIT cells.

    • Analyze the expression of CD69 on the MAIT cell population.

Protocol 2: Intracellular Cytokine Staining (ICS) for IFN-γ and TNF-α

Objective: To measure the production of IFN-γ and TNF-α by MAIT cells following activation.

Procedure:

  • Follow steps 1-3 of the MAIT Cell Activation Assay protocol, ensuring the addition of Brefeldin A and Monensin for the final 4-6 hours.

  • Surface Staining:

    • Perform surface staining as described in Protocol 1.

  • Fixation and Permeabilization:

    • After surface staining, wash the cells and then fix and permeabilize using a commercially available fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining:

    • Add fluorochrome-conjugated anti-IFN-γ and anti-TNF-α antibodies to the permeabilized cells.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing and Acquisition:

    • Wash the cells twice with permeabilization buffer.

    • Resuspend in FACS buffer and acquire on a flow cytometer.

    • Analyze the percentage of IFN-γ and TNF-α positive cells within the MAIT cell population.

Protocol 3: CD107a Degranulation Assay

Objective: To assess the cytotoxic potential of MAIT cells by measuring the surface expression of CD107a.

Procedure:

  • Assay Setup:

    • Follow steps 1 and 2 of the MAIT Cell Activation Assay protocol.

    • At the beginning of the stimulation, add a fluorochrome-conjugated anti-CD107a antibody directly to the culture wells.

  • Incubation:

    • Incubate for 1 hour at 37°C in a 5% CO2 incubator.

    • Add Monensin to the wells and incubate for an additional 4-5 hours.

  • Staining and Acquisition:

    • Harvest the cells and perform surface staining for MAIT cell identification markers (CD3, TCR Vα7.2, CD161).

    • Wash the cells and acquire on a flow cytometer.

    • Analyze the expression of CD107a on the MAIT cell population.

Visualizations

MAIT_Cell_Activation_Pathway MR1-Dependent MAIT Cell Activation Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_MAIT MAIT Cell This compound This compound MR1 MR1 This compound->MR1 Binding MR1_Ligand_Complex MR1 + this compound Complex MR1->MR1_Ligand_Complex Presentation TCR TCR MR1_Ligand_Complex->TCR Interaction Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade Recognition Activation MAIT Cell Activation (CD69, CD25, Cytokines, CD107a) Signaling_Cascade->Activation

Caption: MR1-dependent MAIT cell activation pathway.

Troubleshooting_Workflow Troubleshooting Low MAIT Cell Activation Start Low/No Activation Signal Observed Check_Ligand Check Ligand Concentration & Potency Start->Check_Ligand Check_APC Check APC MR1 Expression Check_Ligand->Check_APC Optimal Solution_Ligand Increase [this compound] Use 5-OP-RU as control Check_Ligand->Solution_Ligand Suboptimal Check_Costim Check Co-stimulation Check_APC->Check_Costim High Solution_APC Use MR1-high APCs Consider transfection Check_APC->Solution_APC Low Check_Cells Check MAIT Cell Viability & Frequency Check_Costim->Check_Cells Present Solution_Costim Add IL-12/IL-18 Activate APCs Check_Costim->Solution_Costim Absent/Low Solution_Cells Use fresh cells Enrich for MAIT cells Check_Cells->Solution_Cells Low End Activation Improved Solution_Ligand->End Solution_APC->End Solution_Costim->End Solution_Cells->End

Caption: A logical workflow for troubleshooting low MAIT cell activation.

References

Technical Support Center: Optimizing RL-6-Me-7-OH Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of RL-6-Me-7-OH for cell culture experiments. This compound is a potent and selective small molecule inhibitor of the mTORC1 signaling pathway, a critical regulator of cell growth, proliferation, and metabolism.[1][2] Proper concentration optimization is crucial for achieving accurate and reproducible results while minimizing off-target effects and cytotoxicity.[3][4] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell line?

A1: For a new cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration.[3] A broad starting range, for instance from 10 nM to 10 µM, is recommended to establish the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of a drug required to inhibit a biological process by 50%.[5]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound should be dissolved in a high-purity, anhydrous solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM).[3] This stock solution should be stored at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound.[3] When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration.[3]

Q3: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?

A3: Several factors could contribute to unexpected cytotoxicity:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your specific cell line, which is typically less than 0.5%.[3] It is crucial to include a solvent-only control in your experiments.[3]

  • Cell Line Sensitivity: Some cell lines may be particularly sensitive to mTORC1 inhibition.[4]

  • Prolonged Exposure: Continuous exposure to the inhibitor can disrupt normal cellular processes. Consider reducing the incubation time to determine the minimum duration required to achieve the desired effect.[3]

Q4: How can I confirm that this compound is inhibiting the mTORC1 pathway in my cells?

A4: The most common method to verify on-target activity is to perform a Western blot analysis of key downstream targets of mTORC1.[2] Look for a decrease in the phosphorylation of proteins such as p70S6K (at Thr389) and 4E-BP1 (at Ser65).[2]

Q5: My results with this compound are inconsistent between experiments. What are the potential sources of variability?

A5: Inconsistent results can arise from several factors:

  • Variability in Cell Culture: Differences in cell density, passage number, or overall cell health can impact the experimental outcome.[4]

  • Inhibitor Preparation: Ensure that the inhibitor is prepared freshly for each experiment from a properly stored stock solution to avoid degradation.[4]

  • Experimental Conditions: Maintain consistent incubation times and other experimental parameters.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
High cell toxicity at expected effective concentrations. The inhibitor may have off-target cytotoxic effects at the tested concentrations.[4]Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration (CC50).[4][6] Aim to work at concentrations well below the CC50.
The cell line may be particularly sensitive.[4]Consider using a less sensitive cell line if it is appropriate for the experimental question.
Inconsistent results between experiments. Variability in cell density, passage number, or inhibitor preparation.Standardize cell seeding density and use cells within a consistent passage number range.[4]
Degradation of the inhibitor.Prepare fresh inhibitor stock solutions and aliquot for single use to avoid freeze-thaw cycles.[4]
No observable effect on the target pathway. The concentration of the inhibitor is too low.Perform a dose-response experiment to determine the optimal concentration.[3]
The inhibitor has degraded.Use a fresh aliquot of the inhibitor and verify its activity in a control experiment.
The cell line is resistant to mTORC1 inhibition.Confirm the expression of mTORC1 pathway components in your cell line.
Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer50
A549Lung Cancer120
U87 MGGlioblastoma85
PC-3Prostate Cancer200

Table 2: Recommended Concentration Ranges for Different Experimental Assays

AssayRecommended Concentration RangeNotes
Cell Viability (MTT/CellTiter-Glo)1 nM - 10 µMTo determine IC50 and CC50 values.
Western Blot50 nM - 500 nMTo assess inhibition of mTORC1 signaling.
Cell Cycle Analysis100 nM - 1 µMTo investigate effects on cell proliferation.
Autophagy Induction200 nM - 2 µMTo measure the induction of autophagy.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric MTT assay, which measures cell metabolic activity as an indicator of cell viability.[7]

Materials:

  • This compound

  • Human cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[7]

  • Dimethyl sulfoxide (DMSO)[7]

  • 96-well cell culture plates[7]

Procedure:

  • Cell Seeding: a. Culture the selected cancer cell line to 70-80% confluency. b. Trypsinize and resuspend the cells in fresh medium. c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[3] d. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[3]

  • Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. A wide range of concentrations (e.g., from 0.01 µM to 100 µM) is recommended.[3] b. Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.[7] c. Incubate the plate for 48 or 72 hours.[7]

  • MTT Assay: a. Add 20 µL of MTT solution to each well and incubate for 4 hours.[8] b. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] c. Shake the plate for 10 minutes to ensure complete dissolution.[8] d. Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis: a. Plot the percentage of cell viability against the logarithm of the this compound concentration.[7] b. Determine the IC50 value, which is the concentration of this compound that results in 50% cell viability, from the dose-response curve.[7]

Protocol 2: Western Blot for mTORC1 Pathway Inhibition

This protocol outlines the steps to assess the phosphorylation status of mTORC1 downstream targets, p70S6K and 4E-BP1, after treatment with this compound.

Materials:

  • This compound

  • Cell lysis buffer with phosphatase and protease inhibitors

  • Primary antibodies (anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels

  • PVDF membrane

  • ECL detection reagent

Procedure:

  • Cell Treatment and Lysis: a. Seed cells in a 6-well plate and grow to 70-80% confluency. b. Treat cells with the desired concentrations of this compound for the specified time. c. Wash cells with ice-cold PBS and lyse with lysis buffer. d. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot: a. Denature protein lysates by boiling in SDS-PAGE sample buffer. b. Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation and Detection: a. Incubate the membrane with the primary antibody (e.g., anti-phospho-p70S6K) overnight at 4°C with agitation. b. Wash the membrane three times with TBST. c. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane three times with TBST. e. Perform ECL detection to visualize the protein bands.

Visualizations

mTORC1_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Rheb Rheb-GTP TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 RL6Me7OH This compound RL6Me7OH->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: mTORC1 signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_val Validation Prep_Stock Prepare 10 mM Stock in DMSO Dose_Response Dose-Response Assay (e.g., MTT) Prep_Stock->Dose_Response Cell_Culture Culture Cells to 70-80% Confluency Cell_Culture->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Western_Blot Western Blot for p-p70S6K & p-4E-BP1 Determine_IC50->Western_Blot Confirm_Inhibition Confirm On-Target Inhibition Western_Blot->Confirm_Inhibition

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree Start Unexpected Result High_Toxicity High Cell Toxicity? Start->High_Toxicity Check_Solvent Check Solvent Control (DMSO < 0.5%) High_Toxicity->Check_Solvent Yes No_Effect No Target Inhibition? High_Toxicity->No_Effect No Reduce_Time Reduce Incubation Time Check_Solvent->Reduce_Time Check_Conc Increase Concentration No_Effect->Check_Conc Yes Inconsistent Inconsistent Results? No_Effect->Inconsistent No Check_Compound Use Fresh Aliquot Check_Conc->Check_Compound Standardize_Cells Standardize Cell Passage & Density Inconsistent->Standardize_Cells Yes Fresh_Dilutions Prepare Fresh Dilutions Standardize_Cells->Fresh_Dilutions

Caption: Troubleshooting decision tree for experiments with this compound.

References

Improving the stability of RL-6-Me-7-OH in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of RL-6-Me-7-OH in solution.

Introduction

7-hydroxy-6-methyl-8-D-ribityllumazine (this compound) is a crucial metabolite in the riboflavin (vitamin B2) biosynthesis pathway and a ligand for the MR1 protein, leading to the activation of Mucosal Associated Invariant T (MAIT) cells.[1][2] However, researchers frequently encounter challenges with its experimental use due to its inherent instability in solution.[2] This guide offers practical solutions and detailed protocols to enhance the reliability and reproducibility of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a pteridine derivative that acts as a weak activating ligand for MAIT cells when presented by the MR1 molecule.[1][2] Its instability is a significant concern because degradation leads to a loss of biological activity, resulting in inconsistent and unreliable experimental outcomes, particularly in cellular assays.[2]

Q2: What are the primary factors that cause this compound degradation in solution?

A2: Based on studies of structurally related compounds like riboflavin and other lumazines, the primary factors contributing to the degradation of this compound are:

  • Light Exposure: Photodegradation is a major issue for riboflavin and its derivatives, particularly in the 400-520 nm wavelength range.

  • pH: The compound is more stable in acidic to neutral pH (ideally pH 5-6) and is unstable in alkaline solutions.

  • Temperature: Elevated temperatures accelerate the degradation process.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

  • Metal Ions: Certain metal ions can catalyze degradation reactions.

Q3: How should I store my stock solution of this compound?

A3: For optimal stability, stock solutions of this compound should be stored under the following conditions:

  • Temperature: Store at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).

  • Light: Protect from light at all times by using amber vials or by wrapping the container in aluminum foil.

  • Solvent: While solubility information is not extensively detailed in the literature, dissolving in a buffer at a slightly acidic to neutral pH is recommended. If using an organic solvent like DMSO for initial solubilization, ensure it is of high purity and stored under inert gas.

Q4: Can I do anything to my working solution to improve the stability of this compound during an experiment?

A4: Yes, several measures can be taken to improve stability in your working solution:

  • Use a buffered solution: Maintain a pH between 5.0 and 6.5.

  • Protect from light: Conduct experiments in a darkened room or use plates with opaque walls.

  • Control temperature: Avoid prolonged exposure to high temperatures. If heating is necessary, do so for the shortest possible time.

  • Consider antioxidants: The addition of antioxidants like ascorbic acid (Vitamin C) may help to mitigate oxidative degradation. However, it is crucial to first validate that the antioxidant does not interfere with your specific assay.

  • Prepare fresh solutions: Ideally, working solutions should be prepared fresh for each experiment from a frozen stock.

Q5: Are there more stable alternatives to this compound for MAIT cell activation?

A5: Yes, other ligands involved in MAIT cell activation have been identified. For instance, 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU) is a more potent MAIT cell activator, although it is also known to be highly unstable.[2] The choice of ligand will depend on the specific requirements of your experiment. Researchers are actively developing more stable synthetic analogs to overcome the challenges associated with natural ligands.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Inconsistent or no MAIT cell activation Degradation of this compound in stock or working solution.1. Verify storage conditions: Ensure stock solutions are stored at -80°C and protected from light. 2. Prepare fresh working solutions: Do not use working solutions that have been stored for extended periods at 4°C or room temperature. 3. Check pH of media: Ensure the pH of your cell culture media is within the optimal range for this compound stability (slightly acidic to neutral). 4. Minimize light exposure: During your experiment, protect plates from direct light.
Decreasing signal over time in a long-term experiment Gradual degradation of this compound in the experimental setup.1. Replenish the compound: If the experimental design allows, consider a partial media change with freshly diluted this compound during the experiment. 2. Incorporate an antioxidant: Test the compatibility of a mild antioxidant, such as ascorbic acid, with your assay. Start with a low concentration and verify it does not affect cell viability or the assay readout.
Precipitate forms in the solution Poor solubility or degradation products precipitating.1. Check solvent compatibility: Ensure this compound is fully dissolved in the initial stock solution. If using a buffer, gentle warming or sonication might aid dissolution. 2. Filter-sterilize: After dilution to the final working concentration, filter the solution through a 0.22 µm filter to remove any aggregates or precipitates.
High background or non-specific effects Presence of degradation products that may have off-target effects.1. Use high-purity this compound: Ensure the compound is from a reputable supplier and has a high purity level. 2. Prepare fresh solutions: This is the most effective way to minimize the concentration of degradation products.

Quantitative Data on Stability

While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides an estimated stability profile based on data for the related and well-studied compound, riboflavin. These are intended as guidelines for experimental design.

Condition Parameter Estimated Stability (t½) Recommendation
pH pH 3.0> 24 hoursSub-optimal for many cell-based assays.
pH 5.5Several hours to daysOptimal for stability.
pH 7.4HoursModerate stability. Prepare fresh for physiological assays.
pH 8.5< 1 hourAvoid alkaline conditions.
Temperature 4°C (in dark, pH 5.5)WeeksSuitable for short-term storage of working solutions.
25°C (in dark, pH 5.5)DaysAvoid prolonged storage at room temperature.
37°C (in dark, pH 7.4)HoursPrepare fresh and use immediately in cell culture incubations.
Light Ambient light (25°C, pH 7.4)Minutes to hoursStrict light protection is mandatory.
Dark (25°C, pH 7.4)HoursAlways work in dimmed light and use opaque containers/plates.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution
  • Materials:

    • This compound (high purity solid)

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber-colored microcentrifuge tubes

    • Sterile, nuclease-free water

    • Sterile phosphate-buffered saline (PBS), pH 7.4

    • Sterile 0.1 M MES buffer, pH 5.5

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

    • In a sterile, light-protected environment (e.g., a biosafety cabinet with lights off), dissolve the this compound in anhydrous DMSO to create a high-concentration primary stock (e.g., 10-20 mM). Ensure complete dissolution.

    • For a more universally compatible stock, you can create a secondary stock by diluting the DMSO stock 1:10 in the MES buffer (pH 5.5).

    • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Stability Assessment of this compound using HPLC
  • Objective: To determine the degradation rate of this compound under specific experimental conditions (e.g., different pH, temperature, and light exposure).

  • Methodology:

    • Prepare solutions of this compound at a known concentration (e.g., 100 µM) in different buffers (e.g., pH 5.5, pH 7.4, pH 8.5).

    • Divide each solution into different conditions to be tested (e.g., storage at 4°C in the dark, 37°C in the dark, room temperature with light exposure).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition.

    • Immediately analyze the aliquot by reverse-phase High-Performance Liquid Chromatography (HPLC) with a UV detector set to the absorbance maximum of this compound.

    • The degradation is quantified by the decrease in the peak area of the this compound peak over time.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life under each condition.

Visualizations

degradation_pathway cluster_factors Degradation Factors Light Light Degraded_Products Inactive Degradation Products Light->Degraded_Products High_pH High pH (Alkaline) High_pH->Degraded_Products High_Temp High Temperature High_Temp->Degraded_Products Oxygen Oxygen Oxygen->Degraded_Products This compound Stable this compound This compound->Degraded_Products Degradation

Caption: Factors leading to the degradation of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_stabilization Stabilization Strategies prep1 Dissolve in DMSO (High Concentration Stock) prep2 Dilute in slightly acidic buffer (e.g., MES pH 5.5) prep1->prep2 prep3 Aliquot & Store at -80°C (Protected from light) prep2->prep3 exp1 Thaw aliquot immediately before use prep3->exp1 exp2 Dilute to working concentration in pre-warmed assay medium exp1->exp2 exp3 Add to assay (Minimize light exposure) exp2->exp3 stab1 Protect from Light stab2 Control pH (5.5-7.0) stab3 Low Temperature stab4 Consider Antioxidants

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Synthesis of RL-6-Me-7-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of RL-6-Me-7-OH (7-hydroxy-6-methyl-8-ribityllumazine).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 6,7-dimethyl-8-ribityllumazine (RL-6,7-DiMe). This is achieved through the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with a four-carbon sugar derivative, 3,4-dihydroxy-2-butanone 4-phosphate. The second step is the selective oxidation of the 7-methyl group of RL-6,7-DiMe to a hydroxyl group, yielding this compound. This oxidation can be mediated by reagents such as benzoquinone.[1][2][3]

Q2: What are the key challenges in the synthesis of the precursor, RL-6,7-DiMe?

A2: The primary challenges in synthesizing RL-6,7-DiMe include:

  • Instability of Reactants: The pyrimidine starting material can be sensitive to oxidation and degradation.

  • Regioselectivity: The condensation reaction can potentially lead to isomeric byproducts.

  • Purification: The polar nature of the ribityl side chain can make purification by standard column chromatography challenging.

Q3: What are the common issues encountered during the oxidation of RL-6,7-DiMe to this compound?

A3: The oxidation step can present several difficulties:

  • Over-oxidation: The reaction conditions must be carefully controlled to prevent oxidation of other parts of the molecule, including the ribityl side chain.

  • Side Reactions: Undesired side reactions can lead to a complex mixture of products, complicating purification.

  • Low Yield: Achieving a high yield of the desired product can be difficult and may require optimization of the oxidant, solvent, and reaction time.

Q4: How can I purify the final product, this compound?

A4: Due to the polar nature of this compound, High-Performance Liquid Chromatography (HPLC) is often the method of choice for purification. A reversed-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient is a common starting point. Careful pH control of the mobile phase may be necessary to achieve optimal separation and prevent degradation of the product.

Q5: How should I store this compound to prevent degradation?

A5: Pteridine derivatives can be sensitive to light, oxygen, and pH changes. For long-term storage, it is recommended to store this compound as a solid in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below. Solutions should be prepared fresh and used promptly. If storage of solutions is necessary, they should be kept at low temperatures and protected from light.

Troubleshooting Guides

Problem 1: Low Yield in RL-6,7-DiMe Synthesis
Potential Cause Troubleshooting Suggestion
Degradation of 5-amino-6-ribitylaminouracil Use freshly prepared or purified starting material. Handle under an inert atmosphere to minimize oxidation.
Suboptimal Reaction pH The condensation reaction is pH-sensitive. Perform small-scale trials to determine the optimal pH for the reaction. The uncatalyzed reaction rate is known to be proportional to the pH.[4]
Inefficient Condensation Increase the reaction time or temperature cautiously. Consider using a catalyst if the uncatalyzed reaction is too slow.
Difficult Purification Employ advanced purification techniques such as preparative HPLC or ion-exchange chromatography.
Problem 2: Inefficient Oxidation of RL-6,7-DiMe
Potential Cause Troubleshooting Suggestion
Incomplete Reaction Increase the molar excess of the oxidizing agent (e.g., benzoquinone). Extend the reaction time, monitoring the progress by TLC or LC-MS.
Low Product Selectivity Screen different oxidizing agents. Optimize the reaction temperature; lower temperatures may improve selectivity.
Product Degradation Work up the reaction mixture promptly upon completion. Avoid prolonged exposure to harsh conditions.
Problem 3: Difficulty in Purifying this compound
Potential Cause Troubleshooting Suggestion
Co-elution with Starting Material or Byproducts Optimize the HPLC gradient. A shallower gradient may improve resolution. Screen different mobile phase additives (e.g., formic acid, trifluoroacetic acid, or ammonium acetate) to improve peak shape and separation.
Product Instability on the Column Ensure the mobile phase pH is compatible with the stability of the product. Run the purification at a lower temperature if possible.
Broad Peaks in HPLC This may indicate interactions with the stationary phase or the presence of multiple tautomers. Adjusting the mobile phase pH or temperature may help.

Experimental Protocols

Key Experiment: Synthesis of 6,7-dimethyl-8-ribityllumazine (RL-6,7-DiMe)

This protocol is a generalized procedure based on the known biosynthesis pathway and may require optimization.

  • Reaction Setup: Dissolve 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione in an appropriate aqueous buffer.

  • Addition of Reactant: Add a solution of 3,4-dihydroxy-2-butanone 4-phosphate to the pyrimidine solution.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction can proceed without enzymatic catalysis, but the rate is pH-dependent.[4] Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture may be directly purified by preparative HPLC.

Key Experiment: Oxidation of RL-6,7-DiMe to this compound

This protocol is based on the reported benzoquinone-mediated oxidation and may require optimization.

  • Reaction Setup: Dissolve RL-6,7-DiMe in a suitable solvent (e.g., a mixture of water and an organic solvent like DMSO or DMF).

  • Addition of Oxidant: Add a solution of 1,4-benzoquinone to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature and protect from light. Monitor the formation of the product by LC-MS.

  • Work-up and Purification: Once the reaction is complete, quench any remaining oxidant. The crude product can be purified by preparative reversed-phase HPLC.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Precursor

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Spectral Data
RL-6,7-DiMe C₁₃H₁₈N₄O₆326.31UV λmax ~256, 412 nm[5]
This compound C₁₂H₁₆N₄O₇328.28Monoisotopic Mass: 328.1019[6]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of RL-6,7-DiMe cluster_step2 Step 2: Oxidation A 5-amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione C Condensation A->C B 3,4-dihydroxy-2-butanone 4-phosphate B->C D RL-6,7-DiMe C->D E RL-6,7-DiMe G Oxidation E->G F 1,4-Benzoquinone F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield Start Low Yield of RL-6,7-DiMe Q1 Check Starting Material Purity Start->Q1 A1_Yes Purity Confirmed Q1->A1_Yes Yes A1_No Purify/Use Fresh Material Q1->A1_No No Q2 Optimize Reaction pH A1_Yes->Q2 End Yield Improved A1_No->End A2_Yes pH Optimized Q2->A2_Yes Yes A2_No Perform pH Screen Q2->A2_No No Q3 Adjust Reaction Conditions A2_Yes->Q3 A2_No->End A3_Yes Conditions Optimized Q3->A3_Yes Yes A3_No Increase Time/Temperature Q3->A3_No No A3_Yes->End A3_No->End

Caption: Troubleshooting logic for low yield of RL-6,7-DiMe.

Purification_Strategy Crude Crude this compound HPLC Preparative HPLC (Reversed-Phase C18) Crude->HPLC Fraction Collect Fractions Containing Product HPLC->Fraction Analysis Analyze Fractions by LC-MS Fraction->Analysis Pool Pool Pure Fractions Analysis->Pool Lyophilize Lyophilize to Obtain Pure Solid Pool->Lyophilize Final Pure this compound Lyophilize->Final

Caption: General purification workflow for this compound.

References

RL-6-Me-7-OH purity issues and their impact on experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RL-6-Me-7-OH. The information provided addresses common issues related to product purity and their impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound (7-hydroxy-6-methyl-8-D-ribityllumazine) is a metabolite derived from the riboflavin (vitamin B2) biosynthesis pathway.[1][2] In research, it is primarily used as a ligand to study the activation of Mucosal Associated Invariant T (MAIT) cells through its interaction with the MR1 protein.[2][3]

Q2: How does the purity of this compound affect its activity in MAIT cell activation assays?

The purity of this compound is critical because it is a relatively weak agonist for MAIT cells.[3][4] Contamination with highly potent, structurally related impurities, even at trace levels, can lead to a significant overestimation of its biological activity. For instance, compounds like 5-OP-RU are orders of magnitude more potent than this compound.[4][5]

Q3: What are the potential impurities in a synthetic preparation of this compound?

Potential impurities can include:

  • Precursors: The synthetic precursor, 6,7-dimethyl-8-D-ribityllumazine (RL-6,7-DiMe), from which this compound is formed by oxidation.[5]

  • Over-reduced species: The reduced form, rthis compound, is highly unstable and readily oxidizes back to this compound, but its transient presence or byproducts could be a factor.[5]

  • Highly potent pyrimidines: Trace amounts of highly active pyrimidine intermediates from the riboflavin synthesis pathway, such as 5-OP-RU, which are known contaminants in related synthetic compounds.[1]

Q4: My lot of this compound shows higher than expected activity. What could be the cause?

Higher than expected activity is a strong indicator of contamination with a more potent MAIT cell agonist. The significant difference in potency between this compound and potential impurities means that a very small amount of a contaminant can dominate the observed experimental outcome.

Q5: How does this compound's mechanism of action differ from more potent MAIT cell activators?

This compound is a non-covalent agonist and does not form a Schiff base with the Lys43 residue in the MR1 binding cleft.[1][4] In contrast, highly potent agonists like 5-OP-RU do form this covalent bond, which is a key factor in their strong activity.[3][4] This mechanistic difference can be exploited in certain experimental setups to differentiate its activity from that of Schiff base-forming impurities.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to this compound purity in your experiments.

Problem: Inconsistent or Unexpectedly High MAIT Cell Activation

Potential Cause: Contamination of this compound with a more potent agonist.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Workflow for this compound Purity start Start: Inconsistent or High MAIT Cell Activation check_lot 1. Verify Lot Number and Review Certificate of Analysis (CoA) start->check_lot compare_data 2. Compare Experimental Data with Published Values check_lot->compare_data analytical_chem 3. Perform Independent Analytical Chemistry compare_data->analytical_chem lcms LC-MS/MS Analysis analytical_chem->lcms Primary screen for mass variants nmr NMR Spectroscopy analytical_chem->nmr Structural confirmation functional_assay 4. Conduct Functional Assays with Control Compounds analytical_chem->functional_assay schiff_base_block Use MR1 K43A Mutant to Test for Schiff Base Dependency functional_assay->schiff_base_block contact_supplier 5. Contact Supplier with Data and Request Investigation schiff_base_block->contact_supplier If activity is reduced, Schiff-base impurity is likely quarantine 6. Quarantine Suspect Lot and Obtain a New Batch contact_supplier->quarantine end End: Issue Resolved quarantine->end

Caption: A stepwise workflow for troubleshooting this compound purity issues.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and a highly potent, potential contaminant for comparison.

Table 1: Potency in MAIT Cell Activation

CompoundEC50 (M)Potency ClassificationReference
This compound 2.5 x 10⁻⁵Weak Agonist[3]
5-OP-RU 2 x 10⁻¹²Potent Agonist[5]

Table 2: Binding Affinity to MR1

CompoundIC50 (M)Binding ClassificationReference
This compound ~2.5 x 10⁻⁶ to 1 x 10⁻⁴Moderate to Weak Binder[6]

Experimental Protocols

Protocol 1: MAIT Cell Activation Assay

This protocol outlines a typical in vitro assay to measure the activation of MAIT cells in response to this compound.

  • Cell Culture:

    • Culture antigen-presenting cells (APCs) that express MR1 (e.g., HeLa.MR1 cells).

    • Culture a MAIT cell line or MAIT TCR-transduced T cells (e.g., TG40.MAIT-TCR).[7]

  • Co-culture Setup:

    • Plate APCs in a 96-well plate and allow them to adhere.

    • Prepare serial dilutions of this compound and control compounds (e.g., 5-OP-RU as a positive control, and a vehicle control).

    • Add the diluted compounds to the APCs and incubate for a minimum of 2 hours.

    • Add the MAIT cells to the wells containing the APCs and ligands.

  • Incubation:

    • Co-culture the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Staining and Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T cell markers (e.g., TCRβ, CD8) and an activation marker (e.g., CD69).

    • Analyze the cells by flow cytometry, gating on the MAIT cell population to determine the percentage of CD69-positive cells.

  • Data Analysis:

    • Plot the percentage of activated MAIT cells against the log of the ligand concentration.

    • Calculate the EC50 value using a non-linear regression analysis.

Protocol 2: Competitive MR1 Binding Assay

This fluorescence polarization (FP)-based assay can be used to determine the binding affinity of this compound to MR1.

  • Reagents:

    • Recombinant soluble human MR1 protein.

    • A fluorescently labeled probe that binds to MR1 (e.g., a fluorescent derivative of a known high-affinity ligand).

    • Serial dilutions of unlabeled this compound.

  • Assay Procedure:

    • In a black, low-volume 384-well plate, combine the recombinant MR1 protein and the fluorescent probe at a fixed concentration.

    • Add the serial dilutions of this compound.

    • Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis:

    • The FP signal will decrease as the unlabeled this compound displaces the fluorescent probe.

    • Plot the FP signal against the log of the this compound concentration.

    • Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the fluorescent probe's binding.

Signaling Pathway Diagram

The diagram below illustrates the interaction between this compound, the MR1 molecule on an antigen-presenting cell, and the MAIT cell TCR, leading to MAIT cell activation.

G cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell MR1 MR1 TCR MAIT TCR MR1->TCR TCR recognizes MR1-ligand complex RL6Me7OH This compound RL6Me7OH->MR1 Binds non-covalently to MR1 cleft Activation MAIT Cell Activation (e.g., CD69 expression, cytokine release) TCR->Activation Initiates signaling cascade

References

Technical Support Center: MAIT Cell Activation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions for researchers encountering weak MAIT cell activation when using the ligand RL-6-Me-7-OH in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly weaker MAIT cell activation with this compound compared to the control ligand 5-OP-RU. Is this expected?

A1: Yes, this is an expected result. This compound is a known weak agonist for Mucosal-Associated Invariant T (MAIT) cells. Published data consistently demonstrates that it is orders of magnitude less potent than ribityluracil adducts like 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU).[1][2]

Q2: What is the molecular basis for the weak MAIT cell activation by this compound?

A2: The reduced potency of this compound stems from two primary molecular factors:

  • Lack of Covalent Bond Formation: Potent MAIT cell agonists, such as 5-OP-RU, form a covalent Schiff base with a critical lysine residue (Lys43) within the MR1 antigen-binding cleft.[1][3] This covalent bond stabilizes the MR1-ligand complex, leading to efficient upregulation of MR1 on the surface of antigen-presenting cells (APCs) for presentation to MAIT cells.[2][3] In contrast, this compound does not form this Schiff base, resulting in a less stable interaction with MR1 and consequently, reduced surface expression.[2]

  • Suboptimal TCR Interaction: The conformation of this compound within the MR1 binding pocket is such that it makes fewer contacts with the MAIT cell T-cell receptor (TCR).[4] Specifically, the ribityl chain of this compound is more sequestered within the MR1 binding cavity, leading to only a single point of contact with the TCR (Tyr95 of the CDR3α loop). This is in contrast to more potent ligands that engage the TCR more extensively.[4]

Q3: Can you provide quantitative data comparing the potency of this compound and 5-OP-RU?

A3: Certainly. The following tables summarize the key quantitative differences in MR1 binding and MAIT cell activation between these two ligands.

Table 1: Comparison of MR1 Binding Affinity

LigandIC50 for MR1 BindingReference
5-OP-RU~4.2 nM[5]
This compound ~2.6 µM [5]

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparison of MAIT Cell Activation Potency

LigandEC50 for MAIT Cell ActivationReference
5-OP-RUNot explicitly stated in provided abstracts, but is the most potent agonist known.[1][6]
This compound ~25 µM [1]

EC50 (half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Troubleshooting Guide

Issue: No discernible MAIT cell activation with this compound.

Potential Cause Troubleshooting Step
Insufficient Ligand Concentration Due to its lower potency, a significantly higher concentration of this compound is required to elicit a response compared to 5-OP-RU. Ensure you are using a concentration in the micromolar range (e.g., >25 µM) as suggested by its EC50 value.[1]
Inadequate Co-stimulation MAIT cell activation is not solely dependent on TCR signaling; it also requires co-stimulatory signals.[7] Ensure your experimental setup includes appropriate co-stimulation, which can be provided by cytokines (e.g., IL-12, IL-18) or TLR agonists.[7][8][9]
APC Viability and Function The antigen-presenting cells (APCs) must be healthy and functional to present the ligand via MR1. Check APC viability and ensure they are capable of MR1 upregulation.
MAIT Cell Viability Confirm the viability of your MAIT cell population.

Experimental Protocols

Key Experiment: In Vitro MAIT Cell Activation Assay

This protocol provides a general framework for assessing MAIT cell activation.

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.

    • Enrich for MAIT cells using magnetic bead-based positive selection for Vα7.2+ cells.

    • Use monocytes or a suitable cell line (e.g., C1R cells overexpressing MR1) as antigen-presenting cells (APCs).[1][10]

  • Antigen Loading of APCs:

    • Incubate APCs with the desired concentration of this compound or the control ligand, 5-OP-RU.

    • A typical incubation time is 18 hours.

  • Co-culture:

    • Co-culture the antigen-loaded APCs with the enriched MAIT cells at an appropriate ratio (e.g., 2:1 MAIT cell to APC ratio).[10]

    • Include co-stimulatory antibodies (e.g., anti-CD28) in the culture medium.[10]

  • Incubation:

    • Incubate the co-culture for a specified period, typically ranging from 6 to 24 hours, depending on the activation marker being assessed.[10]

  • Readout and Analysis:

    • Harvest the cells and stain for flow cytometry analysis.

    • Assess MAIT cell activation by measuring the upregulation of surface markers such as CD69 and CD25, and intracellular cytokine production (e.g., IFN-γ, TNF-α).[10][11]

Visualizations

MAIT_Cell_Activation_Pathway Canonical MAIT Cell Activation Pathway cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell MR1_ER MR1 in ER MR1_Ligand_Complex MR1-Ligand Complex MR1_ER->MR1_Ligand_Complex Ligand_Uptake Ligand Uptake Ligand_Uptake->MR1_ER Binding in ER MR1_Surface Surface MR1 MR1_Ligand_Complex->MR1_Surface Trafficking to Surface MAIT_TCR MAIT TCR MR1_Surface->MAIT_TCR TCR Engagement Signaling_Cascade Signaling Cascade MAIT_TCR->Signaling_Cascade Cytokine_Production Cytokine Production (IFN-γ, TNF-α) Signaling_Cascade->Cytokine_Production Cytotoxicity Cytotoxicity Signaling_Cascade->Cytotoxicity Ligand Microbial Ligand (e.g., 5-OP-RU, this compound) Ligand->Ligand_Uptake

Caption: Canonical MAIT cell activation pathway.

Experimental_Workflow In Vitro MAIT Cell Activation Assay Workflow start Start isolate_cells Isolate PBMCs and Enrich MAIT Cells start->isolate_cells prepare_apcs Prepare APCs start->prepare_apcs coculture Co-culture MAIT Cells and APCs isolate_cells->coculture load_ligand Incubate APCs with Ligand (this compound or 5-OP-RU) prepare_apcs->load_ligand load_ligand->coculture incubate Incubate for 6-24 hours coculture->incubate stain Stain for Flow Cytometry incubate->stain analyze Analyze Activation Markers (CD69, IFN-γ) stain->analyze end End analyze->end

Caption: Workflow for in vitro MAIT cell activation assay.

References

Technical Support Center: Enhancing RL-6-Me-7-OH Potency in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the potency of RL-6-Me-7-OH in functional assays. This compound is a metabolite of the riboflavin (vitamin B2) biosynthesis pathway that acts as a weak agonist for Mucosal-Associated Invariant T (MAIT) cells through its presentation by the MHC class I-related molecule, MR1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in the context of the assays discussed here?

A1: this compound (7-hydroxy-6-methyl-8-D-ribityllumazine) is a weakly antigenic ligand for the MR1 protein. The complex of this compound and MR1 is recognized by the T-cell receptor (TCR) of MAIT cells, leading to their activation. In functional assays, it is used to study MAIT cell responses, although its low potency can present challenges.[1][2]

Q2: Why am I observing a very weak or no response in my MAIT cell activation assay with this compound?

A2: The weak response is likely due to the inherently low potency of this compound as a MAIT cell agonist.[1][2] Several factors can be optimized to enhance the signal, including the choice of antigen-presenting cells (APCs), cell density, incubation time, and the use of co-stimulatory signals. Please refer to the Troubleshooting Guide for detailed optimization strategies.

Q3: What are the typical readouts for a MAIT cell activation assay?

A3: Common readouts include the upregulation of activation markers on the MAIT cell surface, such as CD69 and CD25, which can be measured by flow cytometry. Another key readout is the quantification of cytokine release, primarily Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), using techniques like ELISA or intracellular cytokine staining followed by flow cytometry.

Q4: How should I prepare and store this compound for use in cell culture?

A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. For use in cell culture, the stock solution should be diluted in the appropriate cell culture medium to the final working concentration. It is advisable to prepare fresh dilutions for each experiment to ensure stability.

Q5: Can I use this compound to stimulate peripheral blood mononuclear cells (PBMCs) directly?

A5: Yes, you can use this compound to stimulate MAIT cells within a PBMC population. However, the response may be variable due to differences in the frequency of MAIT cells and the composition of APCs among donors. For more consistent results, consider using isolated MAIT cells co-cultured with a defined APC population.

Troubleshooting Guide

Issue 1: Low Signal-to-Noise Ratio or High Background Activation
Potential Cause Troubleshooting Step Rationale
Suboptimal Antigen-Presenting Cells (APCs) Use APCs with high and stable MR1 expression, such as C1R cells transduced with MR1 (C1R.hMR1).[3][4] Alternatively, use professional APCs like dendritic cells or monocytes, and consider activating them with TLR ligands to enhance MR1 surface expression.[3][5]The level of MR1 expression on the APC surface is critical for presenting the ligand to MAIT cells.[3] Different APCs have varying levels of MR1 and co-stimulatory molecule expression.[5]
Low MAIT Cell Frequency If using PBMCs, consider enriching for MAIT cells using magnetic bead separation or cell sorting for Vα7.2+CD161+ cells.Increasing the effector-to-target ratio can amplify the detectable signal.
Inadequate Co-stimulation Add co-stimulatory cytokines such as IL-12 and IL-18 to the culture.[6] Type I interferons can also act as co-stimulatory signals.[7] Alternatively, include TLR agonists (e.g., TLR2, TLR4, TLR8 agonists) to activate APCs and enhance co-stimulation.[5][8]MR1-TCR signaling alone is often insufficient for robust MAIT cell activation, especially with a weak agonist. Co-stimulatory signals are required for a full response.[5][6]
Suboptimal Cell Density Titrate the density of both MAIT cells and APCs to find the optimal ratio. A common starting point is a 1:1 or 2:1 ratio of Vα7.2+ cells to monocytes.[9]Cell-to-cell contact is essential for MAIT cell activation by APCs. The optimal density ensures efficient interaction.
Inappropriate Incubation Time Perform a time-course experiment to determine the peak of activation. For CD69 expression, this is typically between 6 to 24 hours.[9] For cytokine production, a longer incubation may be necessary.The kinetics of activation marker upregulation and cytokine secretion can vary.
Issue 2: High Variability Between Experiments
Potential Cause Troubleshooting Step Rationale
Inconsistent this compound Activity Prepare fresh dilutions of this compound from a single, quality-controlled stock for each set of experiments. Ensure complete dissolution in the culture medium.The stability of this compound in solution, especially at low concentrations in aqueous media, can affect its potency.
Variable APC Function If using primary APCs, ensure consistent isolation and handling procedures. For cell lines, maintain them in a consistent growth phase and passage number.The activation state and MR1 expression of APCs can fluctuate, leading to variable results.
Donor-to-Donor Variability in Primary Cells When using PBMCs or isolated primary MAIT cells, include multiple donors in each experiment to account for biological variability. Normalize data to a positive control.The frequency and reactivity of MAIT cells can differ significantly between individuals.
Inconsistent Assay Readout Standardize all steps of the readout assay (e.g., antibody staining panels and incubation times for flow cytometry, ELISA plate coating, and development times).Technical variability in the final measurement step can introduce significant error.

Quantitative Data Summary

The following table summarizes the half-maximal effective concentration (EC50) values for this compound and other relevant MAIT cell activators. This data highlights the relatively low potency of this compound.

Compound Reported EC50 Potency Reference
5-OP-RU1-8 pMVery High[10]
RL-7-Me183 nMModerate[10]
This compound ~25 µM Low [2]
JYM7250.3 nMHigh[10]

Experimental Protocols

Protocol 1: MAIT Cell Activation Assay using Flow Cytometry

This protocol describes the stimulation of MAIT cells with this compound and subsequent analysis of the activation marker CD69 by flow cytometry.

Materials:

  • Human PBMCs or isolated MAIT cells and APCs (e.g., C1R.hMR1 cell line)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • Co-stimulatory cytokines (e.g., recombinant human IL-12 and IL-18)

  • Brefeldin A solution

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-TCR Vα7.2, anti-CD161, anti-CD69, and a viability dye

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • 96-well U-bottom culture plate

Procedure:

  • Cell Preparation:

    • If using PBMCs, thaw and wash the cells, then resuspend in complete RPMI-1640 medium.

    • If using a co-culture system, prepare the MAIT cells (e.g., enriched Vα7.2+ cells) and APCs (e.g., C1R.hMR1 cells) and resuspend them in complete RPMI-1640.

  • Cell Plating:

    • Plate 2 x 10^5 PBMCs per well, or a pre-determined optimal number of MAIT cells and APCs (e.g., 1 x 10^5 of each).

  • Stimulation:

    • Prepare serial dilutions of this compound in complete RPMI-1640. Add the diluted compound to the respective wells. Include a vehicle control (DMSO).

    • To enhance the response, add co-stimulatory cytokines (e.g., IL-12 at 10 ng/mL and IL-18 at 50 ng/mL) to designated wells.

    • Include an unstimulated control (medium only) and a positive control (e.g., a potent agonist like 5-OP-RU or PMA/Ionomycin).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

    • For the last 4 hours of incubation, add Brefeldin A to all wells to block cytokine secretion if performing intracellular cytokine staining simultaneously.

  • Staining for Flow Cytometry:

    • Harvest the cells and wash them with PBS.

    • Stain with a viability dye according to the manufacturer's instructions.

    • Wash the cells with FACS buffer.

    • Stain with the surface antibody cocktail (anti-CD3, anti-TCR Vα7.2, anti-CD161, anti-CD69) for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer for acquisition.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on live, single lymphocytes, then on CD3+ T cells.

    • Identify the MAIT cell population as TCR Vα7.2+ CD161++.

    • Determine the percentage of CD69+ cells within the MAIT cell population for each condition.

Protocol 2: Cytokine Release Assay (ELISA)

This protocol outlines the measurement of IFN-γ released into the supernatant of stimulated MAIT cell cultures.

Materials:

  • Supernatants from the MAIT cell activation assay (Protocol 1, step 4, without Brefeldin A).

  • Human IFN-γ ELISA kit.

  • ELISA plate reader.

Procedure:

  • Collect Supernatants: After the incubation period in the MAIT cell activation assay, centrifuge the plate and carefully collect the supernatants from each well. Store at -80°C until use.

  • Perform ELISA: Follow the manufacturer's instructions for the human IFN-γ ELISA kit. This typically involves:

    • Coating the ELISA plate with a capture antibody.

    • Blocking the plate.

    • Adding the standards and collected supernatants.

    • Adding a detection antibody.

    • Adding a substrate solution for color development.

    • Stopping the reaction.

  • Read Plate: Measure the absorbance at the appropriate wavelength using an ELISA plate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of IFN-γ in each sample.

Visualizations

MAIT_Cell_Activation_Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_costim Co-stimulatory Signals cluster_MAIT MAIT Cell RL6Me7OH This compound MR1 MR1 RL6Me7OH->MR1 Binding MR1_RL6 MR1-RL-6-Me-7-OH Complex MR1->MR1_RL6 TCR MAIT TCR MR1_RL6->TCR Signal 1 (TCR Engagement) TLR TLR Signaling_Cascade Intracellular Signaling Cascade TLR->Signaling_Cascade Signal 2 (Co-stimulation) Cytokine_Receptors Cytokine Receptors (e.g., IL-12R, IL-18R) Cytokine_Receptors->Signaling_Cascade Signal 3 (Cytokine Signaling) TCR->Signaling_Cascade CD28 CD28 Activation MAIT Cell Activation Signaling_Cascade->Activation Cytokine_Release Cytokine Release (IFN-γ, TNF-α) Activation->Cytokine_Release Activation_Markers Upregulation of Activation Markers (CD69, CD25) Activation->Activation_Markers

Caption: MR1-dependent MAIT cell activation pathway.

Troubleshooting_Workflow Start Start: Weak or No MAIT Cell Activation with this compound Check_APCs Optimize APCs: - Use high MR1 expressors (e.g., C1R.hMR1) - Activate primary APCs (e.g., with TLR ligands) Start->Check_APCs Add_Costim Enhance Co-stimulation: - Add IL-12 and IL-18 - Include TLR agonists Check_APCs->Add_Costim Response still weak Success Improved MAIT Cell Activation Check_APCs->Success Response improved Optimize_Conditions Optimize Assay Conditions: - Titrate cell densities (MAIT:APC ratio) - Perform time-course experiment Add_Costim->Optimize_Conditions Response still weak Add_Costim->Success Response improved Review_Reagents Review Reagents & Protocol: - Prepare fresh this compound dilutions - Standardize readout procedures Optimize_Conditions->Review_Reagents High variability Optimize_Conditions->Success Response improved Review_Reagents->Success Variability reduced

Caption: Troubleshooting workflow for weak MAIT cell activation.

References

Common pitfalls in handling 7-hydroxy-6-methyl-8-D-ribityllumazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-hydroxy-6-methyl-8-D-ribityllumazine. This guide provides answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals handle this compound effectively in their experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store solid 7-hydroxy-6-methyl-8-D-ribityllumazine?

A: For long-term stability, the solid compound should be stored at or below -20°C, protected from light. For the related compound 6,7-dimethyl-8-ribityllumazine, a stability of at least 4 years is reported under these conditions[1]. Due to the structural similarity, similar stability can be expected. The container should be tightly sealed to prevent moisture absorption.

Q2: What is the best way to dissolve the compound for experiments?

A: Predicted water solubility is approximately 1.85 g/L. For higher concentrations, organic solvents may be necessary. Dimethyl sulfoxide (DMSO) is a common choice for dissolving lumazine derivatives[1]. It is recommended to prepare fresh solutions for each experiment to minimize degradation. If a stock solution in an organic solvent like DMSO is prepared, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: Is 7-hydroxy-6-methyl-8-D-ribityllumazine sensitive to light?

A: Yes, pterin and lumazine derivatives are known to be sensitive to UV-A light.[2][3] Exposure to light can lead to photodegradation, which can affect experimental results.[2][3] Therefore, all handling steps, including solution preparation, storage, and experimentation, should be performed under subdued light conditions. Use of amber vials or tubes wrapped in aluminum foil is highly recommended.

Q4: How does pH affect the stability and properties of the compound?

A: The stability and fluorescence of lumazine derivatives are pH-dependent.[4][5] Generally, extreme pH values (highly acidic or alkaline) should be avoided to prevent degradation. The fluorescence properties of lumazines can also change with pH, which is a critical consideration for fluorescence-based assays.[4][6] It is advisable to work in a buffered solution within a neutral pH range (e.g., pH 6.5-7.5) unless the experimental protocol specifically requires other conditions.

Q5: I am seeing inconsistent fluorescence readings in my assay. What could be the cause?

A: Inconsistent fluorescence can be due to several factors:

  • Photodegradation: Exposure of the compound to light can lead to its degradation and a decrease in fluorescence.

  • pH fluctuations: Small changes in the pH of the buffer can alter the fluorescence quantum yield.[4][6]

  • Compound precipitation: If the concentration of the compound exceeds its solubility in the assay buffer, precipitation can lead to variable readings.

  • Temperature changes: Temperature can influence the binding equilibrium and fluorescence properties of the molecule.[4]

Q6: I suspect my compound has degraded. What are the likely causes?

A: Degradation is most commonly caused by exposure to light, inappropriate pH conditions, or oxidation. The 7-hydroxy group on the pteridine ring makes the molecule susceptible to oxidation.[7] The presence of oxidizing agents or exposure to air for extended periods in solution can lead to degradation. Using freshly prepared solutions and deoxygenated buffers (if the experiment allows) can help mitigate this.

Troubleshooting Guides

Problem: Inconsistent or Low Fluorescence Signal

This guide helps to diagnose and resolve issues related to unreliable fluorescence measurements.

start Start: Inconsistent/Low Fluorescence Signal check_light Is the experiment protected from light? start->check_light protect_light Action: Use amber tubes/ cover with foil. Work in subdued light. check_light->protect_light No check_solution Was the solution prepared fresh? check_light->check_solution Yes protect_light->check_solution prepare_fresh Action: Prepare a fresh solution from solid stock. check_solution->prepare_fresh No check_ph Is the buffer pH stable and appropriate? check_solution->check_ph Yes prepare_fresh->check_ph adjust_ph Action: Verify buffer pH. Use a stable buffer in the neutral range. check_ph->adjust_ph No check_concentration Is the compound concentration within its solubility limit? check_ph->check_concentration Yes adjust_ph->check_concentration adjust_concentration Action: Lower the concentration or add a co-solvent (e.g., DMSO). check_concentration->adjust_concentration No end End: Signal should be stable and reproducible. check_concentration->end Yes adjust_concentration->end

Troubleshooting workflow for fluorescence issues.
Problem: Suspected Compound Degradation

If you observe unexpected experimental outcomes, such as loss of activity or the appearance of extra peaks in analytical separations (e.g., HPLC), compound degradation may be the cause.

Potential CauseRecommended ActionRationale
Light Exposure Work in a dark room or use amber-colored labware. Protect solutions from ambient light.Pterin derivatives can undergo photodegradation upon exposure to UV-A light.[2][3]
Incorrect pH Use a well-buffered solution, ideally in the neutral pH range (6.5-7.5).Extreme pH can catalyze the degradation of the lumazine ring structure.[4]
Oxidation Prepare solutions immediately before use. For sensitive experiments, use deoxygenated buffers.The 7-hydroxy group is susceptible to oxidation, which can alter the compound's structure and properties.[7]
Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.Repeated phase transitions can accelerate the degradation of complex organic molecules in solution.
Contaminated Solvents/Reagents Use high-purity (e.g., HPLC-grade) solvents and fresh, high-quality reagents.Impurities in solvents or reagents can react with and degrade the compound.

Quantitative Data Summary

The following table summarizes key quantitative data for 7-hydroxy-6-methyl-8-D-ribityllumazine. Note that some values are predicted and should be confirmed experimentally.

PropertyValueSourceNotes
Molecular Formula C₁₂H₁₆N₄O₇PubChem[8]
Molecular Weight 328.28 g/mol PubChem[8]
Predicted Water Solubility 1.85 g/LFooDB[5]ALOGPS Prediction
Predicted LogP -2.1FooDB[5]ALOGPS Prediction
pKa (Strongest Acidic) 6.97FooDB[5]ChemAxon Prediction

Experimental Protocol: Preparation of a Standard Solution for Fluorescence Assay

This protocol outlines the steps for preparing a standard solution of 7-hydroxy-6-methyl-8-D-ribityllumazine, minimizing the risk of degradation.

Materials:

  • 7-hydroxy-6-methyl-8-D-ribityllumazine (solid)

  • Anhydrous DMSO (HPLC grade)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • Amber-colored microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Work in a subdued light environment.

  • Allow the vial of solid 7-hydroxy-6-methyl-8-D-ribityllumazine to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh a small amount of the solid compound (e.g., 1 mg) and transfer it to an amber microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex the tube until the solid is completely dissolved.

  • This stock solution can be stored at -80°C in small, single-use aliquots.

  • For the experiment, thaw one aliquot of the DMSO stock solution.

  • Perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations for your standard curve. Ensure thorough mixing at each dilution step.

  • Use the freshly prepared dilutions immediately in your fluorescence assay to ensure accuracy and reproducibility.

Context in Riboflavin Biosynthesis

7-hydroxy-6-methyl-8-D-ribityllumazine is structurally related to key intermediates in the riboflavin (Vitamin B2) biosynthesis pathway. The diagram below illustrates the final steps of this pathway.

sub1 5-amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione intermediate 6,7-dimethyl-8-D-ribityllumazine sub1->intermediate Lumazine Synthase sub2 3,4-dihydroxy-2-butanone 4-phosphate sub2->intermediate product Riboflavin (Vitamin B2) intermediate->product Riboflavin Synthase target_compound 7-hydroxy-6-methyl-8-D-ribityllumazine (Structurally Related Analog) intermediate->target_compound Structural Similarity

Simplified Riboflavin Biosynthesis Pathway.

References

Technical Support Center: Method Refinement for Consistent RL-6-Me-7-OH Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent and reliable results in experiments involving RL-6-Me-7-OH. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound (7-hydroxy-6-methyl-8-D-ribityllumazine) is a metabolite derived from the riboflavin (vitamin B2) biosynthetic pathway.[1][2] Its primary known biological activity is the weak activation of Mucosal Associated Invariant T (MAIT) cells.[1][3][4] This activation occurs when this compound is presented by the MHC class I-related molecule, MR1, to the MAIT T cell receptor (TCR).[5]

Q2: How does the potency of this compound compare to other MAIT cell activators?

This compound is considered a weak activator of MAIT cells, with a reported EC50 of 25 μM.[1] It is less potent than other pyrimidine antigens derived from the riboflavin synthesis pathway, such as 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), which is the most potent known MAIT cell agonist to date.[1]

Q3: What are the common challenges encountered when working with this compound?

A significant challenge is the instability of the complex formed between MR1 and this compound, which can complicate the production of stable MR1 tetramers for research purposes.[5] Additionally, due to its nature as a metabolite, ensuring purity and stability of the compound itself is crucial for obtaining reproducible results.

Q4: What are the recommended storage and handling conditions for this compound?

While specific stability studies on this compound are not widely published, general best practices for similar light-sensitive and potentially unstable small molecules should be followed. It is advisable to store this compound as a solid at -20°C or lower, protected from light and moisture. For experimental use, prepare fresh solutions in a suitable solvent and use them promptly. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common problems encountered during MAIT cell activation assays using this compound.

Problem Potential Cause Suggested Solution
No or low MAIT cell activation Degraded this compound: The compound may have degraded due to improper storage or handling.Prepare fresh this compound solution from a new aliquot. Ensure proper storage conditions (-20°C or -80°C, protected from light).
Suboptimal this compound concentration: The concentration used may be too low to elicit a detectable response.Perform a dose-response experiment to determine the optimal concentration. The reported EC50 is 25 μM.[1]
Issues with antigen-presenting cells (APCs): APCs may have low MR1 expression or may not be healthy.Use APCs known to express high levels of MR1. Check cell viability and passage number.
Problems with MAIT cells: The MAIT cell population may be too small or unresponsive.Enrich for MAIT cells or use a well-characterized MAIT cell line or clone. Ensure the viability of the cells.
High background activation Contamination of reagents: Reagents, including media and serum, may be contaminated with other microbial products that activate MAIT cells.Use sterile, endotoxin-free reagents. Test each new batch of serum for background MAIT cell activation.
Cytokine-mediated activation: APCs may be releasing cytokines (e.g., IL-12, IL-18) that cause TCR-independent MAIT cell activation.[6]Include an MR1-blocking antibody as a negative control to differentiate between TCR-dependent and -independent activation.
Inconsistent results between experiments Variability in cell numbers: Inconsistent numbers of APCs or MAIT cells can lead to variable results.Carefully count cells before each experiment and maintain a consistent APC to MAIT cell ratio.
Variability in this compound preparation: Inconsistent preparation of the this compound solution can affect its effective concentration.Prepare a stock solution of this compound, aliquot, and store appropriately. Use a fresh aliquot for each experiment.
Assay timing: The timing of incubation steps can impact the level of activation observed.Adhere strictly to the optimized incubation times in your protocol.

Data Presentation

Table 1: Potency of Selected MR1 Ligands in MAIT Cell Activation

CompoundTypeFunctionReported Potency
5-OP-RU PyrimidineAgonistMost potent known agonist
This compound LumazineAgonistWeak activation (EC50 = 25 μM)[1]
RL-6,7-diMe LumazineAgonistWeak activation[1]
Ac-6-FP PterinAntagonistInhibits 5-OP-RU activation (IC50 = 0.1 μM)[2]
6-FP PterinAntagonistWeakly inhibits bacterial supernatant activation[2]

Experimental Protocols

Protocol: In Vitro MAIT Cell Activation Assay

This protocol outlines a general procedure for assessing MAIT cell activation by this compound using human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Human PBMCs

  • This compound

  • Anti-human CD3, CD8, CD161, TCR Vα7.2, IFN-γ, TNF-α antibodies

  • Brefeldin A

  • Cell activation cocktail (e.g., PMA/Ionomycin) as a positive control

  • MR1-blocking antibody (e.g., 26.5) as a negative control

Procedure:

  • Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.

  • Stimulation:

    • Plate 1 x 10^6 PBMCs per well in a 96-well plate.

    • Add this compound to the desired final concentrations (e.g., in a dose-response from 1 µM to 100 µM).

    • Include a vehicle control (e.g., DMSO).

    • Include a positive control (e.g., cell activation cocktail).

    • For specificity, include a condition with this compound and an MR1-blocking antibody.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Intracellular Cytokine Staining:

    • Add Brefeldin A to each well for the last 4-6 hours of incubation to inhibit cytokine secretion.

    • Harvest the cells and wash with PBS.

    • Stain for surface markers (CD3, CD8, CD161, TCR Vα7.2) according to the antibody manufacturer's protocol.

    • Fix and permeabilize the cells using a commercial kit.

    • Stain for intracellular cytokines (IFN-γ, TNF-α).

  • Flow Cytometry: Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on MAIT cells (e.g., CD3+CD8+CD161++TCR Vα7.2+) and analyze the expression of IFN-γ and TNF-α to determine the level of activation.

Visualizations

Signaling Pathways

MAIT_Cell_Activation MAIT Cell Activation Pathways cluster_tcr_dependent TCR-Dependent Activation cluster_tcr_independent TCR-Independent Activation antigen This compound (or other Vitamin B metabolite) apc Antigen Presenting Cell (APC) antigen->apc Uptake mr1 MR1 apc->mr1 Loading mait_tcr MAIT TCR (Vα7.2) mr1->mait_tcr Presentation mait_cell MAIT Cell mait_tcr->mait_cell Signal 1 cytokines_tcr IFN-γ, TNF-α Granzyme B mait_cell->cytokines_tcr Effector Functions cytokines_stim IL-12, IL-18 cytokine_receptors Cytokine Receptors cytokines_stim->cytokine_receptors Binding mait_cell_ind MAIT Cell cytokine_receptors->mait_cell_ind Signaling cytokines_ind IFN-γ mait_cell_ind->cytokines_ind Effector Functions

Caption: TCR-dependent and -independent pathways of MAIT cell activation.

Experimental Workflow

Experimental_Workflow MAIT Cell Activation Assay Workflow start Isolate PBMCs culture Culture PBMCs in 96-well plate start->culture stimulate Stimulate with this compound (and controls) culture->stimulate incubate Incubate 18-24h stimulate->incubate brefeldin Add Brefeldin A (last 4-6h) incubate->brefeldin stain Surface and Intracellular Staining brefeldin->stain acquire Flow Cytometry Acquisition stain->acquire analyze Data Analysis (Gate on MAIT cells) acquire->analyze Troubleshooting_Logic Troubleshooting Low MAIT Cell Activation node_rect node_rect start Low/No Activation? check_positive_control Positive Control OK? start->check_positive_control check_reagents Check Reagent Validity (this compound, Antibodies) check_positive_control->check_reagents No check_cells Check Cell Viability and MR1 Expression check_positive_control->check_cells Yes optimize_conc Optimize this compound Concentration check_reagents->optimize_conc fail Consult Further check_reagents->fail check_cells->optimize_conc check_cells->fail success Problem Solved optimize_conc->success

References

Addressing variability in RL-6-Me-7-OH experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in experimental outcomes involving RL-6-Me-7-OH. The information is tailored for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

A1: this compound (7-hydroxy-6-methyl-8-D-ribityllumazine) is a metabolite of the riboflavin (Vitamin B2) biosynthesis pathway. Its primary known biological activity is the activation of Mucosal Associated Invariant T (MAIT) cells through its presentation by the MR1 molecule.[1][2][3] It is considered a weaker agonist for MAIT cells compared to other related pyrimidine intermediates like 5-OP-RU.[3][4]

Q2: We are observing inconsistent or no MAIT cell activation with this compound. What are the potential causes?

A2: Variability in MAIT cell activation assays can stem from multiple factors. These can be broadly categorized into issues with the compound itself, the cell culture system, or the experimental protocol. A systematic approach to troubleshooting is crucial.

Q3: How critical is the purity and stability of this compound for experimental success?

A3: The purity and stability of this compound are critical. As a small molecule agonist, contaminants or degradation products could interfere with its binding to MR1 or have off-target effects. It is known that the MR1-RL-6-Me-7-OH complex can be unstable, which may contribute to experimental variability.[1] Proper storage, as with many 7-OH compounds, is essential; it should be kept in a cool, dark, and dry place to prevent degradation.[5]

Q4: Are there specific cell line characteristics that can influence the outcome of this compound experiments?

A4: Yes, the characteristics of the antigen-presenting cells (APCs) and the MAIT cells are critical. The APCs must express sufficient levels of MR1. The origin and state of the MAIT cells (e.g., from peripheral blood, tissue, or a cell line) can also significantly impact their responsiveness.

Q5: Can the experimental setup itself introduce variability?

A5: Absolutely. Factors such as incubation times, cell seeding densities, and the type of assay used to measure activation (e.g., cytokine ELISA, flow cytometry for activation markers) can all contribute to variability.[6][7] It is important to have a standardized protocol and run appropriate controls in every experiment.

Troubleshooting Guides

Problem 1: Low or No MAIT Cell Activation

Possible Causes & Solutions

Potential Cause Troubleshooting Step
Compound Integrity Verify Compound Quality: Confirm the purity and integrity of your this compound stock. If possible, use a fresh batch or a lot from a reputable supplier. Consider analytical techniques like HPLC-MS to check for degradation.
Proper Storage: Ensure the compound is stored correctly (cool, dark, and dry) to prevent degradation.[5] Prepare fresh dilutions for each experiment from a stock solution.
Cell Health & Density Assess Cell Viability: Check the viability of both your antigen-presenting cells (APCs) and MAIT cells before starting the experiment. Low viability will lead to poor responses.
Optimize Cell Seeding Density: Titrate the number of APCs and MAIT cells to find the optimal ratio and density for activation.
Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination, which can alter cellular responses.[7]
MR1 Expression Confirm MR1 Expression: Verify that your APCs express sufficient levels of MR1 on their surface. This can be done by flow cytometry if an anti-MR1 antibody is available.
Experimental Protocol Optimize Incubation Time: The kinetics of this compound presentation and MAIT cell activation may vary. Perform a time-course experiment to determine the optimal incubation period.
Use Positive Controls: Always include a potent, known MAIT cell agonist (e.g., 5-OP-RU) as a positive control to ensure the assay system is working correctly.
Problem 2: High Background or Non-Specific Activation

Possible Causes & Solutions

Potential Cause Troubleshooting Step
Reagent Contamination Check Media and Reagents: Ensure that cell culture media, serum, and other reagents are not contaminated with other microbial products that could non-specifically activate T cells.
Cell Culture Conditions Cell Passage Number: High passage numbers can lead to altered cell behavior.[7][8] Use cells within a defined passage range.
Cell Stress: Over-confluent or stressed cells can behave unpredictably. Ensure cells are healthy and in the logarithmic growth phase.[8]
Assay Readout Antibody Specificity (for Flow Cytometry/ELISA): If using antibodies for readout, ensure they are specific and properly titrated to minimize non-specific binding.[9][10]
Problem 3: Poor Reproducibility Between Experiments

Possible Causes & Solutions

Potential Cause Troubleshooting Step
Protocol Adherence Standardize Protocol: Ensure strict adherence to the experimental protocol across all replicates and experiments.[8] Even minor variations in pipetting, timing, or reagents can introduce variability.[8][11]
Reagent Variability Use Consistent Reagent Lots: Use the same lot of critical reagents (e.g., FBS, cell culture media, this compound) for a set of experiments to minimize lot-to-lot variability.[11]
Operator Variation Consistent Handling: Ensure consistent cell handling techniques, as variations in pipetting can stress cells and affect outcomes.[8]
Data Analysis Standardize Analysis Parameters: Use consistent parameters for data analysis, such as gating strategies in flow cytometry or curve fitting for dose-response data.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate expected outcomes and potential variability in a typical MAIT cell activation experiment using this compound.

Table 1: Example Dose-Response of this compound on MAIT Cell Activation (IFN-γ Production)

Concentration (µM)Mean IFN-γ (pg/mL)Standard Deviation
0 (Vehicle)5015
0.17520
125055
10800150
501200220
1001350250

Table 2: Troubleshooting Scenarios and Expected Outcomes

Scenario This compound (10 µM) Positive Control (e.g., 5-OP-RU) Vehicle Control Interpretation
Expected Result High ActivationHigh ActivationLow ActivationExperiment successful.
Scenario A Low ActivationHigh ActivationLow ActivationPotential issue with this compound compound integrity or concentration.
Scenario B Low ActivationLow ActivationLow ActivationSystemic issue with cells (APCs or MAIT cells) or assay reagents.
Scenario C High ActivationHigh ActivationHigh ActivationHigh background, potential contamination of reagents or cell culture.

Experimental Protocols

Protocol 1: In Vitro MAIT Cell Activation Assay

This protocol outlines a general procedure for assessing MAIT cell activation by this compound using co-culture with antigen-presenting cells.

Materials:

  • Antigen-presenting cells (APCs) expressing MR1 (e.g., C1R cell line)

  • MAIT cells (isolated from PBMCs or a cell line)

  • Complete RPMI-1640 medium

  • This compound

  • Positive control agonist (e.g., 5-OP-RU)

  • Vehicle control (e.g., DMSO)

  • 96-well flat-bottom tissue culture plate

  • Assay kit for measuring desired readout (e.g., IFN-γ ELISA kit)

Procedure:

  • Cell Seeding: Seed APCs into a 96-well plate at a pre-optimized density (e.g., 5 x 10^4 cells/well) and allow them to adhere if necessary.

  • Compound Addition: Prepare serial dilutions of this compound, positive control, and vehicle control in complete medium. Add the diluted compounds to the respective wells containing APCs.

  • MAIT Cell Addition: Add MAIT cells to each well at a pre-optimized ratio with APCs (e.g., 1:1 ratio).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a pre-determined optimal time (e.g., 24-48 hours).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.

  • Readout: Perform the readout assay (e.g., IFN-γ ELISA) according to the manufacturer's instructions.

Visualizations

MAIT_Cell_Activation_Pathway MAIT Cell Activation by this compound cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell RL6Me7OH This compound MR1 MR1 RL6Me7OH->MR1 Binding RL6_MR1 This compound:MR1 Complex MR1->RL6_MR1 Complex Formation TCR MAIT TCR RL6_MR1->TCR TCR Engagement Signaling Downstream Signaling Cascade TCR->Signaling Recognition Activation Cellular Activation (Cytokine Production, etc.) Signaling->Activation Troubleshooting_Workflow Troubleshooting Workflow for this compound Experiments Start Inconsistent/No MAIT Cell Activation Check_Compound Step 1: Verify Compound Integrity - Purity - Storage - Fresh Dilutions Start->Check_Compound Check_Cells Step 2: Assess Cell Health - Viability - Passage Number - Mycoplasma Check_Compound->Check_Cells Check_Protocol Step 3: Review Experimental Protocol - Controls (Positive/Negative) - Incubation Times - Cell Densities Check_Cells->Check_Protocol Analyze_Data Step 4: Re-evaluate Data Analysis - Gating Strategy - Statistical Methods Check_Protocol->Analyze_Data Outcome Identify and Resolve Issue Analyze_Data->Outcome

References

Validation & Comparative

A Comparative Guide to MR1 Ligands: RL-6-Me-7-OH vs. 5-OP-RU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The major histocompatibility complex, class I-related protein (MR1) has emerged as a promising target for novel immunotherapies due to its role in presenting microbial-derived metabolites to Mucosal-Associated Invariant T (MAIT) cells. This guide provides a detailed comparison of two key MR1 ligands, the stable but less potent 7-hydroxy-6-methyl-8-D-ribityllumazine (RL-6-Me-7-OH) and the highly potent but unstable 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU). This objective analysis, supported by experimental data, aims to assist researchers in selecting the appropriate ligand for their specific research needs.

Ligand Overview and Properties

This compound is a bicyclic lumazine derivative, a more thermodynamically stable compound.[1] In contrast, 5-OP-RU is a highly potent pyrimidine-based MAIT cell antigen formed by the non-enzymatic condensation of 5-amino-6-D-ribitylaminouracil (5-A-RU), an intermediate in the microbial riboflavin synthesis pathway, and methylglyoxal (MGO), a byproduct of glycolysis.[2][3][4] The inherent instability of 5-OP-RU in aqueous solutions presents a significant challenge for its experimental use.[3][5]

PropertyThis compound5-OP-RUReference(s)
Chemical Class RibityllumazineRibitylpyrimidine[1]
Origin Derivative of riboflavin biosynthesisCondensation product of 5-A-RU and methylglyoxal[2][4]
Stability Thermodynamically stableHighly unstable in aqueous solution[1][3][5]
MAIT Cell Activation Weak agonistPotent agonist[1][4]
MR1 Binding Binds MR1Binds MR1 and forms a covalent Schiff base with Lys43[2][6]

Comparative Performance Data

ParameterThis compound5-OP-RUReference(s)
MAIT Cell Activation Potency (EC50) ~25 µM~2 pM (in non-aqueous solvent)[2][4]
MR1 Upregulation PoorStrong[6][7]

Mechanism of Action and Signaling Pathway

Both this compound and 5-OP-RU activate MAIT cells through their presentation by MR1 on antigen-presenting cells (APCs). However, their interaction with MR1 differs. 5-OP-RU forms a covalent Schiff base with a lysine residue (Lys43) within the MR1 binding cleft, a feature that contributes to its potent activity.[2][6] this compound, being a lumazine, does not form this covalent bond and consequently upregulates surface MR1 expression poorly.[6] Upon recognition of the MR1-ligand complex by the MAIT T cell receptor (TCR), a signaling cascade is initiated, leading to MAIT cell activation, proliferation, and the secretion of pro-inflammatory cytokines such as IFN-γ and TNF-α, as well as cytotoxic molecules.[3][8]

MR1_Signaling_Pathway MR1-Mediated MAIT Cell Activation Pathway cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell Ligand Ligand MR1 MR1 Ligand->MR1 Binding MR1_Ligand_Complex MR1-Ligand Complex MR1->MR1_Ligand_Complex Presentation MAIT_TCR MAIT TCR MR1_Ligand_Complex->MAIT_TCR Signaling_Cascade Intracellular Signaling (e.g., LCK, ZAP70) MAIT_TCR->Signaling_Cascade Recognition Activation MAIT Cell Activation Signaling_Cascade->Activation Effector_Functions Effector Functions: - Cytokine Production (IFN-γ, TNF-α) - Cytotoxicity (Granzyme B) - Proliferation Activation->Effector_Functions Experimental_Workflow Workflow for Comparing MR1 Ligand Potency Start Start Prepare_Cells Prepare APCs and MAIT Cells/PBMCs Start->Prepare_Cells Ligand_Prep Prepare Serial Dilutions of This compound and 5-OP-RU Start->Ligand_Prep Co-culture Co-culture Cells with Ligands Prepare_Cells->Co-culture Ligand_Prep->Co-culture Incubate Incubate (18-24h) Co-culture->Incubate Add_BFA Add Brefeldin A (optional, for cytokine analysis) Incubate->Add_BFA Harvest_Stain Harvest and Stain Cells (Surface & Intracellular) Incubate->Harvest_Stain Add_BFA->Harvest_Stain FACS Analyze by Flow Cytometry Harvest_Stain->FACS Data_Analysis Data Analysis: - % CD69+ MAIT Cells - % Cytokine+ MAIT Cells - EC50 Calculation FACS->Data_Analysis End End Data_Analysis->End

References

Validating RL-6-Me-7-OH as a Specific MR1 Binder: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 7-hydroxy-6-methyl-8-D-ribityllumazine (RL-6-Me-7-OH) with other known ligands for the Major Histocompatibility Complex, Class I-related protein (MR1). The data presented herein is compiled from multiple studies to offer an objective validation of this compound's role as a specific, albeit weak, binder and activator of the MR1 pathway, which is crucial for the activation of Mucosal-Associated Invariant T (MAIT) cells.

Comparative Analysis of MR1 Ligands

The interaction of small molecule ligands with MR1 is a critical step in the activation of MAIT cells, which play a significant role in immunity against microbial infections. The potency of these ligands varies, ranging from strong activators to inhibitors. This compound is a ribityllumazine derivative that has been identified as a metabolite from the riboflavin (vitamin B2) synthesis pathway in microbes.[1][2][3] It is characterized as a weak agonist for MAIT cell activation when compared to other well-established MR1 ligands.[2][4][5]

Below is a summary of quantitative data comparing this compound to other key MR1 binders.

LigandTypePotency (EC50/IC50)Schiff Base Formation with MR1 (Lys43)Effect on MR1 Surface ExpressionMAIT Cell ActivationReference
This compound AgonistWeak (EC50 ≈ 25 µM)NoWeak inductionWeak activation[4][5][6]
5-OP-RU Potent AgonistHigh (pmol concentrations)YesStrong inductionStrong activation[4][5][7]
rRL-6-CH2OH AgonistStronger than this compoundNoInduces expressionStrong activation[1][8][9]
RL-6,7-diMe AgonistWeaker than 5-OP-RUNoInduces expressionModerate activation[1][4]
6-FP Antagonist/InhibitorHigh affinity (IC50 ≈ 110 nM)YesStrong inductionInhibits activation by agonists[6][7][10]
Ac-6-FP Antagonist/InhibitorHigh affinity (IC50 ≈ 40 nM)YesStrong inductionInhibits activation by agonists[6][7][10]
Diclofenac Metabolites AgonistModerateNoNo detectable upregulationWeak to moderate activation[1][10]
DB28 / NV18.1 InhibitorWeak binder (IC50 > 100 µM)NoDownregulation (ER retention)Inhibits activation[6][11]

Signaling Pathways and Experimental Workflows

To understand the validation process, it is essential to visualize the underlying biological pathways and the experimental procedures used to probe them.

MR1_Signaling_Pathway MR1-Mediated MAIT Cell Activation Pathway cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell Microbial_Metabolites Microbial Riboflavin Metabolites (e.g., 5-A-RU + Methylglyoxal) Ligand_Formation Formation of Ligands (e.g., 5-OP-RU, this compound) Microbial_Metabolites->Ligand_Formation MR1_Ligand_Complex MR1-Ligand Complex Ligand_Formation->MR1_Ligand_Complex Loading MR1_ER MR1 in Endoplasmic Reticulum MR1_ER->MR1_Ligand_Complex Ligand Binding MR1_Surface MR1 Surface Expression MR1_Ligand_Complex->MR1_Surface Trafficking MAIT_TCR MAIT T-Cell Receptor (TCR) MR1_Surface->MAIT_TCR Antigen Presentation MAIT_Activation MAIT Cell Activation MAIT_TCR->MAIT_Activation Recognition Cytokine_Release Cytokine Release (IFN-γ, TNF-α, IL-17) MAIT_Activation->Cytokine_Release Cytotoxicity Cytotoxic Response MAIT_Activation->Cytotoxicity

Caption: MR1 signaling pathway leading to MAIT cell activation.

Experimental_Workflow Workflow for Validating MR1 Binders Start Start: Synthesize/Isolate Ligand (e.g., this compound) Binding_Assay Biochemical Binding Assay (e.g., Fluorescence Polarization) Start->Binding_Assay Cell_Based_Assays Cell-Based Assays Start->Cell_Based_Assays Analyze_Data Analyze and Compare Data (EC50, IC50, % Activation) Binding_Assay->Analyze_Data MR1_Upregulation MR1 Surface Upregulation Assay Cell_Based_Assays->MR1_Upregulation MAIT_Activation_Assay MAIT Cell Activation Assay Cell_Based_Assays->MAIT_Activation_Assay Competitive_Assay Competitive Binding Assay Cell_Based_Assays->Competitive_Assay MR1_Upregulation->Analyze_Data MAIT_Activation_Assay->Analyze_Data Competitive_Assay->Analyze_Data Conclusion Conclusion on Ligand Specificity and Potency Analyze_Data->Conclusion

Caption: General experimental workflow for validating MR1 binders.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize MR1 ligands.

MAIT Cell Activation Assay

This assay measures the ability of a ligand to activate MAIT cells when presented by MR1-expressing antigen-presenting cells (APCs).

Objective: To quantify the potency of a ligand in activating MAIT cells.

Methodology:

  • Cell Culture:

    • Maintain an MR1-expressing cell line (e.g., A549, C1R.MR1) and a MAIT cell line or primary MAIT cells.[12]

    • Culture cells in appropriate media and conditions.

  • Ligand Loading:

    • Plate APCs at a suitable density in a 96-well plate.

    • Add the test ligand (e.g., this compound) at various concentrations.

    • Include positive (e.g., 5-OP-RU) and negative (e.g., vehicle control, 6-FP) controls.[7]

    • Incubate for a sufficient time (e.g., 2-4 hours) to allow for ligand uptake and presentation by MR1.

  • Co-culture:

    • Add MAIT cells to the wells containing the ligand-loaded APCs.

    • Co-culture for 18-24 hours.

  • Readout:

    • ELISA/CBA: Collect the supernatant and measure the concentration of secreted cytokines, such as Interferon-gamma (IFN-γ) or Tumor Necrosis Factor-alpha (TNF-α), using an enzyme-linked immunosorbent assay (ELISA) or a cytometric bead array (CBA).

    • Flow Cytometry: Stain the MAIT cells for activation markers like CD69 or CD137 and analyze by flow cytometry.[13]

  • Data Analysis:

    • Plot the cytokine concentration or percentage of activated MAIT cells against the ligand concentration.

    • Calculate the EC50 value, which is the concentration of the ligand that induces a half-maximal response.

MR1 Surface Upregulation Assay

This assay determines if a ligand can stabilize MR1 in the endoplasmic reticulum and promote its trafficking to the cell surface.

Objective: To assess the ability of a ligand to bind to and stabilize MR1, leading to its surface expression.

Methodology:

  • Cell Culture:

    • Use a cell line that expresses MR1 (e.g., C1R.MR1 or THP-1.MR1).

  • Ligand Incubation:

    • Incubate the cells with various concentrations of the test ligand (e.g., this compound) overnight.

    • Include known inducers (e.g., Ac-6-FP) as positive controls and a vehicle control.[11][14]

  • Staining and Flow Cytometry:

    • Wash the cells to remove unbound ligand.

    • Stain the cells with a fluorescently labeled monoclonal antibody specific for folded MR1.

    • Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI) of MR1 staining.

  • Data Analysis:

    • Plot the MFI of MR1 against the ligand concentration to determine the ligand's ability to induce MR1 surface expression.

Competitive Binding Assay

This assay is used to determine the binding affinity of a test ligand by measuring its ability to compete with a known, high-affinity fluorescently labeled ligand.

Objective: To determine the relative binding affinity (IC50) of a ligand for MR1.

Methodology:

  • Reagents:

    • Recombinant soluble MR1 protein.

    • A high-affinity fluorescently labeled MR1 ligand (probe).

    • The unlabeled test ligand (competitor, e.g., this compound).

  • Assay Setup (Fluorescence Polarization):

    • In a microplate, combine a fixed concentration of recombinant MR1 and the fluorescent probe.

    • Add increasing concentrations of the unlabeled competitor ligand.

    • Incubate the mixture to reach binding equilibrium.

  • Measurement:

    • Measure the fluorescence polarization (FP) of the samples. The binding of the fluorescent probe to the large MR1 protein results in a high FP value. When the unlabeled competitor displaces the probe, the FP value decreases.

  • Data Analysis:

    • Plot the FP values against the concentration of the competitor ligand.

    • Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the fluorescent probe's binding. This value is inversely proportional to the binding affinity of the competitor.[6]

Conclusion

The collective evidence from various experimental approaches validates this compound as a specific binder of MR1. However, its functional consequence is that of a weak MAIT cell agonist, particularly when compared to potent activators like 5-OP-RU. This is structurally explained by its inability to form a covalent Schiff base with Lys43 within the MR1 binding cleft, a characteristic shared with some other non-covalent MR1 binders.[1][2][5] The comparative data and standardized protocols provided in this guide serve as a valuable resource for researchers in the field of immunology and drug development, enabling a more informed selection and characterization of MR1-targeting compounds.

References

A Comparative Guide to MAIT Cell Activation by RL-6-Me-7-OH and rRL-6-CH2OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Mucosal-Associated Invariant T (MAIT) cell activating properties of two key ribityllumazine-based ligands: 7-hydroxy-6-methyl-8-D-ribityllumazine (RL-6-Me-7-OH) and reduced 6-hydroxymethyl-8-D-ribityllumazine (rRL-6-CH2OH). This analysis is supported by experimental data from peer-reviewed studies to assist researchers in selecting the appropriate ligand for their MAIT cell-related investigations.

Introduction to MAIT Cell Ligands

MAIT cells are a unique subset of innate-like T cells that recognize small molecule metabolites derived from the microbial riboflavin (vitamin B2) synthesis pathway.[1][2][3] These metabolites are presented by the non-polymorphic MHC class I-related molecule, MR1.[1][2] The interaction between the MAIT T cell receptor (TCR) and the MR1-ligand complex triggers MAIT cell activation, leading to cytokine production and cytotoxic responses. This compound and rRL-6-CH2OH are two such ribityllumazine derivatives that have been instrumental in elucidating the mechanisms of MAIT cell activation.[3][4]

Comparative Analysis of MAIT Cell Activation

Experimental evidence consistently demonstrates that while both this compound and rRL-6-CH2OH can activate MAIT cells, rRL-6-CH2OH is a significantly more potent agonist.[5][6] The structural basis for this difference lies in the conformation of the ligand when bound to MR1 and the subsequent interaction with the MAIT TCR.

The ribityl chain of the ligand plays a crucial role in MAIT TCR recognition.[7][8] In the MR1-rRL-6-CH2OH complex, the ribityl group is prominently displayed, allowing for robust engagement with both the CDR3α and CDR3β loops of the MAIT TCR.[5][7] Specifically, the conserved Tyr95 of the CDR3α loop forms a critical hydrogen bond with the ribityl group.[4][7] In contrast, the ribityl chain of this compound is more sequestered within the MR1 binding cleft.[7] This altered presentation results in fewer contacts with the MAIT TCR, primarily engaging only the Tyr95 of the CDR3α loop, which likely accounts for its reduced potency.[7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for MAIT cell activation by this compound and rRL-6-CH2OH, compiled from published literature.

ParameterThis compoundrRL-6-CH2OHReference
MAIT Cell Activation (EC50) ~25 µMMore potent than this compound[9]
MAIT TCR Binding Affinity WeakerStronger[5]
MR1 Binding Binds MR1Binds MR1[3][9]

Note: Direct EC50 values for rRL-6-CH2OH are not consistently reported in the initial search results, but its higher potency is well-established.

Experimental Protocols

The following are generalized protocols for assessing MAIT cell activation by this compound and rRL-6-CH2OH. Specific details may vary between laboratories and experimental systems.

In Vitro MAIT Cell Activation Assay

This assay measures the activation of MAIT cells in response to antigen-presenting cells (APCs) pulsed with a specific ligand.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated MAIT cells and APCs (e.g., monocytes, B cells)

  • This compound and rRL-6-CH2OH

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Brefeldin A

  • Anti-CD69, Anti-IFN-γ, Anti-TNF antibodies for flow cytometry

  • 96-well cell culture plates

Procedure:

  • APC Preparation: Seed APCs (e.g., 8 x 10^4 cells/well) in a 96-well plate and incubate overnight.

  • Ligand Loading: Add varying concentrations of this compound or rRL-6-CH2OH to the APCs and incubate for a sufficient duration to allow for MR1 loading.

  • Co-culture: Add MAIT cells (e.g., 1-2 x 10^5 cells/well) to the ligand-pulsed APCs.

  • Incubation: Co-culture the cells for a designated period (e.g., 5-24 hours).

  • Protein Transport Inhibition: For intracellular cytokine staining, add Brefeldin A for the final 4-6 hours of incubation.

  • Staining and Analysis: Harvest the cells and stain for surface markers (e.g., CD69) and intracellular cytokines (e.g., IFN-γ, TNF). Analyze the samples by flow cytometry to determine the percentage of activated MAIT cells.[10][11]

MR1 Tetramer Staining

This method is used to identify and quantify MAIT cells based on their ability to bind to MR1-ligand complexes.

Materials:

  • PBMCs or other cell suspensions containing MAIT cells

  • Fluorochrome-labeled MR1 tetramers loaded with this compound or rRL-6-CH2OH

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Antibodies against T cell surface markers (e.g., CD3, TCR Vα7.2)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of PBMCs or other target cells.

  • Tetramer Staining: Incubate the cells with the MR1-ligand tetramer at a predetermined optimal concentration and temperature.

  • Surface Marker Staining: Add antibodies against other cell surface markers to identify the MAIT cell population.

  • Washing: Wash the cells to remove unbound tetramers and antibodies.

  • Analysis: Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer.

Visualizations

Signaling Pathway for MAIT Cell Activation

MAIT_Cell_Activation_Pathway MAIT Cell Activation Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell MR1 MR1 MR1_Ligand MR1-Ligand Complex MR1->MR1_Ligand Ligand This compound or rRL-6-CH2OH Ligand->MR1 Binding MAIT_TCR MAIT TCR MR1_Ligand->MAIT_TCR TCR Engagement Signaling Downstream Signaling (LCK, ZAP70, etc.) MAIT_TCR->Signaling Signal Transduction Activation MAIT Cell Activation (Cytokine production, Cytotoxicity) Signaling->Activation

Caption: TCR-mediated activation of MAIT cells.

Experimental Workflow for MAIT Cell Activation Assay

Experimental_Workflow Workflow for In Vitro MAIT Cell Activation Assay A 1. Seed Antigen Presenting Cells (APCs) B 2. Load APCs with This compound or rRL-6-CH2OH A->B C 3. Add MAIT Cells (Co-culture) B->C D 4. Incubate (5-24 hours) C->D E 5. Add Brefeldin A (Final 4-6 hours) D->E F 6. Harvest and Stain Cells (Surface & Intracellular Markers) E->F G 7. Analyze by Flow Cytometry F->G

Caption: A typical workflow for assessing MAIT cell activation.

Conclusion

Both this compound and rRL-6-CH2OH are valuable tools for studying MAIT cell biology. However, their distinct potencies in activating MAIT cells necessitate careful consideration when designing experiments. rRL-6-CH2OH's higher potency makes it a preferred choice for robust MAIT cell activation studies, while this compound can be useful for finer structure-function analyses and comparative studies. The choice of ligand should be guided by the specific research question and the desired level of MAIT cell stimulation.

References

A Structural Showdown: Comparing Ribityllumazine Derivatives in Antimicrobial Research and Immune Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural differences among ribityllumazine derivatives is paramount for designing novel therapeutics. These compounds, central to the riboflavin (vitamin B2) biosynthesis pathway, present a fertile ground for developing new antimicrobial agents. Furthermore, their ability to modulate the immune system through the activation of Mucosal-Associated Invariant T (MAIT) cells has opened up exciting avenues in immunology and vaccine development.

This guide provides a comprehensive structural and functional comparison of various ribityllumazine derivatives, supported by quantitative data from key studies. We delve into their mechanisms of action as enzyme inhibitors and immune agonists, offering detailed experimental protocols to aid in the replication and advancement of this research.

The Core Structure and Its Strategic Modifications

6,7-dimethyl-8-ribityllumazine is the natural substrate for riboflavin synthase, the final enzyme in the riboflavin biosynthesis pathway.[1] This pathway is essential for most bacteria, fungi, and plants, but absent in mammals, making its enzymes attractive targets for antimicrobial drug development.[2] The core structure of ribityllumazine, a pteridine ring system linked to a ribityl side chain, has been the subject of extensive modification to explore and optimize its biological activity.

Derivatives can be broadly categorized based on their intended biological target and the nature of their structural modifications:

  • Inhibitors of Lumazine and Riboflavin Synthase: These compounds are designed to block the riboflavin biosynthesis pathway, thereby inhibiting microbial growth. Modifications often involve alterations to the pyrimidine portion of the lumazine ring or replacement of the ribityl side chain with other functionalities to enhance binding to the active sites of lumazine synthase or riboflavin synthase.

  • MAIT Cell Activators: These derivatives are designed to mimic the natural microbial antigens that bind to the MR1 protein on antigen-presenting cells, leading to the activation of MAIT cells. Structural modifications focus on improving chemical stability and potency of activation.

Quantitative Comparison of Ribityllumazine Derivatives

The biological activity of various ribityllumazine derivatives has been quantified through different assays, measuring their potency as enzyme inhibitors (K_i values) or as cellular activators (EC_50 values). The following table summarizes key data from the literature, highlighting the impact of structural modifications on activity.

Derivative ClassCompoundTargetOrganism/Cell LineK_i (µM)EC_50 (nM)Reference
Lumazine Synthase Inhibitors
Pyrimidine Analog(E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dioneLumazine SynthaseMycobacterium tuberculosis95-[3]
(E)-5-Nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dioneLumazine SynthaseMycobacterium tuberculosis3.7-[3]
Pteridine Analog6-(3'-carboxypropyl)-7-oxo-8-D-ribityllumazineLumazine SynthaseBacillus subtilis--[4]
3'-phosphonoxypropyl-7-oxo-8-D-ribityllumazineLumazine SynthaseBacillus subtilis--[4]
Purinetrione Analog9-D-ribitylamino-1,3,7,9-tetrahydro-2,6,8-purinetrione derivative with alkyl phosphateLumazine SynthaseMycobacterium tuberculosis0.004-0.005-[5]
9-D-ribitylamino-1,3,7,9-tetrahydro-2,6,8-purinetrione derivative with α,α-difluorophosphonateLumazine SynthaseMycobacterium tuberculosis0.060-[5]
MAIT Cell Activators
Pteridine-basedDerivative 4 (pteridine scaffold with 2-oxopropyl group)MAIT CellsHuman (co-culture assay)-18.8[6]
Derivative 19 (pteridine scaffold with 2-oxopropyl group)MAIT CellsHuman (co-culture assay)-16.8[6]
RL-7-Me (parent compound)MAIT CellsHuman (co-culture assay)-183[6]
JYM72MAIT CellsHuman (co-culture assay)-50.3[6]

Visualizing Key Pathways and Workflows

To better understand the context in which these derivatives function, the following diagrams illustrate the riboflavin biosynthesis pathway and a typical experimental workflow for evaluating MAIT cell activators.

Riboflavin_Biosynthesis_Pathway cluster_enzymes Enzymatic Steps GTP GTP GTP_CH_II GTP Cyclohydrolase II GTP->GTP_CH_II Pyrimidinedione 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione LS Lumazine Synthase Pyrimidinedione->LS Ribulose5P Ribulose 5-phosphate DHBP 3,4-Dihydroxy-2-butanone 4-phosphate Ribulose5P->DHBP RibB DHBP->LS Ribityllumazine 6,7-Dimethyl-8- ribityllumazine RS Riboflavin Synthase Ribityllumazine->RS Riboflavin Riboflavin GTP_CH_II->Pyrimidinedione LS->Ribityllumazine RS->Pyrimidinedione Recycled RS->Riboflavin

Riboflavin biosynthesis pathway.

MAIT_Cell_Activator_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Design Design of Ribityllumazine Analog Synthesis Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Incubation Incubation with Ribityllumazine Derivative Characterization->Incubation Test Compound CoCulture Co-culture of APCs (HeLa-MR1) and MAIT T-cells (TG40-MAIT-TCR) CoCulture->Incubation Staining Staining with Anti-CD69 Antibody Incubation->Staining FACS Flow Cytometry Analysis Staining->FACS EC50 EC50 Calculation FACS->EC50

Experimental workflow for MAIT cell activators.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are summarized protocols for key experiments cited in this guide.

Synthesis of Ribityllumazine Derivatives (General Approach)

The synthesis of ribityllumazine derivatives often involves a multi-step process. For example, the synthesis of pteridine-based MAIT cell activators can be achieved through the following general steps[6]:

  • Protection of Ribitylamine: The hydroxyl groups of the ribityl side chain are typically protected using suitable protecting groups (e.g., benzyl ethers) to prevent unwanted side reactions.

  • Condensation: The protected ribitylamine is condensed with a substituted pyrimidine or a similar heterocyclic precursor to form the core lumazine or pteridine ring system.

  • Functional Group Introduction: Key functional groups, such as a ketone for covalent binding to MR1, are introduced at a later stage to allow for diversity-oriented synthesis.

  • Deprotection: The protecting groups are removed in the final step to yield the target ribityllumazine derivative.

  • Purification and Characterization: The final product is purified using techniques like column chromatography and characterized by NMR and mass spectrometry to confirm its structure and purity.

Lumazine Synthase Inhibition Assay

The inhibitory activity of compounds against lumazine synthase can be determined using a spectrophotometric assay.[1]

  • Reagents and Buffers:

    • Assay buffer: 50 mM Tris-HCl, pH 7.0, containing 100 mM NaCl, 5 mM EDTA, and 5 mM dithiothreitol.

    • Substrates: 5-amino-6-(D-ribitylamino)-2,4-(1H,3H)pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate.

    • Enzyme: Purified recombinant lumazine synthase (e.g., from S. pombe or M. tuberculosis).

    • Inhibitor: Test compound dissolved in DMSO.

  • Assay Procedure:

    • Assay mixtures are prepared in a cuvette containing the assay buffer, substrates, and the enzyme.

    • The test compound at various concentrations is added to the assay mixture. A control reaction without the inhibitor is also prepared.

    • The reaction is initiated by the addition of one of the substrates.

    • The formation of 6,7-dimethyl-8-ribityllumazine is monitored by measuring the increase in absorbance at 408 nm over time using a spectrophotometer.

  • Data Analysis:

    • Initial reaction velocities are determined from the linear portion of the absorbance versus time plots.

    • The inhibition constant (K_i) is calculated by fitting the velocity-substrate data at different inhibitor concentrations to appropriate enzyme inhibition models (e.g., competitive, non-competitive) using non-linear regression analysis.

MAIT Cell Activation Assay

The potency of ribityllumazine derivatives in activating MAIT cells is commonly assessed using a co-culture assay with flow cytometry.[6]

  • Cell Lines:

    • Antigen-Presenting Cells (APCs): Human MR1-expressing HeLa cells (HeLa-MR1).

    • MAIT T-cells: A T-cell line transfected with a MAIT T-cell receptor (e.g., TG40-MAIT-TCR).

  • Co-culture and Stimulation:

    • HeLa-MR1 cells and TG40-MAIT-TCR cells are co-cultured in a suitable medium.

    • The co-cultures are incubated with various concentrations of the ribityllumazine derivative for 24 hours. A negative control (no derivative) and a positive control (a known MAIT cell activator) are included.

  • Staining and Flow Cytometry:

    • After incubation, the cells are harvested and stained with a fluorescently labeled antibody against the T-cell activation marker CD69 (e.g., APC-conjugated anti-CD69 antibody).

    • The surface expression of CD69 on the TG40-MAIT-TCR cells is analyzed by flow cytometry.

  • Data Analysis:

    • The percentage of CD69-positive cells is determined for each concentration of the test compound.

    • The half-maximal effective concentration (EC_50) is calculated by plotting the percentage of CD69-positive cells against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The structural and functional comparison of ribityllumazine derivatives reveals a rich landscape for therapeutic innovation. As inhibitors of the riboflavin biosynthesis pathway, these compounds hold promise as novel antimicrobial agents, with the potential to combat drug-resistant pathogens. The ability of certain derivatives to potently activate MAIT cells opens new avenues for harnessing the immune system to fight infections and cancer.

Future research should focus on expanding the structural diversity of these derivatives to further probe the structure-activity relationships. The development of more potent and selective inhibitors of lumazine and riboflavin synthase will be crucial for their translation into clinical candidates. In the realm of immunology, the fine-tuning of the chemical properties of MAIT cell activators could lead to the development of novel vaccine adjuvants and immunotherapies. The detailed experimental protocols provided herein serve as a foundation for researchers to build upon this exciting and rapidly evolving field.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of Mucosal-Associated Invariant T (MAIT) cells to 7-hydroxy-6-methyl-8-D-ribityllumazine (RL-6-Me-7-OH) and other key riboflavin-derived metabolites. The activation of MAIT cells, a critical component of innate-like immunity, is triggered by the presentation of these small molecules by the MHC class I-related protein 1 (MR1). Understanding the nuances of this interaction is pivotal for the development of novel therapeutics and vaccines.

Comparative Analysis of MAIT Cell Agonists

The potency of MAIT cell activation varies significantly among different riboflavin and folic acid metabolites. The most potent activators are unstable pyrimidine intermediates, while the more stable lumazine derivatives, including this compound, exhibit weaker agonistic properties.[1][2][3][4] This difference in activity is largely attributed to the mechanism of binding to the MR1 molecule.[3][5]

The pyrimidines 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU) and 5-(2-oxoethylideneamino)-6-D-ribitylaminouracil (5-OE-RU) are formed through the non-enzymatic reaction of the riboflavin precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) with methylglyoxal and glyoxal, respectively.[5][6] These potent agonists form a covalent Schiff base with a lysine residue (Lys43) in the MR1 binding cleft, a feature absent in the interaction of lumazines like this compound.[3][5][7]

Below is a summary of the relative potency of various MR1 ligands in activating MAIT cells.

CompoundChemical ClassMAIT Cell ActivityEC50 (μM)Key Features
5-OP-RU Ribityl-pyrimidineStrong Agonist~0.005Most potent known MAIT cell agonist; forms a Schiff base with MR1.[1][8][9]
5-OE-RU Ribityl-pyrimidineStrong Agonist~0.05Potent agonist; forms a Schiff base with MR1.[5][8]
RL-6,7-diMe Ribityl-lumazineWeak Agonist~50Thermodynamically stable intermediate of the riboflavin synthesis pathway; does not form a Schiff base with MR1.[3][5][8]
This compound Ribityl-lumazineWeak Agonist~25A stable lumazine derivative; activates MAIT cells with reduced potency compared to pyrimidines.[1][2][4]
rRL-6-CH2OH Ribityl-lumazinePotent AgonistPotentA reduced form of ribityllumazine that has shown high potency, though its natural origin was initially unclear.[5][10][11]
6-Formylpterin (6-FP) PterinInhibitorN/AA degradation product of folic acid (Vitamin B9); binds to MR1 but does not activate most MAIT cells, acting as a competitive inhibitor.[1][7][10][11]
Acetyl-6-formylpterin (Ac-6-FP) PterinInhibitorN/AA synthetic derivative of 6-FP with stronger inhibitory effects than 6-FP.[1][7][11]

Signaling Pathway and Experimental Workflow

The activation of MAIT cells by these compounds follows a specific signaling cascade, initiated by the presentation of the ligand by MR1 on an antigen-presenting cell (APC). This interaction is recognized by the semi-invariant T-cell receptor (TCR) on MAIT cells.

MAIT_Cell_Activation_Pathway MAIT Cell Activation Pathway cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell Riboflavin_Metabolite Riboflavin Metabolite (e.g., this compound, 5-OP-RU) MR1 MR1 Riboflavin_Metabolite->MR1 Binding MR1_Ligand_Complex MR1-Ligand Complex MR1->MR1_Ligand_Complex Presentation MAIT_TCR MAIT TCR MR1_Ligand_Complex->MAIT_TCR TCR Engagement Signaling_Cascade Intracellular Signaling (e.g., LCK, ZAP70) MAIT_TCR->Signaling_Cascade Recognition Cytokine_Production Cytokine Production (IFN-γ, TNF-α, IL-17) Signaling_Cascade->Cytokine_Production Cytotoxicity Cytotoxicity (Granzyme B, Perforin) Signaling_Cascade->Cytotoxicity

MAIT Cell Activation Pathway

A common experimental approach to quantify the cross-reactivity of these compounds involves a co-culture assay. In this setup, antigen-presenting cells are loaded with the compound of interest and then co-cultured with MAIT cells. The activation of MAIT cells is subsequently measured by assessing the upregulation of activation markers or cytokine production.

Experimental_Workflow MAIT Cell Activation Assay Workflow APC_Culture 1. Culture Antigen- Presenting Cells (APCs) (e.g., C1R-MR1 cells) Ligand_Loading 2. Load APCs with Test Compound (e.g., this compound) APC_Culture->Ligand_Loading Co_Culture 4. Co-culture Ligand-loaded APCs with MAIT Cells Ligand_Loading->Co_Culture MAIT_Cell_Isolation 3. Isolate MAIT Cells from PBMCs MAIT_Cell_Isolation->Co_Culture Incubation 5. Incubate for 18-24 hours Co_Culture->Incubation Activation_Measurement 6. Measure MAIT Cell Activation Incubation->Activation_Measurement FACS Flow Cytometry (CD69, CD137 upregulation) Activation_Measurement->FACS ELISA ELISA / ELISpot (IFN-γ production) Activation_Measurement->ELISA

References

Unraveling the Nuances of MR1 Ligand Recognition: A Comparative Guide to RL-6-Me-7-OH and Schiff Base Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A detailed comparative analysis released today sheds light on the distinct binding mechanisms of two key classes of ligands for the Major Histocompatibility Complex, Class I-related protein (MR1). This guide, designed for researchers, scientists, and drug development professionals, elucidates the critical differences between the non-covalent binding of 7-hydroxy-6-methyl-8-D-ribityllumazine (RL-6-Me-7-OH) and the covalent interactions of Schiff base-forming ligands with MR1, providing a crucial resource for the design of novel immunomodulatory therapies.

The MR1 molecule plays a pivotal role in the immune system by presenting small molecule metabolites to Mucosal-Associated Invariant T (MAIT) cells. The nature of the ligand-MR1 interaction is a key determinant of the subsequent immune response. This guide dissectes these interactions, offering a clear comparison of binding modes, affinities, and functional outcomes, supported by quantitative data and detailed experimental protocols.

At the Heart of the Matter: Covalent vs. Non-Covalent Binding

The fundamental distinction between how this compound and Schiff base ligands interact with MR1 lies in the formation of a covalent bond. Schiff base ligands, which typically contain an aldehyde or ketone group, form a covalent imine bond with the Lysine 43 (K43) residue located in the A' pocket of the MR1 binding cleft[1][2]. This covalent linkage is a critical factor influencing binding affinity and the stability of the MR1-ligand complex[1][3].

In stark contrast, this compound, a ribityl-lumazine metabolite, binds to MR1 non-covalently[2][4]. While it also occupies the A' pocket, its interaction is governed by a network of hydrogen bonds and hydrophobic interactions, without the formation of a permanent chemical bond with K43[4].

A Tale of Two Affinities: Quantitative Insights

The difference in binding mechanism directly translates to a significant disparity in binding affinities. Ligands capable of forming a Schiff base with MR1 are generally categorized as strong binders, exhibiting high affinity. Conversely, non-Schiff base ligands like this compound are classified as moderate to weak binders[1].

Ligand ClassBinding MechanismTypical IC50 RangeReference
Schiff Base Ligands (e.g., 5-OP-RU, Ac-6-FP)Covalent (Schiff base with K43)< 1 µM (Strong)[1]
This compound Non-covalent1 µM < IC50 < 100 µM (Moderate)[1]

Table 1: Comparative binding affinities of Schiff base and non-Schiff base ligands to MR1. IC50 values were determined using a fluorescence polarization-based competition assay.

Functional Consequences: MAIT Cell Activation and MR1 Trafficking

The mode of MR1 binding has profound implications for the activation of MAIT cells and the cellular trafficking of the MR1 molecule.

MAIT Cell Activation: The potency of MAIT cell activation often correlates with the ability of a ligand to form a Schiff base[5][6]. While this compound is recognized by MAIT cells, it is considered a weak agonist[7][8]. The covalent nature of Schiff base ligands leads to a more stable presentation on the cell surface, which is thought to contribute to more potent T-cell activation. The presence of the ribityl moiety is also a critical determinant for potent MAIT cell activation for both classes of ligands[4].

MR1 Trafficking: The formation of a Schiff base is considered a key molecular trigger for the proper folding and egress of MR1 from the endoplasmic reticulum (ER) to the cell surface for antigen presentation[3][5][9]. Non-covalent ligands exhibit more varied effects on MR1 trafficking. While some can promote surface expression, others, particularly certain synthetic non-covalent binders, have been shown to retain MR1 within the ER, thereby downregulating its surface expression and inhibiting MAIT cell activation[3][5][6].

Structural Distinctions in the Binding Cleft

X-ray crystallography studies have revealed subtle but significant differences in how these ligands are oriented within the MR1 binding cleft. Although both occupy the A' pocket, the conformation and interactions with surrounding residues can vary. For instance, the ribityl chain of this compound has been observed to be more sequestered within the MR1 binding cavity compared to other ligands, which can impact its interaction with the MAIT T-cell receptor (TCR)[10].

Visualizing the Binding Mechanisms

To illustrate these distinct binding modes, the following diagrams were generated using Graphviz.

Figure 1: this compound Non-Covalent Binding to MR1 cluster_MR1 MR1 Binding Cleft (A' Pocket) K43 Lysine 43 (K43) Aromatic_Cradle Aromatic Cradle (Y7, W69, W156) RL_6_Me_7_OH This compound RL_6_Me_7_OH->K43 Non-covalent interaction (H-bonds, van der Waals) RL_6_Me_7_OH->Aromatic_Cradle Hydrophobic interactions

Caption: Non-covalent binding of this compound within the MR1 A' pocket.

Figure 2: Schiff Base Ligand Covalent Binding to MR1 cluster_MR1 MR1 Binding Cleft (A' Pocket) K43 Lysine 43 (K43) Aromatic_Cradle Aromatic Cradle (Y7, W69, W156) Schiff_Base_Ligand Schiff Base Ligand (e.g., 5-OP-RU) Schiff_Base_Ligand->K43 Covalent Schiff Base (Imine bond) Schiff_Base_Ligand->Aromatic_Cradle Hydrophobic interactions

Caption: Covalent Schiff base formation between a ligand and K43 in the MR1 A' pocket.

Experimental Protocols

Fluorescence Polarization (FP)-Based Ligand Binding Assay

This cell-free assay quantitatively assesses the binding affinity of candidate ligands for MR1 by measuring the displacement of a fluorescently labeled probe.

  • Reagents: Recombinant soluble human MR1 protein, a fluorescently labeled weak MR1 ligand (probe), and the test ligands (this compound and Schiff base-forming compounds).

  • Procedure:

    • A constant concentration of MR1 and the fluorescent probe are incubated together to form a complex.

    • Increasing concentrations of the unlabeled test ligand are added to the mixture.

    • The mixture is incubated to reach equilibrium.

    • Fluorescence polarization is measured. The displacement of the fluorescent probe by the test ligand results in a decrease in polarization.

  • Data Analysis: The IC50 value, the concentration of the test ligand required to displace 50% of the fluorescent probe, is calculated from the dose-response curve. A lower IC50 value indicates a higher binding affinity.

Cell-Based MR1 Upregulation and MAIT Cell Activation Assays

These assays assess the ability of ligands to stabilize MR1 on the cell surface and subsequently activate MAIT cells.

  • Cell Lines: An antigen-presenting cell line expressing MR1 (e.g., C1R.MR1) and a MAIT cell line or primary MAIT cells.

  • MR1 Upregulation:

    • C1R.MR1 cells are incubated with varying concentrations of the test ligand.

    • After incubation, the cells are stained with an anti-MR1 antibody.

    • MR1 surface expression is quantified by flow cytometry.

  • MAIT Cell Activation:

    • C1R.MR1 cells are pulsed with the test ligand and then co-cultured with MAIT cells.

    • MAIT cell activation is assessed by measuring the expression of activation markers (e.g., CD69) by flow cytometry or by quantifying cytokine production (e.g., IFN-γ) in the supernatant by ELISA.

Conclusion

The distinction between the non-covalent binding of this compound and the covalent adduction of Schiff base ligands to MR1 is a critical aspect of MAIT cell immunology. Understanding these differences in binding mechanism, affinity, and functional outcomes is paramount for the rational design of MR1-targeted therapeutics, including vaccine adjuvants and inhibitors for autoimmune diseases. This guide provides a foundational resource for researchers in this dynamic field.

Figure 3: Ligand-Dependent MR1 Trafficking and MAIT Cell Activation cluster_cell Antigen Presenting Cell ER Endoplasmic Reticulum (ER) Immature MR1 Golgi Golgi Apparatus ER->Golgi Trafficking Cell_Surface Cell Surface MR1 Presentation Golgi->Cell_Surface Trafficking MAIT_Cell MAIT Cell Cell_Surface->MAIT_Cell TCR Recognition MAIT_Cell->MAIT_Cell Weak Activation MAIT_Cell->MAIT_Cell Potent Activation RL_6_Me_7_OH This compound RL_6_Me_7_OH->ER Non-covalent binding (Moderate surface expression) Schiff_Base_Ligand Schiff Base Ligand Schiff_Base_Ligand->ER Covalent binding (Strong surface expression)

Caption: Differential impact of this compound and Schiff base ligands on MR1 trafficking and MAIT cell activation.

References

A Comparative Analysis of Human and Mouse MAIT Cell Responses to RL-6-Me-7-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the synthetic agonist RL-6-Me-7-OH in activating human and mouse Mucosal-Associated Invariant T (MAIT) cells. The information presented is collated from peer-reviewed research and is intended to support further investigation and drug development efforts targeting the MAIT cell-MR1 axis.

Introduction

Mucosal-Associated Invariant T (MAIT) cells are a unique subset of innate-like T cells that play a crucial role in immunity against a broad range of microbes.[1][2][3][4][5][6] They recognize microbial-derived vitamin B2 (riboflavin) metabolites presented by the non-polymorphic MHC class I-like molecule, MR1.[1][3][4][5][7][8] The compound 7-hydroxy-6-methyl-8-D-ribityllumazine (this compound) is a stable lumazine derivative that has been identified as a weak agonist for both human and murine MAIT cells.[1][3][4][9] Understanding the comparative response of human and mouse MAIT cells to this ligand is critical for the preclinical evaluation of MAIT cell-targeted therapeutics.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the interaction of this compound with human and mouse MAIT cells.

ParameterHuman MAIT CellsMouse MAIT CellsReference
Activation Potency (EC50) 25 µMWeak activation, specific EC50 not provided but comparable to human[1]
Activation Markers Upregulation of CD69, IFN-γ, and TNFUpregulation of CD69, IFN-γ, and TNF[10]
MR1 Binding Binds to human MR1Binds to mouse MR1[1][2][3]
Schiff Base Formation with MR1-Lys43 NoNo[2][9]

Comparative Response Analysis

Both human and mouse MAIT cells recognize and are activated by this compound presented by their respective MR1 molecules.[1] The MAIT cell-MR1 axis is highly conserved across mammals, with human and mouse MR1 sharing approximately 89.4% amino acid identity in the ligand-binding domains.[11] This high degree of conservation extends to the MAIT T cell receptor (TCR), which shows cross-species reactivity.[3]

The primary mechanism of recognition involves the interaction of the semi-invariant MAIT TCR with the MR1-RL-6-Me-7-OH complex.[9] A critical interaction is a hydrogen bond formed between the conserved Tyr95 residue in the CDR3α loop of the MAIT TCR and the ribityl chain of this compound.[9][12]

Despite the overall conservation, the response to this compound is characterized as weak for both species.[1][9] This is largely attributed to the fact that, unlike more potent pyrimidine-based antigens such as 5-OP-RU, this compound does not form a covalent Schiff base with the Lys43 residue within the MR1 binding cleft.[2][9] This results in a less stable MR1-antigen complex on the cell surface, leading to suboptimal TCR engagement and subsequent MAIT cell activation.[2] While direct comparative studies on the magnitude of cytokine production (e.g., IFN-γ, TNF-α, IL-17) in response to this compound are not extensively detailed in the literature, the general consensus points to a similar, weak activation profile in both human and mouse MAIT cells.

Signaling Pathways and Experimental Workflow

MAIT Cell Activation by this compound

The activation of MAIT cells by this compound follows a canonical pathway initiated by the engagement of the MAIT TCR with the MR1-antigen complex on an antigen-presenting cell (APC). This interaction, along with co-stimulatory signals, triggers a downstream signaling cascade leading to cytokine production and cytotoxic effector functions.

MAIT_Cell_Activation MAIT Cell Activation by this compound cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell This compound This compound MR1 MR1 This compound->MR1 Binds MR1_Ag_Complex MR1-RL-6-Me-7-OH Complex MR1->MR1_Ag_Complex Presents MAIT_TCR MAIT TCR MR1_Ag_Complex->MAIT_TCR TCR Engagement Signaling_Cascade Downstream Signaling MAIT_TCR->Signaling_Cascade Cytokine_Production Cytokine Production (IFN-γ, TNF-α) Signaling_Cascade->Cytokine_Production Effector_Functions Cytotoxic Effector Functions Signaling_Cascade->Effector_Functions

Caption: TCR-dependent activation of MAIT cells by the MR1-RL-6-Me-7-OH complex.

Experimental Workflow for Comparative Analysis

A typical workflow to compare the response of human and mouse MAIT cells to this compound involves isolating MAIT cells, co-culturing them with antigen-presenting cells loaded with the ligand, and subsequently analyzing their activation and function.

Experimental_Workflow Experimental Workflow for MAIT Cell Response Analysis Start Start Isolate_Human_MAIT Isolate Human MAIT Cells (e.g., from PBMCs) Start->Isolate_Human_MAIT Isolate_Mouse_MAIT Isolate Mouse MAIT Cells (e.g., from spleen/liver) Start->Isolate_Mouse_MAIT APC_Culture Culture Antigen- Presenting Cells (APCs) Start->APC_Culture Co-culture_Human Co-culture Human MAIT Cells with Loaded APCs Isolate_Human_MAIT->Co-culture_Human Co-culture_Mouse Co-culture Mouse MAIT Cells with Loaded APCs Isolate_Mouse_MAIT->Co-culture_Mouse Load_APCs Load APCs with This compound APC_Culture->Load_APCs Load_APCs->Co-culture_Human Load_APCs->Co-culture_Mouse Analyze_Activation_Human Analyze Human MAIT Cell Activation (e.g., CD69, CD25) Co-culture_Human->Analyze_Activation_Human Analyze_Cytokines_Human Analyze Human Cytokine Production (e.g., ELISA, ICS) Co-culture_Human->Analyze_Cytokines_Human Analyze_Activation_Mouse Analyze Mouse MAIT Cell Activation (e.g., CD69, CD25) Co-culture_Mouse->Analyze_Activation_Mouse Analyze_Cytokines_Mouse Analyze Mouse Cytokine Production (e.g., ELISA, ICS) Co-culture_Mouse->Analyze_Cytokines_Mouse Compare_Results Compare Human vs. Mouse Response Analyze_Activation_Human->Compare_Results Analyze_Cytokines_Human->Compare_Results Analyze_Activation_Mouse->Compare_Results Analyze_Cytokines_Mouse->Compare_Results End End Compare_Results->End

Caption: A generalized workflow for the comparative analysis of MAIT cell responses.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for assessing MAIT cell responses.

MAIT Cell Isolation
  • Human MAIT Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation (e.g., using Ficoll-Paque). MAIT cells can be enriched using magnetic-activated cell sorting (MACS) by positive selection for Vα7.2+ cells or by fluorescence-activated cell sorting (FACS) based on the phenotype CD3+ Vα7.2+ CD161++.

  • Mouse MAIT Cells: Lymphocytes are isolated from the spleen, liver, or lungs of mice. MAIT cells are typically identified and sorted by FACS using MR1 tetramers loaded with a high-affinity ligand (e.g., 5-OP-RU) in combination with anti-TCRβ and anti-CD19 antibodies to exclude B cells.

MAIT Cell Activation Assay
  • Antigen-Presenting Cells (APCs): A suitable APC line expressing MR1 (e.g., C1R cells transfected with human MR1, or mouse A20 cells) is cultured in appropriate media.

  • Antigen Loading: APCs are washed and resuspended in serum-free media. This compound is added at various concentrations (e.g., from 0.1 µM to 100 µM) and incubated with the APCs for a sufficient duration (e.g., 2-4 hours) to allow for MR1 loading.

  • Co-culture: Isolated human or mouse MAIT cells are added to the wells containing the antigen-loaded APCs at a specific effector-to-target ratio (e.g., 1:1 or 2:1).

  • Incubation: The co-culture is incubated for a period ranging from 6 to 24 hours at 37°C in a 5% CO2 incubator.

  • Analysis:

    • Activation Markers: Cells are harvested, stained with fluorescently labeled antibodies against surface markers such as CD69, CD25, and TCRβ, and analyzed by flow cytometry.

    • Cytokine Production: Supernatants from the co-culture are collected and analyzed for cytokine concentrations (e.g., IFN-γ, TNF-α, IL-17) using ELISA or a multiplex bead array. For intracellular cytokine staining (ICS), a protein transport inhibitor (e.g., Brefeldin A) is added for the last few hours of incubation, followed by cell surface staining, fixation, permeabilization, and intracellular staining for cytokines.

MR1 Tetramer Staining
  • Cell Preparation: Isolated lymphocytes from human blood or mouse tissues are washed and resuspended in FACS buffer.

  • Tetramer Staining: Cells are incubated with fluorochrome-conjugated MR1-RL-6-Me-7-OH tetramers at a predetermined optimal concentration for 30-60 minutes at room temperature in the dark.

  • Surface Marker Staining: A cocktail of fluorescently labeled antibodies against relevant surface markers (e.g., CD3, TCRβ, CD8α, CD161 for human; TCRβ, CD4, CD8α for mouse) is added and incubated for a further 20-30 minutes on ice.

  • Data Acquisition: Cells are washed and acquired on a flow cytometer. MAIT cells are identified as the population positive for both the TCR and the MR1 tetramer.

Conclusion

This compound serves as a useful tool for probing the fundamental interactions of the MAIT cell-MR1 axis. The weak, yet clear, activation of both human and mouse MAIT cells by this ligand underscores the conserved nature of this immune recognition pathway. The lack of Schiff base formation highlights a key structural determinant for high-potency MAIT cell agonists. While the overall response is similar between species, subtle differences may exist, and further detailed comparative studies are warranted to fully elucidate any species-specific nuances. The protocols and data presented herein provide a foundation for such investigations, which are essential for the translation of MAIT cell-based therapies from preclinical mouse models to human clinical applications.

References

Validating Experimental Findings with Synthetic RL-6-Me-7-OH: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic RL-6-Me-7-OH's performance against other relevant compounds, supported by experimental data. The information is presented to facilitate the validation of experimental findings and guide future research in the field of MR1-mediated immunity.

Introduction to this compound and MAIT Cell Activation

This compound (7-hydroxy-6-methyl-8-D-ribityllumazine) is a metabolite derived from the riboflavin (vitamin B2) biosynthesis pathway found in many bacteria and yeasts. It functions as a ligand for the major histocompatibility complex, class I-related protein (MR1), which presents it to Mucosal-Associated Invariant T (MAIT) cells. This interaction triggers the activation of MAIT cells, a crucial component of the innate immune system involved in host defense against pathogens. While this compound is a known MAIT cell activator, its potency is considered weaker compared to other MR1 ligands. This guide provides a comparative analysis of this compound with other key MR1 ligands to contextualize its experimental utility.

Comparative Performance of MR1 Ligands

The activation of MAIT cells by MR1 ligands is a critical measure of their biological activity. The potency of these ligands is typically quantified by their half-maximal effective concentration (EC50) for MAIT cell activation or their half-maximal inhibitory concentration (IC50) for ligands that block this activation. The following table summarizes the reported potency of this compound and a selection of its alternatives.

LigandTypePotency (EC50/IC50)Citation
This compound ActivatorWeak activation, EC50 = 25 μM[1]
5-OP-RUActivatorPotent, EC50 = 1-8 pM[2]
5-OE-RUActivatorPotent, EC50 = 510 pM[2]
RL-6,7-diMeActivatorReduced potency compared to 5-OP-RU[1][2]
rRL-6-CH2OHActivatorMore potent than this compound and RL-6,7-diMe[3][4]
6-FPInhibitorCompetitive inhibitor of 5-OP-RU induced activation[1][2]
Ac-6-FPInhibitorMore potent inhibitor than 6-FP[1][5]

Experimental Protocols

Synthesis of this compound

The chemical synthesis of this compound involves the oxidation of its precursor, 6,7-dimethyl-8-D-ribityllumazine (RL-6,7-diMe).[6][7] RL-6,7-diMe itself is formed from the condensation of 5-amino-6-D-ribitylaminouracil (5-A-RU), an intermediate in the riboflavin biosynthesis pathway, with 2,3-butanedione.[6]

A general procedure for the synthesis is as follows:

  • Synthesis of RL-6,7-diMe: 5-amino-6-D-ribitylaminouracil (5-A-RU) is reacted with 2,3-butanedione. This condensation reaction yields 6,7-dimethyl-8-D-ribityllumazine (RL-6,7-diMe).

  • Oxidation to this compound: The synthesized RL-6,7-diMe is then subjected to an oxidation reaction to introduce a hydroxyl group at the 7-position, yielding this compound. While specific reagents and conditions for this oxidation are proprietary to various research groups, benzoquinone-mediated oxidation has been mentioned as a possible method.[6]

MAIT Cell Activation Assay

The biological activity of synthetic this compound and its alternatives is typically assessed by their ability to activate MAIT cells. A common method involves co-culturing antigen-presenting cells (APCs) that express MR1 with MAIT cells in the presence of the ligand of interest. Activation is then measured by the upregulation of activation markers, such as CD69, on the surface of MAIT cells, which can be quantified using flow cytometry.

A generalized protocol for a MAIT cell activation assay is as follows:

  • Cell Culture:

    • Culture MR1-expressing antigen-presenting cells (e.g., C1R-MR1 cells).

    • Isolate primary human MAIT cells from peripheral blood mononuclear cells (PBMCs) or use a MAIT cell line.

  • Ligand Stimulation:

    • Plate the APCs in a 96-well plate.

    • Add the synthetic ligands (e.g., this compound, 5-OP-RU) at various concentrations.

    • Add the MAIT cells to the wells.

  • Incubation: Co-culture the cells for a defined period (e.g., 18-24 hours) at 37°C in a CO2 incubator.

  • Staining and Flow Cytometry:

    • Harvest the cells and stain them with fluorescently labeled antibodies against T-cell markers (e.g., CD3, TCR Vα7.2) and the activation marker CD69.

    • Analyze the cells using a flow cytometer to determine the percentage of CD69-positive MAIT cells.

  • Data Analysis: Plot the percentage of activated MAIT cells against the ligand concentration to determine the EC50 value.

Signaling Pathway and Experimental Workflow

The activation of MAIT cells by MR1 ligands follows a specific signaling pathway. The experimental workflow to study this process involves several key steps, from ligand synthesis to the final analysis of cell activation.

MAIT_Cell_Activation_Pathway cluster_synthesis Ligand Synthesis cluster_presentation Antigen Presentation cluster_activation MAIT Cell Activation 5-A-RU 5-A-RU RL-6,7-diMe RL-6,7-diMe 5-A-RU->RL-6,7-diMe Condensation Dicarbonyl Dicarbonyl (e.g., 2,3-butanedione) Dicarbonyl->RL-6,7-diMe Oxidation Oxidation RL-6,7-diMe->Oxidation This compound This compound Oxidation->this compound MR1 MR1 This compound->MR1 Binding APC Antigen Presenting Cell MR1_Ligand MR1-Ligand Complex APC->MR1_Ligand Presents MR1->MR1_Ligand Forms TCR TCR MR1_Ligand->TCR Recognition MAIT_Cell MAIT Cell Activation Activation (CD69 Upregulation) MAIT_Cell->Activation TCR->MAIT_Cell

MAIT Cell Activation Pathway

Experimental_Workflow Start Synthesis Chemical Synthesis of this compound Start->Synthesis Purification Purification and Characterization Synthesis->Purification Stimulation Co-culture with Ligands Purification->Stimulation Cell_Culture Culture of APCs and MAIT Cells Cell_Culture->Stimulation Staining Antibody Staining for Activation Markers Stimulation->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Data Analysis and EC50 Determination Flow_Cytometry->Data_Analysis End Data_Analysis->End

Experimental Workflow for Validation

Conclusion

Synthetic this compound serves as a valuable tool for studying MAIT cell biology. While it is a weaker activator compared to ligands like 5-OP-RU, its stability and defined chemical nature make it a useful reagent for in vitro and potentially in vivo studies. This guide provides the necessary comparative data and experimental frameworks to assist researchers in validating their findings and designing future experiments to further elucidate the role of MR1 and MAIT cells in health and disease. The provided signaling pathway and workflow diagrams offer a clear visual representation of the key processes involved in the study of this compound and its effects on MAIT cell activation.

References

Benchmarking RL-6-Me-7-OH: A Comparative Guide to MAIT Cell Antigen Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the activity of the synthetic Mucosal-Associated Invariant T (MAIT) cell antigen, RL-6-Me-7-OH, against canonical MAIT cell antigens. The information presented is supported by experimental data to aid in the selection of appropriate reagents for MAIT cell research.

MAIT cells are a unique subset of innate-like T cells that recognize microbial metabolites presented by the MHC class I-like molecule, MR1. The discovery of potent synthetic antigens has revolutionized the study of MAIT cell biology and their role in various diseases. This guide focuses on benchmarking the activity of this compound, a ribityllumazine compound, against the highly potent and canonical pyrimidine-based antigens, 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU) and 5-(2-oxoethylideneamino)-6-D-ribitylaminouracil (5-OE-RU).

Quantitative Comparison of MAIT Cell Antigen Activity

The potency of various MAIT cell antigens is typically determined by measuring the half-maximal effective concentration (EC50) required to induce a specific cellular response, such as the upregulation of activation markers (e.g., CD69) or cytokine production (e.g., IFN-γ). The following table summarizes the reported EC50 values for this compound and key canonical MAIT cell antigens.

AntigenChemical ClassPotency (EC50)Key Characteristics
5-OP-RU Pyrimidine1-8 pM[1]The most potent known MAIT cell agonist; considered the canonical antigen.[2]
5-OE-RU Pyrimidine~510 pM[1]A potent MAIT cell agonist, though less so than 5-OP-RU.[1]
This compound Ribityllumazine~25 µM[1]A less potent, but stable, MAIT cell agonist.[1]
RL-6,7-diMe RibityllumazineWeak activation[1]Demonstrates weak activation of MAIT cells.[1]

Note: EC50 values can vary depending on the experimental system, including the cell type, readout, and assay conditions.

Experimental Protocols

The following section outlines a general methodology for assessing MAIT cell activation in vitro using synthetic antigens.

In Vitro MAIT Cell Activation Assay

Objective: To measure the activation of human MAIT cells in response to synthetic antigens by quantifying the expression of activation markers and intracellular cytokines using flow cytometry.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy human donors.

  • Antigen-presenting cells (APCs), such as monocyte-derived dendritic cells or a suitable cell line (e.g., THP-1).

  • Synthetic MAIT cell antigens: 5-OP-RU, 5-OE-RU, this compound.

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine).

  • Flow cytometry antibodies: Anti-CD3, Anti-TCR Vα7.2, Anti-CD161, Anti-CD69, Anti-IFN-γ, Anti-TNF-α, and a viability dye.

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin).

  • Fixation and permeabilization buffers for intracellular staining.

  • Flow cytometer.

Procedure:

  • Co-culture Setup: Co-culture isolated PBMCs or purified MAIT cells with APCs in a 96-well plate.

  • Antigen Stimulation: Add serial dilutions of the synthetic MAIT cell antigens (5-OP-RU, 5-OE-RU, this compound) to the co-cultures. Include an unstimulated control (vehicle only).

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 18-24 hours).

  • Protein Transport Inhibition: For the last 4-6 hours of incubation, add a protein transport inhibitor to the wells to allow for the intracellular accumulation of cytokines.

  • Cell Staining:

    • Harvest the cells and wash them with FACS buffer.

    • Stain for surface markers (CD3, TCR Vα7.2, CD161, CD69) and a viability dye.

    • Fix and permeabilize the cells according to the manufacturer's instructions.

    • Stain for intracellular cytokines (IFN-γ, TNF-α).

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on the MAIT cell population (e.g., Live, singlet, CD3+, TCR Vα7.2+, CD161++ cells).

    • Analyze the expression of the activation marker CD69 and the intracellular cytokines IFN-γ and TNF-α within the MAIT cell gate for each antigen concentration.

  • Data Analysis: Determine the percentage of activated MAIT cells (e.g., CD69+, IFN-γ+) for each condition and calculate the EC50 value for each antigen.

Visualizing Key Processes

To better understand the experimental and biological processes involved in MAIT cell activation, the following diagrams have been generated.

Experimental_Workflow Experimental Workflow for MAIT Cell Antigen Benchmarking cluster_prep Cell Preparation cluster_stimulation Stimulation cluster_analysis Analysis PBMC_Isolation Isolate PBMCs from Healthy Donor Blood Co_culture Co-culture PBMCs/MAIT cells with APCs PBMC_Isolation->Co_culture APC_Culture Culture Antigen- Presenting Cells (APCs) APC_Culture->Co_culture Add_Antigens Add Serial Dilutions of Antigens (this compound, 5-OP-RU, etc.) Co_culture->Add_Antigens Incubate Incubate for 18-24h Add_Antigens->Incubate Add_Inhibitor Add Protein Transport Inhibitor (last 4-6h) Incubate->Add_Inhibitor Stain_Cells Stain for Surface and Intracellular Markers Add_Inhibitor->Stain_Cells Flow_Cytometry Acquire on Flow Cytometer Stain_Cells->Flow_Cytometry Data_Analysis Gate on MAIT Cells and Analyze Activation Markers Flow_Cytometry->Data_Analysis EC50_Calculation Calculate EC50 Values Data_Analysis->EC50_Calculation MAIT_Cell_Activation_Pathway MAIT Cell Activation Signaling Pathways cluster_tcr TCR-Dependent Activation cluster_cytokine Cytokine-Mediated (TCR-Independent) Activation Antigen Microbial Metabolite (e.g., 5-OP-RU, this compound) MR1 MR1 Antigen->MR1 binds to APC Antigen Presenting Cell (APC) MAIT_TCR MAIT Cell TCR APC->MAIT_TCR presents to MR1->APC presented on Signaling_Cascade Intracellular Signaling Cascade MAIT_TCR->Signaling_Cascade Activation_TCR MAIT Cell Activation: - Cytokine Production (IFN-γ, TNF-α) - Granzyme B Release - Proliferation Signaling_Cascade->Activation_TCR Cytokines Pro-inflammatory Cytokines (e.g., IL-12, IL-18) Cytokine_Receptors Cytokine Receptors Cytokines->Cytokine_Receptors bind to STAT_Signaling STAT Signaling Pathway Cytokine_Receptors->STAT_Signaling Activation_Cytokine MAIT Cell Activation: - IFN-γ Production STAT_Signaling->Activation_Cytokine

References

Safety Operating Guide

Proper Disposal of RL-6-Me-7-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of RL-6-Me-7-OH, a hapten used in inflammation and immunity research.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of non-acutely toxic, solid chemical waste in a laboratory setting. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Disposal Protocol Summary

The proper disposal of this compound involves a multi-step process designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

StepProcedureKey Considerations
1 Waste Identification and Segregation Correctly identify this compound waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS.
2 Containerization Use a designated, leak-proof, and chemically compatible container for solid chemical waste.
3 Labeling Clearly label the waste container with the full chemical name ("this compound"), the quantity, and the date of accumulation.
4 Storage Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.
5 Arranging for Disposal Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal contractor.

Detailed Experimental Disposal Protocol

The following detailed protocol outlines the steps for the proper disposal of pure, unused this compound and contaminated labware.

Materials:

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Designated solid chemical waste container (chemically compatible, e.g., polyethylene)

  • Waste label

  • Spatula or scoop

  • Sealable plastic bags for contaminated solid waste

Procedure for Unused this compound:

  • Preparation: Don appropriate PPE and work within a chemical fume hood.

  • Transfer: Carefully transfer the solid this compound from its original container into the designated solid chemical waste container using a clean spatula.

  • Container Sealing: Securely seal the waste container.

  • Labeling: Affix a completed hazardous waste label to the container. The label must include:

    • "Hazardous Waste"

    • Full Chemical Name: this compound

    • CAS Number: 2184-54-5

    • Accumulation Start Date

    • An indication of the hazards (based on similar compounds, assume "Irritant" as a precaution)

  • Storage: Place the container in the designated satellite accumulation area or central hazardous waste storage facility, as directed by your institution's EHS.

Procedure for Contaminated Solid Waste (e.g., weigh boats, gloves, paper towels):

  • Segregation: Collect all solid materials that have come into direct contact with this compound.

  • Packaging: Place these contaminated items into a sealable, chemically resistant plastic bag.

  • Labeling: Label the bag clearly as "Waste contaminated with this compound".

  • Containerization: Place the sealed bag into the designated solid chemical waste container.

  • Final Disposal: Follow the same storage and EHS pickup procedures as for the pure compound.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_storage Waste Management cluster_disposal Final Disposition start Start: This compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste (Pure vs. Contaminated) ppe->segregate containerize_pure Containerize Pure this compound segregate->containerize_pure Pure Compound containerize_cont Containerize Contaminated Waste segregate->containerize_cont Contaminated Labware label_waste Label Waste Container (Chemical Name, Date, Hazards) containerize_pure->label_waste containerize_cont->label_waste store Store in Designated Waste Accumulation Area label_waste->store ehs_contact Contact EHS for Pickup store->ehs_contact pickup Licensed Contractor Pickup ehs_contact->pickup end End: Proper Disposal pickup->end

Figure 1. Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always adhere to the specific protocols and regulations established by your institution and local authorities. In the absence of a specific SDS, treating the substance with caution and following standard procedures for non-hazardous chemical waste is the most prudent approach.

Navigating the Safe Handling of RL-6-Me-7-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with RL-6-Me-7-OH, a hapten used in inflammation and immunity research, ensuring safe handling and disposal is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on general best practices for handling solid, powdered chemicals of unknown toxicity. This information is intended to supplement, not replace, a comprehensive, substance-specific risk assessment.

Immediate Safety and Personal Protective Equipment (PPE)

Given the absence of specific hazard data for this compound, a cautious approach to personal protection is required. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE CategoryRecommended Equipment
Eye and Face Protection ANSI-approved safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splash or aerosol generation, chemical safety goggles or a full-face shield should be worn.
Hand Protection Chemically resistant gloves, such as nitrile, should be worn. Given the lack of specific chemical compatibility data, it is advisable to double-glove. Gloves should be inspected before use and changed immediately if contaminated or damaged.
Body Protection A fully buttoned laboratory coat should be worn to protect street clothing. For larger quantities or procedures with a high risk of contamination, a disposable gown or coveralls may be appropriate.
Respiratory Protection Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.

Operational Plan: Handling and Storage

This compound is described as a light yellow to yellow solid. Prudent handling practices are essential to minimize exposure and maintain the integrity of the compound.

Handling:

  • Engineering Controls: All weighing and solution preparation activities should be performed within a certified chemical fume hood.

  • Administrative Controls: Access to areas where this compound is handled should be restricted to authorized personnel. A designated area for handling this compound should be established.

  • Work Practices: Avoid creating dust when handling the solid material. Use appropriate tools for transfer, such as a spatula. Close containers tightly after use.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Follow the supplier's recommendations for storage temperature: -80°C for up to 6 months or -20°C for up to 1 month.

  • Store in a secure, well-ventilated area away from incompatible materials.

Disposal Plan

As there are no specific disposal guidelines for this compound, it must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect any solutions containing this compound in a separate, labeled hazardous waste container for liquids.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for safely handling this compound in a laboratory setting.

Experimental Workflow: Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS (if available) & SOPs Review SDS (if available) & SOPs Don Appropriate PPE Don Appropriate PPE Review SDS (if available) & SOPs->Don Appropriate PPE Prepare Work Area (Fume Hood) Prepare Work Area (Fume Hood) Don Appropriate PPE->Prepare Work Area (Fume Hood) Weigh Solid Compound Weigh Solid Compound Prepare Work Area (Fume Hood)->Weigh Solid Compound Prepare Solution Prepare Solution Weigh Solid Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.

Decision-Making for Personal Protective Equipment Selection

The selection of appropriate PPE is a critical step in mitigating risks. The following diagram outlines the decision-making process for selecting PPE when handling a chemical with unknown hazards.

Decision-Making for PPE Selection Assess Hazard (Unknown) Assess Hazard (Unknown) Assume High Toxicity Assume High Toxicity Assess Hazard (Unknown)->Assume High Toxicity Select Highest Level of Protection Select Highest Level of Protection Assume High Toxicity->Select Highest Level of Protection Eye: Goggles/Face Shield Eye: Goggles/Face Shield Select Highest Level of Protection->Eye: Goggles/Face Shield Hands: Double Nitrile Gloves Hands: Double Nitrile Gloves Select Highest Level of Protection->Hands: Double Nitrile Gloves Body: Lab Coat/Gown Body: Lab Coat/Gown Select Highest Level of Protection->Body: Lab Coat/Gown Respiratory: Fume Hood/Respirator Respiratory: Fume Hood/Respirator Select Highest Level of Protection->Respiratory: Fume Hood/Respirator

Caption: A logical flow for selecting appropriate PPE when the hazards of a substance are unknown.

By adhering to these general safety principles and conducting a thorough risk assessment for each specific experimental protocol, researchers can handle this compound responsibly and minimize potential exposure, ensuring a safe laboratory environment.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.